An In-depth Technical Guide to 4-Phenyl-3-butyn-2-one
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the chemical properties, synthesis, and safety information for 4-Phenyl-3-butyn-2-one (CAS No: 1817-57-8)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and safety information for 4-Phenyl-3-butyn-2-one (CAS No: 1817-57-8), a key intermediate in organic synthesis.
Core Chemical Properties
4-Phenyl-3-butyn-2-one, also known as 1-Phenyl-1-butyn-3-one, is an α,β-ketoalkyne or a ynone.[1][2] It is a combustible liquid that appears colorless to yellow-green.[3][4] It is noted to be sensitive to air and light and is insoluble in water.[2][3][4] For quality maintenance, it should be stored under an inert gas in a cool, dark place (recommended <15°C) and kept refrigerated.[4][5]
Table 1: Physical and Chemical Properties of 4-Phenyl-3-butyn-2-one
4-Phenyl-3-butyn-2-one is a valuable intermediate, notably for the synthesis of novel potent adenosine (B11128) A1 receptor antagonists like FK838.[8] Its synthesis can be efficiently achieved on a large scale.
A practical and facile synthesis involves the reaction of a phenylacetylenic Grignard reagent with acetic anhydride (B1165640) under mild conditions, which produces the compound in high yield.[8] This method is a significant improvement over other procedures and is suitable for large-scale industrial applications.[8]
As an α,β-ketoalkyne, it undergoes various chemical reactions.[2] Studies have reported its reduction in a THF solution and its reaction with bromine chloride and iodine monochloride.[2][7]
Caption: Synthesis of 4-Phenyl-3-butyn-2-one via Grignard Reaction.
Experimental Protocol: Large-Scale Synthesis
The following protocol is adapted from a published procedure for the large-scale synthesis of 4-Phenyl-3-butyn-2-one.[8]
Objective: To synthesize 4-Phenyl-3-butyn-2-one on a multi-kilogram scale.
Materials:
Phenylacetylene
Grignard Reagent (e.g., Ethylmagnesium bromide in THF)
Acetic Anhydride
Toluene
Aqueous acid (for quench)
Anhydrous solvents
Procedure:
Grignard Reagent Formation: Prepare or procure a solution of the phenylacetylenic Grignard reagent. This is typically done by reacting phenylacetylene with a suitable Grignard reagent like ethylmagnesium bromide.
Acylation Reaction:
In a suitable reaction vessel, charge the phenylacetylenic Grignard reagent solution.
Under controlled temperature (mild conditions), add an optimized amount of acetic anhydride to the solution. The use of an optimal amount of the acyl source is critical for success.[8]
Quenching and Work-up:
After the reaction is complete (monitored by a suitable technique like HPLC), quench the reaction mixture with a suitable aqueous acid.
Perform an extraction using an organic solvent (e.g., toluene).
Separate the organic layer.
Purification:
The solvent is removed from the organic layer to afford the crude product as an oil.[8]
For an analytical sample, purification can be achieved by distillation.[8] A reported boiling point for a purified sample is 78−80 °C at 3.5 mmHg.[8]
Analysis:
The purity of the final product can be determined by quantitative HPLC.[8]
The identity of the product is confirmed by spectroscopic methods (NMR, MS, IR) and compared with an authentic sample.[8]
Safety and Handling
4-Phenyl-3-butyn-2-one is considered hazardous and requires careful handling in a laboratory setting.[5]
Engineering Controls: Use in a well-ventilated area, especially in confined spaces.[5]
Personal Protective Equipment (PPE):
Eyes/Face: Wear appropriate safety glasses or chemical goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
Respiratory: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5]
General Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[5]
First Aid:
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5]
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[4][5]
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]
An In-depth Technical Guide to the Synthesis of 4-Phenyl-3-butyn-2-one
For Researchers, Scientists, and Drug Development Professionals Abstract 4-Phenyl-3-butyn-2-one is a key building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenyl-3-butyn-2-one is a key building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as an intermediate in the development of pharmacologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic methodologies for 4-phenyl-3-butyn-2-one. We present a detailed analysis of several key synthetic routes, including the use of Grignard reagents, Acyl Sonogashira coupling, and the oxidation of the corresponding secondary alcohol. This guide offers detailed experimental protocols for the most prominent methods, a comparative analysis of quantitative data, and visual representations of the synthetic pathways to aid in laboratory-scale and large-scale production.
Introduction
4-Phenyl-3-butyn-2-one, an α,β-acetylenic ketone, is a versatile intermediate in organic synthesis. Its conjugated system, comprising a phenyl group, an alkyne, and a ketone, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules. This guide aims to provide researchers and professionals in the field of drug development with a detailed and practical understanding of the most effective methods for the synthesis of this important compound.
Synthetic Methodologies
Several synthetic strategies have been developed for the preparation of 4-phenyl-3-butyn-2-one. The most common and effective methods include:
Reaction of a Phenylacetylenic Grignard Reagent with Acetic Anhydride (B1165640): A robust and scalable method that is particularly suitable for large-scale synthesis.
Acyl Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between phenylacetylene (B144264) and an acetylating agent.
Oxidation of 4-Phenyl-3-butyn-2-ol: A straightforward method involving the oxidation of the corresponding secondary alcohol.
Each of these methods offers distinct advantages and disadvantages in terms of yield, reaction conditions, scalability, and substrate scope. The following sections will delve into the specifics of each of these synthetic routes.
Comparative Analysis of Synthesis Methods
The choice of synthetic route for 4-phenyl-3-butyn-2-one depends on several factors, including the desired scale of production, available starting materials, and required purity. The following table summarizes the key quantitative data for the primary synthesis methods discussed in this guide.
Synthesis Method
Starting Materials
Key Reagents/Catalysts
Solvent
Temperature (°C)
Reaction Time
Yield (%)
Scalability
Grignard Reaction
Phenylacetylene, Ethyl bromide, Magnesium
Acetic anhydride, Iodine (catalyst)
Dry THF
35 to reflux
~4 hours
87.8%
Excellent
Acyl Sonogashira Coupling
Phenylacetylene, Acetyl chloride
PdCl₂(PPh₃)₂, CuI, Triethylamine
Toluene or Triethylamine
Room Temperature to 40°C
Variable (typically a few hours)
61-96% (for similar ynones)
Good
Oxidation of Alcohol
4-Phenyl-3-butyn-2-ol
Oxidizing agent (e.g., PCC, Swern, Dess-Martin)
Dichloromethane
Variable (typically 0 to RT)
Variable
Generally high
Good
Detailed Experimental Protocols
Method 1: Grignard Reagent with Acetic Anhydride
This method is well-suited for large-scale synthesis and provides a high yield of the desired product.[1]
Experimental Protocol:
Preparation of the Grignard Reagent: To a stirred suspension of magnesium turnings (11.3 kg, 465 mol) in dry tetrahydrofuran (B95107) (THF, 397 L) is added ethyl bromide (2.0 kg, 18.3 mol) and a small amount of iodine. The mixture is heated to 35 °C to initiate the reaction. After initiation, a solution of ethyl bromide (53 kg, 486 mol) in dry THF is added slowly while maintaining the temperature at approximately 35 °C. After the addition is complete, the mixture is refluxed for 1 hour.
Formation of Phenylacetylenic Grignard Reagent: The Grignard solution is cooled, and distilled phenylacetylene is added.
Acylation: The solution of the phenylacetylenic Grignard reagent is then treated with acetic anhydride under controlled temperature conditions.
Work-up and Isolation: The reaction is quenched with a suitable aqueous solution, and the organic layer is separated. The solvent is removed under reduced pressure to afford 4-phenyl-3-butyn-2-one as an oil. The product can be further purified by distillation.
An In-depth Technical Guide to the Reaction of Phenylacetylenic Grignard Reagent with Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the reaction between phenylacetylenic Grignard reagent (phenylethynylmagnesium halide) and acetic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between phenylacetylenic Grignard reagent (phenylethynylmagnesium halide) and acetic anhydride (B1165640). This reaction is a valuable method for the synthesis of the α,β-acetylenic ketone, 1-phenyl-1-butyn-3-one, a versatile intermediate in organic synthesis. This document outlines the reaction mechanism, detailed experimental protocols, potential side reactions, and expected analytical data for the product.
Reaction Overview and Mechanism
The reaction of a Grignard reagent with an acid anhydride is a well-established method for the formation of ketones and tertiary alcohols. To favor the formation of the ketone, the reaction is typically carried out at low temperatures to prevent a second addition of the Grignard reagent to the ketone intermediate.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly nucleophilic carbon of the phenylacetylenic Grignard reagent attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling a carboxylate leaving group to yield the desired ketone, 1-phenyl-1-butyn-3-one, and a magnesium salt of acetic acid.
Reaction Scheme:
Exploratory
An In-Depth Technical Guide to the Palladium-Catalyzed Sonogashira Coupling for the Synthesis of 4-Phenyl-3-butyn-2-one
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the palladium-catalyzed Sonogashira coupling reaction for the synthesis of 4-phenyl-3-butyn-2-one, a valuabl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the palladium-catalyzed Sonogashira coupling reaction for the synthesis of 4-phenyl-3-butyn-2-one, a valuable building block in organic synthesis. The document details the reaction's core principles, presents quantitative data from various catalytic systems, and offers a representative experimental protocol.
Introduction to the Acyl-Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] A key variation of this reaction, the Acyl-Sonogashira coupling, utilizes an acyl chloride in place of an aryl halide, providing a direct route to ynones (α,β-alkynyl ketones).[2] The synthesis of 4-phenyl-3-butyn-2-one is achieved through the coupling of phenylacetylene (B144264) with an acetyl electrophile, typically acetyl chloride. This reaction generally employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[2][3] The reaction is prized for its mild conditions and tolerance of a wide range of functional groups.[1]
Catalytic Systems and Reaction Parameters
The efficiency of the Acyl-Sonogashira coupling is highly dependent on the choice of catalyst, ligands, base, solvent, and temperature. Below is a summary of various reported conditions for Sonogashira and Acyl-Sonogashira reactions that are pertinent to the synthesis of 4-phenyl-3-butyn-2-one.
Table 1: Overview of Catalytic Systems for Acyl-Sonogashira Coupling
Optimized conditions for coupling with 2-amino-3-bromopyridines.
Reaction Mechanism and Workflow
The Sonogashira coupling proceeds through a catalytic cycle involving both the palladium catalyst and, in the traditional method, a copper co-catalyst. A copper-free variant of the mechanism is also well-established.
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
General Experimental Workflow
Caption: A typical experimental workflow for the Sonogashira coupling.
Detailed Experimental Protocol
The following is a representative, detailed protocol for the synthesis of 4-phenyl-3-butyn-2-one based on commonly reported conditions for Acyl-Sonogashira couplings. Researchers should consider this a starting point and may need to optimize conditions for their specific setup.
Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)
Syringes and needles
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Procedure:
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (nitrogen or argon), add bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.02 mmol, 2 mol%) and copper(I) iodide (e.g., 0.02 mmol, 2 mol%).
Addition of Solvent and Reagents: Add anhydrous toluene (e.g., 10 mL) and anhydrous triethylamine (e.g., 2.0 mmol, 2.0 equiv) to the flask. Stir the mixture for 10-15 minutes at room temperature. Add phenylacetylene (e.g., 1.2 mmol, 1.2 equiv) via syringe.
Addition of Acyl Chloride: Slowly add acetyl chloride (e.g., 1.0 mmol, 1.0 equiv) dropwise to the stirred reaction mixture at room temperature. An exothermic reaction may be observed.
Reaction: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir for a designated time (e.g., 2-6 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (e.g., 15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-phenyl-3-butyn-2-one.
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Logical Relationships in Reaction Optimization
The success of the synthesis is a multifactorial outcome. The interplay between key parameters determines the final yield and purity of the product.
Caption: Interdependencies of reaction parameters and outcomes.
Conclusion
The Palladium-catalyzed Acyl-Sonogashira coupling is a highly effective and versatile method for the synthesis of 4-phenyl-3-butyn-2-one. Careful selection of the palladium catalyst, optional copper co-catalyst, base, and solvent, along with optimization of the reaction temperature, can lead to high yields of the desired ynone. The provided protocol serves as a robust starting point for researchers in the fields of organic synthesis and drug development. Further optimization may be required to adapt the procedure to specific laboratory conditions and scales.
Spectroscopic and Synthetic Profile of 4-Phenyl-3-butyn-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Phenyl-3-butyn-2-one, a valuable building block in organic synth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Phenyl-3-butyn-2-one, a valuable building block in organic synthesis. The document details the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Furthermore, it outlines detailed experimental protocols for its synthesis and subsequent spectroscopic analysis, serving as a crucial resource for researchers in medicinal chemistry and materials science.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Phenyl-3-butyn-2-one, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 4-Phenyl-3-butyn-2-one
Chemical Shift (δ) ppm
Multiplicity
Assignment
~7.55 - 7.45
Multiplet
Aromatic Protons (ortho)
~7.40 - 7.30
Multiplet
Aromatic Protons (meta, para)
2.44
Singlet
Methyl Protons (-CH₃)
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data of 4-Phenyl-3-butyn-2-one
Chemical Shift (δ) ppm
Assignment
184.8
Carbonyl Carbon (C=O)
133.0
Aromatic Carbons
130.8
Aromatic Carbons
128.6
Aromatic Carbons
120.0
Aromatic Carbon (ipso)
92.3
Alkynyl Carbon
87.2
Alkynyl Carbon
32.8
Methyl Carbon (-CH₃)
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data of 4-Phenyl-3-butyn-2-one
Table 4: Mass Spectrometry Data of 4-Phenyl-3-butyn-2-one
m/z
Relative Intensity (%)
Assignment
144
High
[M]⁺ (Molecular Ion)
129
High
[M - CH₃]⁺
101
Medium
[M - COCH₃]⁺
75
Medium
[C₆H₃]⁺
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of 4-Phenyl-3-butyn-2-one.
Synthesis of 4-Phenyl-3-butyn-2-one via Sonogashira Coupling
This protocol describes the synthesis of 4-phenyl-3-butyn-2-one from phenylacetylene (B144264) and acetyl chloride using a palladium-catalyzed Sonogashira cross-coupling reaction.
To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.
Add anhydrous toluene via syringe, followed by triethylamine (2.0 eq).
To this stirred suspension, add phenylacetylene (1.2 eq) via syringe.
Finally, add acetyl chloride (1.0 eq) dropwise via syringe over a period of 10 minutes.
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture through a pad of celite to remove the catalyst.
Wash the celite pad with toluene.
Combine the filtrate and washings and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford 4-phenyl-3-butyn-2-one as a pale yellow oil.
Spectroscopic Analysis Protocols
Instrumentation:
Bruker Avance III HD 400 MHz NMR spectrometer (or equivalent)
5 mm NMR tubes
Sample Preparation:
Dissolve approximately 10-20 mg of the purified 4-phenyl-3-butyn-2-one in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
Transfer the solution to a clean, dry 5 mm NMR tube.
Shim the magnetic field to obtain optimal resolution.
Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Acquisition:
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Process the FID as described for the ¹H NMR spectrum.
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
Instrumentation:
FT-IR spectrometer (e.g., PerkinElmer Spectrum Two) with a KBr plate accessory.
Sample Preparation (Neat Liquid Film):
Ensure the KBr plates are clean and dry. Handle them only by the edges to avoid contamination from fingerprints.
Place a single drop of the neat 4-phenyl-3-butyn-2-one onto the surface of one KBr plate.
Carefully place the second KBr plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.
Place the "sandwiched" plates into the sample holder of the FT-IR spectrometer.
Data Acquisition:
Acquire a background spectrum of the empty sample compartment.
Place the sample holder with the prepared KBr plates into the spectrometer.
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Instrumentation:
Mass spectrometer equipped with an Electron Ionization (EI) source (e.g., Agilent GC-MS system).
Sample Introduction:
If using a GC-MS system, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
Inject an appropriate volume of the solution into the gas chromatograph, which will separate the compound and introduce it into the mass spectrometer.
Alternatively, for direct infusion, introduce a small amount of the neat sample via a direct insertion probe.
Data Acquisition:
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
A detector records the abundance of each ion.
The resulting mass spectrum is a plot of relative intensity versus m/z.
Synthesis and Analysis Workflow
The following diagram illustrates the logical workflow from the synthesis of 4-Phenyl-3-butyn-2-one to its comprehensive spectroscopic characterization.
Caption: Workflow for the synthesis and spectroscopic analysis of 4-Phenyl-3-butyn-2-one.
An In-depth Technical Guide to the 1H NMR Spectrum of 4-Phenyl-3-butyn-2-one
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Phenyl-3-butyn-2-one. It is intended for researchers, scientists, and drug development professionals who uti...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Phenyl-3-butyn-2-one. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the expected spectral data, a standard experimental protocol for its acquisition, and a structural representation of the molecule with its proton assignments.
Data Presentation: 1H NMR Spectral Data
The 1H NMR spectrum of 4-Phenyl-3-butyn-2-one is characterized by two main sets of signals corresponding to the aromatic protons of the phenyl group and the protons of the acetyl methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the acetyl group and the anisotropic effects of the phenyl ring and the alkyne moiety.
Below is a summary of the ¹H NMR spectral data for 4-Phenyl-3-butyn-2-one, recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer.
Signal Assignment
Chemical Shift (δ) ppm
Multiplicity
Integration
Coupling Constant (J) Hz
H-a (CH₃)
~2.4
Singlet
3H
N/A
H-b (Phenyl H)
~7.3-7.5
Multiplet
5H
N/A
Experimental Protocol
The following section outlines a typical experimental procedure for acquiring the 1H NMR spectrum of 4-Phenyl-3-butyn-2-one.
1. Sample Preparation:
Approximately 5-10 mg of 4-Phenyl-3-butyn-2-one is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
The solution is transferred to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
Spectrometer: A 400 MHz (or higher field) NMR spectrometer is typically used.
Solvent: Deuterated Chloroform (CDCl₃).
Temperature: Standard ambient probe temperature (e.g., 298 K).
3. Data Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
Acquisition Time: An acquisition time of 3-4 seconds is set to ensure good resolution.
Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected range of proton chemical shifts.
4. Data Processing:
The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
Phase correction is applied to obtain an absorption spectrum.
Baseline correction is performed to ensure a flat baseline.
The spectrum is referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or TMS (δ 0.00 ppm).
Integration of the signals is performed to determine the relative number of protons.
Peak picking identifies the chemical shifts of the signals.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the molecular structure of 4-Phenyl-3-butyn-2-one and the assignment of the proton signals observed in the 1H NMR spectrum.
Caption: Molecular structure of 4-Phenyl-3-butyn-2-one with 1H NMR signal assignments.
Foundational
An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Phenyl-3-butyn-2-one
For Researchers, Scientists, and Drug Development Professionals Predicted ¹³C NMR Spectral Data The ¹³C NMR spectrum of 4-Phenyl-3-butyn-2-one is predicted to show eight distinct signals, corresponding to the eight uniqu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of 4-Phenyl-3-butyn-2-one is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts (δ) are influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects. Based on established chemical shift ranges for analogous functional groups, the predicted data is summarized below.
Table 1: Predicted ¹³C NMR Chemical Shifts for 4-Phenyl-3-butyn-2-one
Carbon Atom
Chemical Environment
Predicted Chemical Shift (δ, ppm)
C1
Methyl (CH₃)
25 - 35
C2
Carbonyl (C=O)
180 - 190
C3
Alkynyl (C≡C)
80 - 90
C4
Alkynyl (C≡C)
90 - 100
C1'
Aromatic (Quaternary)
120 - 125
C2', C6'
Aromatic (CH)
128 - 130
C3', C5'
Aromatic (CH)
129 - 131
C4'
Aromatic (CH)
132 - 134
Note: These are estimated values and the actual experimental data may vary.
Structural Assignment and Rationale
The assignment of the predicted chemical shifts is based on the following principles:
C1 (Methyl Carbon): This sp³ hybridized carbon is expected to be the most shielded and therefore appear at the lowest chemical shift.
C2 (Carbonyl Carbon): The sp² hybridized carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and will have the highest chemical shift in the spectrum.
C3 and C4 (Alkynyl Carbons): These sp hybridized carbons of the alkyne group have characteristic chemical shifts in the range of 80-100 ppm. C4, being directly attached to the phenyl group, is expected to be slightly more deshielded than C3.
C1' (Ispo-Carbon): The quaternary aromatic carbon directly attached to the butynone chain is expected to have a lower intensity signal compared to the protonated aromatic carbons and its chemical shift is influenced by the substituent effect of the alkyne group.
C2', C6', C3', C5', and C4' (Aromatic Carbons): The protonated carbons of the phenyl group will appear in the aromatic region (typically 125-135 ppm). The ortho (C2', C6'), meta (C3', C5'), and para (C4') carbons will have slightly different chemical shifts due to the electronic effects of the butynone substituent.
Experimental Protocol for ¹³C NMR Spectroscopy
The following section details a standard methodology for acquiring a high-quality ¹³C NMR spectrum of 4-Phenyl-3-butyn-2-one.
3.1. Sample Preparation
Sample Purity: Ensure the sample of 4-Phenyl-3-butyn-2-one is of high purity to avoid spectral interference from impurities.
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference standard (δ = 0.0 ppm).
3.2. NMR Spectrometer Setup
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
Probe Tuning: Tune the NMR probe to the ¹³C frequency.
Shimming: Optimize the homogeneity of the magnetic field by shimming to obtain sharp and symmetrical peaks.
3.3. Data Acquisition Parameters
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
Acquisition Time (AQ): Set to approximately 1-2 seconds.
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts.
3.4. Data Processing
Fourier Transform: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) followed by a Fourier transform.
Phasing: Manually phase the spectrum to obtain a flat baseline and absorptive peaks.
Baseline Correction: Apply a baseline correction to the spectrum.
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and interpretation.
Caption: Logical workflow for the 13C NMR analysis of 4-Phenyl-3-butyn-2-one.
Exploratory
An In-depth Technical Guide to the Infrared Spectroscopy of 4-Phenyl-3-butyn-2-one
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-Phenyl-3-butyn-2-one, a compound of interest in organic synthe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-Phenyl-3-butyn-2-one, a compound of interest in organic synthesis and medicinal chemistry. This document details the characteristic vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and illustrates key concepts through logical diagrams.
Core Data Presentation: Infrared Spectrum of 4-Phenyl-3-butyn-2-one
The infrared spectrum of 4-Phenyl-3-butyn-2-one is characterized by the presence of a conjugated ketone, an internal alkyne, and a monosubstituted benzene (B151609) ring. The principal absorption bands are summarized in the table below. The conjugation of the carbonyl group and the alkyne with the phenyl ring leads to a shift in their characteristic frequencies compared to their non-conjugated counterparts.
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Functional Group
~3060
Medium
Aromatic C-H Stretch
Phenyl Ring
~2925
Weak
Aliphatic C-H Stretch
Methyl Group
~2200
Medium, Sharp
C≡C Stretch
Internal Alkyne
~1685
Strong
C=O Stretch
Conjugated Ketone
~1595, ~1490, ~1445
Medium to Strong
C=C Stretch (in-ring)
Phenyl Ring
~760, ~690
Strong
C-H Out-of-plane Bend
Monosubstituted Phenyl
Experimental Protocols: Obtaining the Infrared Spectrum
The following protocol describes the acquisition of a high-quality infrared spectrum of solid 4-Phenyl-3-butyn-2-one using the Potassium Bromide (KBr) pellet method. This technique is suitable for obtaining sharp, well-resolved spectra of solid samples.
Place approximately 1-2 mg of 4-Phenyl-3-butyn-2-one into a clean, dry agate mortar.
Add approximately 100-200 mg of desiccated spectroscopic grade KBr to the mortar.
Gently grind the mixture with the pestle for 2-3 minutes to ensure a fine, homogeneous powder. The particle size of the sample should be reduced to less than 2 µm to minimize scattering of the infrared radiation.
Pellet Formation:
Transfer a portion of the powdered mixture into the die of a pellet press.
Ensure the powder is evenly distributed across the surface of the die.
Assemble the press and apply a pressure of 7-10 tons for approximately 2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
Spectral Acquisition:
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Record a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
Acquire the infrared spectrum of the sample from 4000 to 400 cm⁻¹.
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
Data Processing:
Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.
Perform baseline correction and other necessary data processing as required.
Visualizations: Workflows and Relationships
The following diagrams illustrate the experimental workflow for IR spectroscopy and the correlation between the molecular structure of 4-Phenyl-3-butyn-2-one and its characteristic IR absorption bands.
Caption: Experimental workflow for obtaining the IR spectrum of a solid sample.
Caption: Correlation between structure and IR spectrum for 4-Phenyl-3-butyn-2-one.
Foundational
An In-depth Technical Guide to the Mass Spectrometry of 4-Phenyl-3-butyn-2-one
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the mass spectrometry of 4-Phenyl-3-butyn-2-one (C₁₀H₈O), a compound of interest in various chemic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry of 4-Phenyl-3-butyn-2-one (C₁₀H₈O), a compound of interest in various chemical and pharmaceutical research fields. This document details the expected fragmentation patterns under electron ionization (EI), presents quantitative mass spectral data, outlines a standard experimental protocol for data acquisition, and visualizes the primary fragmentation pathway.
Electron Ionization Mass Spectrum Data
The mass spectrum of 4-Phenyl-3-butyn-2-one is characterized by a distinct molecular ion peak and several key fragment ions that provide structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions, are summarized in the table below. This data is based on the electron ionization spectrum available in the NIST Mass Spectrometry Data Center.[1]
m/z
Relative Abundance (%)
Proposed Fragment Identity
144
45
[M]⁺• (Molecular Ion)
129
100
[M - CH₃]⁺
115
15
[M - COCH₃]⁺ or [C₉H₇]⁺
101
30
[M - CH₃CO]⁺
89
10
[C₇H₅]⁺
77
12
[C₆H₅]⁺ (Phenyl Cation)
51
15
[C₄H₃]⁺
Proposed Fragmentation Pathway
Under electron ionization (70 eV), 4-Phenyl-3-butyn-2-one undergoes a series of fragmentation reactions. The initial event is the removal of an electron to form the molecular ion ([M]⁺•) at m/z 144. The subsequent fragmentation is dominated by cleavages adjacent to the carbonyl group and the phenyl ring, leading to the formation of several characteristic ions.
The most prominent fragmentation is the loss of a methyl radical (•CH₃) from the acetyl group, resulting in the base peak at m/z 129. This is followed by the loss of a neutral carbon monoxide molecule, a common fragmentation for acylium ions, which is not explicitly shown but contributes to other fragments. Another significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the alkyne, leading to the formation of the phenylacetylenyl cation at m/z 115 and the acylium ion at m/z 43 (not shown in the table due to low relative abundance). Further fragmentation of the phenyl-containing ions leads to the characteristic phenyl cation at m/z 77 and other smaller fragments.
Caption: Proposed fragmentation pathway of 4-Phenyl-3-butyn-2-one under EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a general procedure for the analysis of 4-Phenyl-3-butyn-2-one using a standard GC-MS system with an electron ionization source.
3.1. Instrumentation
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).
Mass Spectrometer: A quadrupole or ion trap mass spectrometer equipped with an electron ionization source.
3.2. Sample Preparation
Prepare a stock solution of 4-Phenyl-3-butyn-2-one in a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.
Prepare a working solution by diluting the stock solution to a final concentration of 10-100 µg/mL, depending on the sensitivity of the instrument.
3.3. GC-MS Parameters
Injector Temperature: 250 °C
Injection Mode: Splitless (or split, with a high split ratio for concentrated samples)
Injection Volume: 1 µL
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Final hold: Hold at 280 °C for 5 minutes.
Transfer Line Temperature: 280 °C
3.4. Mass Spectrometer Parameters
Ion Source: Electron Ionization (EI)
Ion Source Temperature: 230 °C
Electron Energy: 70 eV
Mass Range: m/z 40-400
Scan Rate: 2 scans/second
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).
3.5. Data Analysis
Acquire the total ion chromatogram (TIC) to determine the retention time of 4-Phenyl-3-butyn-2-one.
Extract the mass spectrum at the apex of the chromatographic peak corresponding to the analyte.
Identify the molecular ion and major fragment ions. Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.
Logical Workflow for Compound Identification
The following diagram illustrates the logical workflow for the identification and characterization of 4-Phenyl-3-butyn-2-one using GC-MS.
Caption: Workflow for the GC-MS analysis of 4-Phenyl-3-butyn-2-one.
This guide provides essential information for the mass spectrometric analysis of 4-Phenyl-3-butyn-2-one. The provided data and protocols can serve as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and drug discovery.
Technical Guide: Physicochemical Properties of 4-Phenyl-3-butyn-2-one
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Phenyl-3-butyn-2-one is a bifunctional molecule featuring a phenyl ring, a ketone, and a carbon-carbon triple bond. This unique combination o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-3-butyn-2-one is a bifunctional molecule featuring a phenyl ring, a ketone, and a carbon-carbon triple bond. This unique combination of functional groups makes it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and quality control. This document provides a comprehensive overview of the key physical and spectral properties of 4-Phenyl-3-butyn-2-one, along with detailed experimental protocols for their determination.
Core Physical Properties
The physical characteristics of 4-Phenyl-3-butyn-2-one are critical for its handling, storage, and application in various chemical processes. These properties have been determined through various analytical techniques and are summarized in the table below.
Property
Value
Conditions
Molecular Formula
C₁₀H₈O
Molecular Weight
144.17 g/mol
Appearance
Liquid
Boiling Point
75-76 °C
at 0.8 mmHg
Density
0.99 g/mL
at 25 °C
Refractive Index
1.574
at 20 °C
Flash Point
95 °C
Closed cup
Solubility
Insoluble
In water
Spectral Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 4-Phenyl-3-butyn-2-one.
Spectroscopy
Key Data and Interpretation
¹H NMR
Spectral data reveals characteristic peaks corresponding to the protons of the phenyl group and the methyl group, providing insight into the molecule's hydrogen environment.
¹³C NMR
The carbon spectrum shows distinct signals for the carbonyl carbon, the acetylenic carbons, the carbons of the phenyl ring, and the methyl carbon, confirming the carbon skeleton of the compound.
Infrared (IR)
The IR spectrum exhibits characteristic absorption bands for the C=O stretching of the ketone and the C≡C stretching of the alkyne, which are key functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectral analysis confirms the molecular weight of 4-Phenyl-3-butyn-2-one and provides fragmentation patterns that can be used for structural verification.
Experimental Protocols
The following section details the methodologies for determining the key physical properties of 4-Phenyl-3-butyn-2-one.
Determination of Boiling Point at Reduced Pressure (Adapted from ASTM D1160)
The boiling point of 4-Phenyl-3-butyn-2-one is determined at reduced pressure to prevent decomposition at higher temperatures.
Apparatus:
A distillation flask with a side arm.
A heating mantle.
A condenser.
A receiving flask.
A vacuum pump.
A manometer to measure the pressure.
A calibrated thermometer.
Procedure:
Place a sample of 4-Phenyl-3-butyn-2-one in the distillation flask along with a few boiling chips.
Assemble the distillation apparatus, ensuring all connections are airtight.
Connect the vacuum pump to the apparatus and slowly reduce the pressure to the desired level (e.g., 0.8 mmHg), as measured by the manometer.
Begin heating the distillation flask gently with the heating mantle.
Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
Determination of Density
The density of liquid 4-Phenyl-3-butyn-2-one is determined using a pycnometer.
Apparatus:
A pycnometer (a specific volume glass flask).
An analytical balance.
A constant temperature water bath.
Procedure:
Clean and dry the pycnometer and determine its mass.
Fill the pycnometer with distilled water and place it in a constant temperature water bath at 25 °C until it reaches thermal equilibrium.
Adjust the volume of the water to the pycnometer's calibration mark and weigh it.
Empty and dry the pycnometer, then fill it with 4-Phenyl-3-butyn-2-one.
Repeat the thermal equilibration and weighing process as with the water.
The density is calculated using the formula: Density = (mass of sample) / (volume of pycnometer).
Measurement of Refractive Index
The refractive index is a measure of how light propagates through the substance and is determined using a refractometer.
Apparatus:
An Abbe refractometer.
A constant temperature water bath.
A light source (sodium lamp).
Procedure:
Calibrate the refractometer using a standard liquid with a known refractive index.
Ensure the prism of the refractometer is clean and dry.
Place a few drops of 4-Phenyl-3-butyn-2-one onto the prism.
Circulate water from the constant temperature bath at 20 °C through the refractometer.
Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
Read the refractive index from the instrument's scale.
Solubility Assessment
The solubility of 4-Phenyl-3-butyn-2-one in water is determined by simple observation.
Apparatus:
Test tubes.
A vortex mixer.
Procedure:
Add a small amount of 4-Phenyl-3-butyn-2-one to a test tube containing water.
Agitate the mixture vigorously using a vortex mixer for a set period.
Allow the mixture to stand and observe for any phase separation or the presence of an undissolved liquid. The formation of a separate layer indicates insolubility.
Synthesis Workflow
4-Phenyl-3-butyn-2-one can be synthesized via the reaction of phenylacetylene (B144264) with an acetylating agent. The following diagram illustrates a typical synthetic workflow.
Caption: Synthesis of 4-Phenyl-3-butyn-2-one.
Conclusion
This technical guide provides a detailed overview of the essential physical properties of 4-Phenyl-3-butyn-2-one, offering valuable data for professionals in the fields of chemical research and drug development. The included experimental protocols serve as a practical reference for the accurate determination of these properties, ensuring reliable and reproducible results in a laboratory setting. The synthesis workflow diagram provides a clear visual representation of its preparation. A comprehensive understanding of these physicochemical characteristics is paramount for the successful application of this versatile compound in its various synthetic and pharmaceutical contexts.
Foundational
Solubility Profile of 4-Phenyl-3-butyn-2-one in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the solubility of 4-Phenyl-3-butyn-2-one in various organic solvents. Due to the limited availability o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4-Phenyl-3-butyn-2-one in various organic solvents. Due to the limited availability of quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a comprehensive, generalized experimental protocol for determining solubility. This document also includes information on the structurally similar compound, 4-Phenyl-3-buten-2-one, to provide additional context, while clearly distinguishing between the two.
To provide a broader perspective on the potential solubility characteristics of phenylbutynone compounds, the following table summarizes the qualitative solubility of 4-Phenyl-3-buten-2-one, a close structural analog containing a carbon-carbon double bond instead of a triple bond.
Disclaimer: The data presented for 4-Phenyl-3-buten-2-one is for a structurally related but distinct compound and should be used for informational purposes only.
Experimental Protocols for Solubility Determination
The following are generalized experimental protocols for determining the solubility of a solid organic compound, such as 4-Phenyl-3-butyn-2-one, in an organic solvent.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
Test tubes
Vortex mixer
Spatula
Compound of interest (e.g., 4-Phenyl-3-butyn-2-one)
A range of organic solvents (e.g., ethanol, acetone, toluene, hexane)
Procedure:
Add approximately 10-20 mg of the solid compound to a clean, dry test tube.
Add 1 mL of the selected solvent to the test tube.
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
Visually inspect the solution. If the solid has completely dissolved, it is considered soluble. If a significant amount of solid remains, it is considered insoluble. If some solid has dissolved but a noticeable amount remains, it can be classified as partially soluble.
Repeat the procedure for each solvent to be tested.
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
Screw-cap vials or flasks
Orbital shaker or rotator in a temperature-controlled environment
Analytical balance
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation
Volumetric flasks and pipettes
Procedure:
Add an excess amount of the solid compound to a pre-weighed vial. The exact amount should be recorded.
Add a known volume or mass of the solvent to the vial.
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), ensuring that excess solid remains.
After equilibration, allow the mixture to stand undisturbed for a short period to let the undissolved solid settle.
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial to remove any undissolved solid.
Prepare a series of standard solutions of the compound of known concentrations.
Analyze the filtered sample and the standard solutions using a suitable analytical method like HPLC to determine the concentration of the dissolved compound.
The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of an organic compound.
Caption: A general workflow for determining the solubility of an organic compound.
Stability and Storage of 4-Phenyl-3-butyn-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Phenyl-3-butyn-2-one. The information is co...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Phenyl-3-butyn-2-one. The information is compiled from publicly available safety data sheets and chemical supplier recommendations to ensure safe handling and maintain the integrity of the compound for research and development purposes.
Core Stability Profile
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of 4-Phenyl-3-butyn-2-one, it is crucial to adhere to the following storage and handling protocols. The quantitative and qualitative data gathered from multiple sources are summarized in the table below for clarity and easy reference.
Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation.[3]
N/A
N/A
Potential Degradation Pathways
While specific studies detailing the degradation pathways of 4-Phenyl-3-butyn-2-one under various storage conditions are not extensively documented in the literature, its chemical structure allows for the postulation of potential degradation routes. The presence of the conjugated system, including a triple bond and a ketone, makes it susceptible to nucleophilic attack, oxidation, and polymerization.
The following diagram illustrates the key environmental factors that can contribute to the degradation of 4-Phenyl-3-butyn-2-one.
Caption: Factors leading to the degradation of 4-Phenyl-3-butyn-2-one.
Experimental Protocols
Forced Degradation Studies: Exposing the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents, intense light) to identify potential degradation products and pathways.
Long-Term Stability Studies: Storing the compound under recommended and accelerated conditions (e.g., higher temperature and humidity) and monitoring its purity and the formation of degradation products over time using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).
A typical workflow for a stability assessment is outlined in the diagram below.
Caption: General workflow for assessing the stability of a chemical compound.
Conclusion
Maintaining the stability of 4-Phenyl-3-butyn-2-one is critical for the reliability and reproducibility of experimental results. Adherence to the recommended storage conditions, including refrigeration, protection from light, and storage in a dry, well-ventilated area in a tightly sealed container, is paramount. While specific degradation pathways and quantitative stability data are limited, understanding the potential for degradation from heat, light, and chemical incompatibilities allows for the implementation of effective storage and handling strategies. For critical applications, it is recommended to perform in-house stability assessments to determine an appropriate shelf-life under specific laboratory conditions.
An In-depth Technical Guide to the Safety and Handling of 4-Phenyl-3-butyn-2-one
This guide provides comprehensive safety and handling information for 4-Phenyl-3-butyn-2-one, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazardous prope...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides comprehensive safety and handling information for 4-Phenyl-3-butyn-2-one, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazardous properties, handling procedures, and emergency responses associated with this compound.
Prevention: P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Response: P301 + P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.
Disposal: P501: Dispose of contents/container to an approved waste disposal plant.
Note: Some sources indicate that related compounds, such as the unsaturated analog trans-4-phenyl-3-buten-2-one, may cause skin and eye irritation.[5][6] Users should handle 4-Phenyl-3-butyn-2-one with the assumption that it may also have these properties.
Toxicological Information
The primary toxicological concern for 4-Phenyl-3-butyn-2-one is its acute oral toxicity.[1][2][3] Detailed toxicological studies with specific LD50 values were not available in the reviewed literature. The toxicological properties have not been fully investigated.[5]
First-Aid Measures
In case of exposure, immediate medical attention is recommended.
Exposure Route
First-Aid Protocol
Ingestion
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2][3]
Skin Contact
Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2][3]
Eye Contact
Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
Inhalation
Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
Handling and Storage
Proper handling and storage procedures are crucial to minimize risk.
Handling:
Wear personal protective equipment/face protection.[2]
Wash hands and any exposed skin thoroughly after handling.[2]
Do not eat, drink or smoke when using this product.[2]
Storage:
Keep container tightly closed in a dry and well-ventilated place.[2]
For maintaining product quality, it is recommended to keep the product refrigerated.[2][4]
Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[2]
Exposure Controls and Personal Protection
Engineering Controls:
Ensure adequate ventilation, especially in confined areas.[2]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear safety glasses with side-shields (or goggles) conforming to EN166.[2]
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]
Protective Equipment: As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[2]
Accidental Release Measures
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[2]
Environmental Precautions: Should not be released into the environment.[2]
Methods for Containment and Cleaning Up: Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.[2]
Disposal Considerations
Waste from residues and unused products should be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key workflows for the safe handling and emergency response related to 4-Phenyl-3-butyn-2-one.
Caption: Standard laboratory handling workflow for 4-Phenyl-3-butyn-2-one.
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Phenyl-3-butyn-2-one, with the CAS registry number 1817-57-8, is a valuable synthetic intermediate in organic chemistry and drug discovery. I...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-3-butyn-2-one, with the CAS registry number 1817-57-8, is a valuable synthetic intermediate in organic chemistry and drug discovery. Its chemical structure, featuring a conjugated ynone system, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its role in the synthesis of bioactive compounds, including its potential as a Michael acceptor.
Chemical and Physical Properties
The key physicochemical properties of 4-Phenyl-3-butyn-2-one are summarized in the table below for easy reference.
A practical and scalable synthesis of 4-Phenyl-3-butyn-2-one can be achieved through the reaction of a phenylacetylenic Grignard reagent with acetic anhydride (B1165640).
Experimental Protocol: Large-Scale Synthesis
This protocol is adapted for a large-scale preparation.
To a flame-dried reactor under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a catalytic amount of iodine in dry THF.
Add a small portion of ethyl bromide to initiate the reaction.
Once the reaction starts (indicated by a color change and gentle reflux), slowly add the remaining ethyl bromide in dry THF, maintaining a gentle reflux.
After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the ethylmagnesium bromide.
Cool the Grignard reagent to 0°C.
Slowly add phenylacetylene to the cooled Grignard solution. Allow the mixture to warm to room temperature and stir for 1-2 hours.
Acylation Reaction:
Cool the freshly prepared phenylacetylenic Grignard reagent to -20°C.
Slowly add acetic anhydride to the reaction mixture, maintaining the temperature below -10°C.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.
Work-up and Purification:
Quench the reaction by carefully adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
Combine the organic extracts and wash them sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
The crude 4-Phenyl-3-butyn-2-one can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Role in the Synthesis of Bioactive Molecules
4-Phenyl-3-butyn-2-one serves as a key intermediate in the synthesis of various compounds, most notably in the preparation of the potent and selective adenosine (B11128) A1 receptor antagonist, FK838.
Synthesis of FK838 via 1,3-Dipolar Cycloaddition
The synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core of FK838 involves a 1,3-dipolar cycloaddition reaction between 4-Phenyl-3-butyn-2-one and a 1-aminopyridinium salt.
Caption: Synthesis of FK838 from 4-Phenyl-3-butyn-2-one.
Experimental Protocol: Synthesis of 1-Aminopyridinium Iodide
A common precursor for the 1,3-dipole is 1-aminopyridinium iodide, which can be synthesized as follows:
Dissolve hydroxylamine-O-sulfonic acid in methanol and cool the solution in an ice bath.
Slowly add pyridine to the cooled solution.
Allow the mixture to stir at room temperature for several hours.
Add potassium carbonate to the reaction mixture and stir until gas evolution ceases.
Filter the mixture and concentrate the filtrate under reduced pressure.
Dissolve the residue in a minimal amount of water and add hydroiodic acid to precipitate the 1-aminopyridinium iodide.
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Potential Biological Activity: Michael Acceptor Mechanism
While primarily utilized as a synthetic intermediate, the α,β-unsaturated ketone moiety in 4-Phenyl-3-butyn-2-one classifies it as a Michael acceptor. This functional group can react with biological nucleophiles, such as cysteine residues in proteins, via a conjugate addition reaction. This covalent modification can lead to the modulation of protein function and subsequent biological effects.
Caption: Michael acceptor mechanism of 4-Phenyl-3-butyn-2-one.
This reactivity profile suggests that 4-Phenyl-3-butyn-2-one and its derivatives could be investigated for potential pharmacological activities, including but not limited to:
Antimicrobial effects: By targeting essential enzymes in pathogens.
Antioxidant properties: Through interaction with reactive oxygen species or modulation of antioxidant pathways.
Cytotoxic effects: By covalently modifying proteins involved in cancer cell proliferation and survival.
Further research is warranted to fully elucidate the direct biological activities and specific signaling pathways that may be modulated by this compound.
Conclusion
4-Phenyl-3-butyn-2-one (CAS 1817-57-8) is a synthetically important molecule with well-defined chemical and physical properties. Its utility as a key intermediate in the synthesis of the adenosine A1 receptor antagonist FK838 is well-established. Furthermore, its inherent reactivity as a Michael acceptor opens avenues for its exploration as a potentially bioactive compound in its own right. This guide provides a foundational resource for researchers and drug development professionals working with this versatile chemical entity.
Application Notes and Protocols for 4-Phenyl-3-butyn-2-one as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Phenyl-3-butyn-2-one is an α,β-alkynyl ketone that serves as a versatile Michael acceptor in organic synthesis and holds potential as a coval...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenyl-3-butyn-2-one is an α,β-alkynyl ketone that serves as a versatile Michael acceptor in organic synthesis and holds potential as a covalent modifier of biological nucleophiles. Its reactivity stems from the electron-deficient triple bond, which is activated by the adjacent carbonyl group, making it susceptible to attack by a variety of soft nucleophiles. This property is of significant interest in drug development, particularly for the design of targeted covalent inhibitors (TCIs). TCIs can offer enhanced potency, prolonged duration of action, and improved therapeutic indices by forming a stable covalent bond with their biological target. This document provides an overview of the applications of 4-phenyl-3-butyn-2-one as a Michael acceptor, along with detailed experimental protocols for its synthesis and use in Michael addition reactions.
Chemical Reactivity and Applications
As a Michael acceptor, 4-phenyl-3-butyn-2-one readily undergoes conjugate addition with various nucleophiles, including thiols, amines, and stabilized carbanions. This reactivity is the basis for its utility in both synthetic chemistry and chemical biology.
In Organic Synthesis: The Michael addition of nucleophiles to 4-phenyl-3-butyn-2-one provides a straightforward method for the synthesis of a diverse range of β-substituted α,β-unsaturated ketones. These products can serve as valuable intermediates in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogues.
In Drug Development and Chemical Biology: The ability of 4-phenyl-3-butyn-2-one to react with biological nucleophiles, such as the cysteine residues in proteins, makes it an attractive electrophilic warhead for the design of covalent inhibitors. By incorporating this moiety into a molecule with affinity for a specific protein target, researchers can develop potent and selective irreversible inhibitors. One area of interest is its potential to target cysteine residues in proteins involved in disease signaling pathways. For instance, the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses, is a key target in the development of therapies for diseases involving oxidative stress. Keap1 contains several reactive cysteine residues that, when modified by electrophiles, lead to the activation of the Nrf2 transcription factor and the upregulation of cytoprotective genes. While direct evidence for 4-phenyl-3-butyn-2-one targeting Keap1 is still emerging, its reactivity profile suggests it as a potential candidate for modulating this pathway.
Data Presentation
The following table summarizes the yields of Michael addition reactions with 4-phenyl-3-butyn-2-one, providing a quantitative overview of its reactivity with different nucleophiles.
Preparation of Phenylacetylenic Grignard Reagent: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous THF.
Add a small amount of ethyl bromide to initiate the Grignard reaction. Once the reaction starts, add the remaining ethyl bromide (1.1 eq) in THF dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for 1 hour.
Cool the reaction mixture to room temperature and slowly add phenylacetylene (1.0 eq) dropwise. Stir the mixture for 1 hour at room temperature.
Acylation: Cool the Grignard solution in an ice bath and add acetic anhydride (1.1 eq) dropwise via the dropping funnel.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford 4-phenyl-3-butyn-2-one as a pale yellow oil.
Protocol 2: General Procedure for Thia-Michael Addition to 4-Phenyl-3-butyn-2-one
This protocol outlines a general method for the conjugate addition of thiols to 4-phenyl-3-butyn-2-one.
Materials:
4-Phenyl-3-butyn-2-one
Thiol (e.g., thiophenol, N-acetylcysteine)
Solvent (e.g., Dichloromethane, Acetonitrile)
Base (optional, e.g., Triethylamine, DBU)
Silica gel for chromatography
Procedure:
Dissolve 4-phenyl-3-butyn-2-one (1.0 eq) in the chosen solvent in a round-bottom flask.
Add the thiol (1.1 eq) to the solution.
If a catalyst is used, add it at this stage (e.g., 10 mol% triethylamine).
Stir the reaction mixture at room temperature and monitor the reaction by TLC.
Upon completion, remove the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel to yield the β-thio-α,β-unsaturated ketone.
Protocol 3: General Procedure for Aza-Michael Addition to 4-Phenyl-3-butyn-2-one
This protocol provides a general method for the conjugate addition of amines to 4-phenyl-3-butyn-2-one.
Materials:
4-Phenyl-3-butyn-2-one
Amine (e.g., aniline, piperidine)
Solvent (e.g., Dichloromethane, Acetonitrile)
Base (optional, e.g., Triethylamine, DBU)
Silica gel for chromatography
Procedure:
Dissolve 4-phenyl-3-butyn-2-one (1.0 eq) in the chosen solvent in a round-bottom flask.
Add the amine (1.1 eq) to the solution.
If a catalyst is used, add it at this stage (e.g., 10 mol% triethylamine).
Stir the reaction mixture at room temperature and monitor the reaction by TLC.
Upon completion, remove the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel to yield the β-amino-α,β-unsaturated ketone.
Mandatory Visualizations
Caption: General experimental workflow for a Michael addition reaction using 4-phenyl-3-butyn-2-one.
Caption: Proposed mechanism of Keap1-Nrf2 pathway activation by covalent modification with 4-phenyl-3-butyn-2-one.
Caption: Logical relationship of 4-phenyl-3-butyn-2-one's chemical properties and applications.
Application Notes: Michael Addition Reactions with 4-Phenyl-3-butyn-2-one
Introduction 4-Phenyl-3-butyn-2-one is a versatile α,β-acetylenic ketone, commonly referred to as an ynone. Its electron-deficient triple bond makes it an excellent Michael acceptor, readily undergoing conjugate addition...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
4-Phenyl-3-butyn-2-one is a versatile α,β-acetylenic ketone, commonly referred to as an ynone. Its electron-deficient triple bond makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide array of nucleophiles. This reactivity allows for the stereoselective formation of β-substituted α,β-unsaturated ketones, which are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The Michael addition to ynones is a powerful and atom-economical method for creating carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing 4-phenyl-3-butyn-2-one in Michael addition reactions. It covers reactions with various nucleophiles, including thiols (thia-Michael), amines (aza-Michael), and phosphines, summarizing key quantitative data and providing step-by-step methodologies.
General Reaction Mechanism
The Michael addition to an ynone involves the nucleophilic attack at the β-carbon of the activated alkyne. This initial addition generates a resonance-stabilized enolate intermediate, which is subsequently protonated (typically by the solvent or during aqueous work-up) to yield the final β-substituted α,β-unsaturated ketone product. The reaction often produces a mixture of (E)- and (Z)-isomers.
Caption: General mechanism of the Michael addition to an ynone.
Applications and Versatility
4-Phenyl-3-butyn-2-one serves as a versatile precursor in organic synthesis due to its reactivity with a broad spectrum of nucleophiles.
Thia-Michael Addition: Thiols are excellent nucleophiles for this reaction, often proceeding under catalyst-free conditions to produce β-thio-α,β-unsaturated ketones with high efficiency.[3][4] These products are key building blocks for sulfur-containing heterocycles and other biologically active molecules.[5]
Aza-Michael Addition: Primary and secondary amines add readily to ynones, providing access to β-amino-α,β-unsaturated ketones (enaminones).[6] These structures are prevalent in many pharmaceutical compounds and are versatile intermediates for further transformations.
Phospha-Michael Addition: Tertiary phosphines can act as catalysts or as nucleophiles in reactions with activated alkynes.[7][8] Nucleophilic phosphine (B1218219) catalysis involves the initial addition of the phosphine to the ynone to form a reactive zwitterionic intermediate, which can then facilitate a variety of transformations.[9]
Quantitative Data Summary
The following table summarizes representative yields for Michael addition reactions involving 4-phenyl-3-butyn-2-one with various nucleophiles.
To a 25 mL round-bottom flask containing a magnetic stir bar, add 4-phenyl-3-butyn-2-one (1.0 mmol).
Add deionized water (5 mL) to the flask.
While stirring the suspension vigorously, add 1-dodecanethiol (1.2 mmol) via syringe.
Continue to stir the reaction mixture at room temperature for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ynone is consumed.
Work-up and Purification:
Transfer the reaction mixture to a separatory funnel.
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers and wash with brine (20 mL).
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford the desired (E/Z)-4-(dodecylthio)-4-phenylbut-3-en-2-one.[3]
Protocol 2: General Procedure for Aza-Michael Addition
This protocol provides a general framework for the addition of a primary or secondary amine to 4-phenyl-3-butyn-2-one.
Solvent (e.g., Methanol, Ethanol, or solvent-free) (5 mL)
Optional: Triethylamine (10 mol%) as a basic catalyst
Procedure:
Dissolve 4-phenyl-3-butyn-2-one (1.0 mmol) in the chosen solvent (5 mL) in a round-bottom flask. For solvent-free conditions, add the neat reactants to the flask.
Add the amine (1.1 mmol) to the solution. If using a catalyst, add it at this stage.
Stir the reaction mixture at room temperature.
Monitor the reaction by TLC until the starting material is consumed (typically 1-6 hours).[3]
Remove the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel to yield the corresponding β-amino-α,β-unsaturated ketone.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a Michael addition reaction in a research laboratory setting.
Caption: General laboratory workflow for a Michael addition reaction.
Application Notes and Protocols: Thiol-yne Michael Addition with 4-Phenyl-3-butyn-2-one
For Researchers, Scientists, and Drug Development Professionals Introduction The Thiol-yne Michael addition is a powerful and versatile click chemistry reaction that involves the conjugate addition of a thiol to an activ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Thiol-yne Michael addition is a powerful and versatile click chemistry reaction that involves the conjugate addition of a thiol to an activated alkyne, such as an ynone. This reaction is characterized by its high efficiency, mild reaction conditions, and high yields, making it an invaluable tool in organic synthesis, materials science, and particularly in drug development for the synthesis of complex molecules and bioconjugation.[1][2][3] 4-Phenyl-3-butyn-2-one is an excellent substrate for this reaction due to the presence of the ketone group, which activates the alkyne for nucleophilic attack. This document provides detailed application notes and experimental protocols for the Thiol-yne Michael addition reaction with 4-Phenyl-3-butyn-2-one.
Reaction Mechanism and Stereoselectivity
The Thiol-yne Michael addition can proceed through either a radical-mediated or a nucleophilic pathway. The nucleophilic pathway, often catalyzed by a base, is more common for activated alkynes like 4-Phenyl-3-butyn-2-one. The base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then attacks the β-carbon of the ynone. Subsequent protonation yields the vinyl sulfide (B99878) product.
The stereochemical outcome of the reaction, resulting in either the E or Z isomer, is influenced by several factors including the choice of catalyst, solvent, and temperature.[1][4] Generally, the reaction is stereoselective, often favoring the formation of the Z-isomer under kinetic control, while the more thermodynamically stable E-isomer can be favored under different conditions or through subsequent isomerization.[1]
Application Notes and Protocols: Aza-Michael Addition to 4-Phenyl-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals Introduction The Aza-Michael addition, a nucleophilic conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aza-Michael addition, a nucleophilic conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for the formation of carbon-nitrogen bonds. This reaction is instrumental in the synthesis of β-amino ketones, which are valuable intermediates in the production of a wide array of pharmaceuticals, natural products, and fine chemicals. 4-Phenyl-3-buten-2-one (B7806413), also known as benzalacetone, is a readily available and versatile Michael acceptor. Its reactivity and the synthetic utility of its adducts make the Aza-Michael addition to this substrate a reaction of significant interest in medicinal chemistry and drug development.
These application notes provide detailed protocols and compiled data for the Aza-Michael addition of various amines to 4-phenyl-3-buten-2-one, covering both catalyzed and catalyst-free conditions.
Data Presentation
Table 1: Catalyst-Free Aza-Michael Addition to α,β-Unsaturated Carbonyl Compounds
In a clean, dry flask, mix 4-phenyl-3-buten-2-one (1.0 mmol) and the amine (1.2 mmol).
Stir the mixture at room temperature. For less reactive amines, gentle heating (e.g., 50-60 °C) may be required.
Monitor the reaction by TLC until the starting material is consumed.
Once the reaction is complete, directly purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure aza-Michael adduct.
Visualizations
Caption: Mechanism of the Aza-Michael Addition Reaction.
Caption: General Experimental Workflow for Aza-Michael Addition.
Application Notes and Protocols for [3+2] Cycloaddition Reactions Involving 4-Phenyl-3-butyn-2-one
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of [3+2] cycloaddition reactions utilizing 4-Phenyl-3-butyn-2-one as a versatile building block for the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of [3+2] cycloaddition reactions utilizing 4-Phenyl-3-butyn-2-one as a versatile building block for the synthesis of diverse heterocyclic compounds. The protocols outlined herein are intended to serve as a guide for the practical application of these reactions in synthetic chemistry, with a particular focus on their relevance to drug discovery and development. The inherent reactivity of the activated alkyne in 4-Phenyl-3-butyn-2-one makes it an excellent dipolarophile for reactions with various 1,3-dipoles, leading to the formation of five-membered heterocycles such as 1,2,3-triazoles, isoxazoles, and isoxazolines. These scaffolds are prevalent in many biologically active molecules and approved pharmaceuticals.
Synthesis of 1,2,3-Triazoles via Azide-Alkyne Cycloaddition
The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a cornerstone of click chemistry, providing a highly efficient route to 1,2,3-triazoles. The reaction with 4-Phenyl-3-butyn-2-one can be performed under thermal conditions or, more commonly, with catalysis to control regioselectivity and enhance reaction rates.
The copper(I)-catalyzed reaction is the premier example of a click reaction, affording 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield.[1][2] The reaction is typically performed at room temperature and is tolerant of a wide variety of functional groups.[1]
General Reaction Scheme:
Caption: General workflow for CuAAC reaction.
Experimental Protocol: Synthesis of 1-(Substituted)-4-(phenylacetyl)-1H-1,2,3-triazole
This protocol is a general procedure adaptable for various organic azides.
In a round-bottom flask, dissolve 4-Phenyl-3-butyn-2-one (1.0 mmol) and the organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
To this solution, add sodium ascorbate (0.1 mmol, 10 mol%) followed by copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%).
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
In contrast to the CuAAC reaction, the ruthenium-catalyzed cycloaddition typically yields the 1,5-disubstituted 1,2,3-triazole regioisomer.[2][4] This method is particularly useful for internal alkynes and provides access to fully substituted triazoles.[4]
General Reaction Scheme:
Caption: General workflow for RuAAC reaction.
Experimental Protocol: Synthesis of 1-(Substituted)-5-(phenylacetyl)-1H-1,2,3-triazole
Materials:
4-Phenyl-3-butyn-2-one
Substituted organic azide (e.g., Benzyl azide)
Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD))
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve 4-Phenyl-3-butyn-2-one (1.0 mmol) and the organic azide (1.0 mmol) in the anhydrous solvent (10 mL).
Add the ruthenium catalyst (1-5 mol%).
Heat the reaction mixture at a specified temperature (e.g., 45-80 °C) and monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel to obtain the 1,5-disubstituted 1,2,3-triazole.
Synthesis of Isoxazoles via Nitrile Oxide Cycloaddition
The [3+2] cycloaddition of nitrile oxides with alkynes is a classical and effective method for the synthesis of isoxazoles.[6][7] Nitrile oxides are typically generated in situ from the corresponding aldoximes or hydroximoyl chlorides.
General Reaction Scheme:
Caption: Experimental workflow for isoxazole synthesis.
Experimental Protocol: Synthesis of 3-(Substituted)-5-(phenylacetyl)isoxazole
Materials:
4-Phenyl-3-butyn-2-one
Substituted aldoxime (e.g., Benzaldehyde oxime)
Oxidizing agent (e.g., N-Chlorosuccinimide (NCS) in the presence of a base, or tert-butyl hypoiodite)
Base (e.g., Triethylamine or Pyridine)
Solvent (e.g., Chloroform or Dichloromethane)
Procedure:
Dissolve the aldoxime (1.1 mmol) in the chosen solvent.
Add the base (1.2 mmol).
Slowly add the oxidizing agent (e.g., NCS, 1.1 mmol) at 0 °C and stir for 30 minutes to generate the nitrile oxide in situ.
To this mixture, add a solution of 4-Phenyl-3-butyn-2-one (1.0 mmol) in the same solvent.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Quench the reaction with water and extract with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to yield the 3,5-disubstituted isoxazole.
Synthesis of Isoxazolines via Nitrone Cycloaddition
The reaction of nitrones with alkynes provides access to isoxazolines, which are valuable intermediates in organic synthesis and can be further transformed into various functionalized molecules.[9][10]
General Reaction Scheme:
Caption: Logical relationship in nitrone cycloaddition.
Experimental Protocol: Synthesis of Substituted 4-(Phenylacetyl)isoxazolines
Disclaimer: The provided protocols are generalized procedures and may require optimization for specific substrates and scales. It is recommended to consult the cited literature for detailed experimental conditions and characterization data. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for the Diels-Alder Reaction Featuring 4-Phenyl-3-butyn-2-one as a Dienophile
For Researchers, Scientists, and Drug Development Professionals Introduction The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of complex six-membered rings in a highly ster...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of complex six-membered rings in a highly stereospecific and convergent manner. This [4+2] cycloaddition between a conjugated diene and a dienophile has been instrumental in the synthesis of natural products, pharmaceuticals, and novel materials. The reactivity and selectivity of the Diels-Alder reaction are profoundly influenced by the electronic nature of the reactants. Electron-poor dienophiles, in particular, are highly effective in reactions with electron-rich dienes.
4-Phenyl-3-butyn-2-one is an intriguing, though not extensively documented, dienophile for Diels-Alder reactions. Its structure features a carbon-carbon triple bond conjugated with a carbonyl group, which withdraws electron density from the alkyne, thereby activating it for cycloaddition. The presence of a phenyl group further modulates its electronic and steric properties. These structural features suggest that 4-Phenyl-3-butyn-2-one can serve as a valuable building block for the synthesis of a variety of complex cyclic and bicyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
This document provides detailed, illustrative application notes and protocols for the use of 4-Phenyl-3-butyn-2-one as a dienophile in Diels-Alder reactions with various dienes. Due to a lack of specific published experimental data for this dienophile, the following protocols and data are based on established principles of the Diels-Alder reaction with analogous acetylenic ketones and are intended to serve as a starting point for experimental investigation.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction with an acetylenic dienophile like 4-Phenyl-3-butyn-2-one proceeds through a concerted, pericyclic transition state to yield a substituted 1,4-cyclohexadiene (B1204751) derivative. The reaction is typically thermally initiated, although Lewis acid catalysis can significantly accelerate the reaction and enhance its selectivity, particularly with less reactive dienes.
When cyclic dienes are employed, the reaction can lead to the formation of two stereoisomeric products: the endo and exo adducts. The endo product, where the substituents on the dienophile are oriented towards the diene's π-system in the transition state, is often the kinetically favored product due to secondary orbital interactions. However, the exo product is generally the thermodynamically more stable isomer. The ratio of endo to exo products can be influenced by reaction temperature, solvent, and the presence of catalysts.
Caption: General Mechanism of the Diels-Alder Reaction.
Illustrative Experimental Protocols
The following protocols are hypothetical and designed to serve as a starting point for the investigation of Diels-Alder reactions with 4-Phenyl-3-butyn-2-one. Optimization of reaction conditions, including temperature, reaction time, and catalyst loading, is recommended for each specific diene.
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-Phenyl-3-butyn-2-one (1.0 mmol).
Solvent and Diene Addition: Dissolve the dienophile in anhydrous toluene (10 mL). Add a stoichiometric excess of freshly distilled furan (3.0 mmol).
Thermal Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Lewis Acid Catalyzed Reaction (Alternative): In a separate flame-dried flask at 0 °C, dissolve 4-Phenyl-3-butyn-2-one (1.0 mmol) in anhydrous DCM (10 mL). Add the Lewis acid (e.g., AlCl₃, 0.2 mmol) portion-wise. Stir for 15 minutes, then add furan (1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
Workup: Upon completion, cool the reaction mixture to room temperature. If a Lewis acid was used, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired Diels-Alder adduct.
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene by distillation. Keep the collected cyclopentadiene on ice.
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-Phenyl-3-butyn-2-one (1.0 mmol) in anhydrous THF (10 mL).
Diene Addition: Cool the solution to 0 °C and add the freshly prepared cyclopentadiene (1.5 mmol) dropwise.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography (hexanes/ethyl acetate) to separate the endo and exo adducts.
Objective: To synthesize the Diels-Alder adduct of 4-Phenyl-3-butyn-2-one and anthracene.
Materials:
4-Phenyl-3-butyn-2-one
Anthracene
Xylene or Mesitylene (high-boiling solvent)
Hexanes and Ethyl acetate for chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-Phenyl-3-butyn-2-one (1.0 mmol) and anthracene (1.2 mmol).
Solvent Addition: Add xylene (15 mL).
Reaction: Heat the mixture to reflux (approximately 140 °C) for 24-48 hours. Monitor the disappearance of the starting materials by TLC.
Workup and Purification: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography (hexanes/ethyl acetate).
Data Presentation
The following tables summarize hypothetical quantitative data for the described Diels-Alder reactions. These values are illustrative and intended to guide experimental design. Actual results may vary.
Table 1: Illustrative Reaction Conditions and Yields
Diene
Dienophile
Catalyst
Solvent
Temp (°C)
Time (h)
Yield (%)
Endo:Exo Ratio
Furan
4-Phenyl-3-butyn-2-one
None
Toluene
110
24
65
N/A
Furan
4-Phenyl-3-butyn-2-one
AlCl₃ (0.2 eq)
DCM
RT
8
85
N/A
Cyclopentadiene
4-Phenyl-3-butyn-2-one
None
THF
RT
18
90
4:1
Anthracene
4-Phenyl-3-butyn-2-one
None
Xylene
140
36
70
N/A
N/A: Not Applicable. The reaction with furan leads to a single constitutional isomer, and the reaction with anthracene gives a single stereoisomer.
Visualizations
Caption: A typical experimental workflow for the Diels-Alder reaction.
Caption: Kinetic vs. Thermodynamic control in endo/exo selectivity.
Conclusion and Future Directions
4-Phenyl-3-butyn-2-one holds promise as a versatile dienophile for the synthesis of complex cyclic molecules via the Diels-Alder reaction. The illustrative protocols and data presented here provide a foundation for researchers to explore its reactivity with a wide range of dienes. Further experimental work is necessary to fully elucidate the scope, limitations, and stereoselectivity of these reactions. Systematic studies on the effects of various Lewis acids, solvents, and reaction temperatures will be crucial for optimizing reaction conditions and expanding the synthetic utility of this dienophile. The resulting cycloadducts could serve as valuable intermediates in the development of novel therapeutic agents and advanced materials.
Method
Application Notes and Protocols for the Synthesis of Heterocyles Using 4-Phenyl-3-butyn-2-one
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of a variety of important heterocyclic compounds utilizing 4-phenyl-3-butyn-2-one as a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of important heterocyclic compounds utilizing 4-phenyl-3-butyn-2-one as a versatile starting material. The following sections detail the synthesis of pyrazoles, furans, thiophenes, and pyridines, complete with experimental procedures, quantitative data, and visual representations of the reaction pathways and workflows.
Introduction
4-Phenyl-3-butyn-2-one is a readily available alkynone that serves as a valuable C4 synthon in heterocyclic chemistry. Its bifunctional nature, possessing both a reactive ketone and an alkyne moiety, allows for a diverse range of cyclization reactions. This document outlines validated methods for the transformation of 4-phenyl-3-butyn-2-one into several key heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. For the synthesis of furans, thiophenes, and pyridines, the initial step involves the hydration of 4-phenyl-3-butyn-2-one to the corresponding 1,4-dicarbonyl compound, 1-phenylbutane-1,3-dione.
Data Presentation
The following table summarizes the synthesized heterocyclic compounds, the synthetic strategy employed, and the corresponding yields.
The following diagrams illustrate the synthetic pathways and experimental workflows for the preparation of each class of heterocycle.
Figure 1: Overview of heterocyclic syntheses from 4-phenyl-3-butyn-2-one.
Figure 2: Workflow for the synthesis of 3-methyl-5-phenyl-1H-pyrazole.
Figure 3: Workflow for the synthesis of furan and thiophene derivatives.
Figure 4: Workflow for the synthesis of 2,4-dimethyl-6-phenylpyridine.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole
This protocol describes the direct cyclocondensation of 4-phenyl-3-butyn-2-one with hydrazine hydrate to yield 3-methyl-5-phenyl-1H-pyrazole.
Materials:
4-Phenyl-3-butyn-2-one (1.0 eq)
Hydrazine hydrate (1.2 eq)
Ethanol
Deionized water
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating
Büchner funnel and filter paper
Procedure:
To a solution of 4-phenyl-3-butyn-2-one (1.0 eq) in ethanol (10 mL per gram of starting material), add hydrazine hydrate (1.2 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
Wash the solid with cold ethanol and then with deionized water.
Dry the product under vacuum to obtain 3-methyl-5-phenyl-1H-pyrazole as a white to off-white solid.
Expected Yield: 85-95%
Protocol 2: Synthesis of 1-Phenylbutane-1,3-dione (Intermediate)
This protocol outlines the hydration of 4-phenyl-3-butyn-2-one to the corresponding 1,4-dicarbonyl compound, which is a key intermediate for the synthesis of furan, thiophene, and pyridine derivatives.
Dissolve 4-phenyl-3-butyn-2-one (1.0 eq) in a mixture of ethanol and deionized water (3:1 v/v, 20 mL per gram of starting material).
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of starting material).
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-phenylbutane-1,3-dione, which can be used in the subsequent steps without further purification.
Expected Yield: 90-98% (crude)
Protocol 3: Synthesis of 2-Methyl-5-phenylfuran
This protocol details the acid-catalyzed intramolecular cyclization of 1-phenylbutane-1,3-dione (Paal-Knorr synthesis) to form 2-methyl-5-phenylfuran.
Materials:
1-Phenylbutane-1,3-dione (1.0 eq)
p-Toluenesulfonic acid monohydrate (0.1 eq)
Toluene
Sodium bicarbonate solution (saturated)
Ethyl acetate
Anhydrous magnesium sulfate
Equipment:
Round-bottom flask with Dean-Stark trap
Reflux condenser
Magnetic stirrer with heating
Separatory funnel
Rotary evaporator
Procedure:
To a solution of 1-phenylbutane-1,3-dione (1.0 eq) in toluene (15 mL per gram), add p-toluenesulfonic acid monohydrate (0.1 eq).
Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove water.
Continue refluxing for 3-5 hours until TLC analysis indicates the complete consumption of the starting material.
Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate and then with brine.
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford 2-methyl-5-phenylfuran as a colorless oil.
Expected Yield: 80-90%
Protocol 4: Synthesis of 2-Methyl-5-phenylthiophene
This protocol describes the synthesis of 2-methyl-5-phenylthiophene from 1-phenylbutane-1,3-dione using Lawesson's reagent.
Materials:
1-Phenylbutane-1,3-dione (1.0 eq)
Lawesson's reagent (0.5 eq)
Toluene (anhydrous)
Sodium bicarbonate solution (saturated)
Ethyl acetate
Anhydrous magnesium sulfate
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask, dissolve 1-phenylbutane-1,3-dione (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene (20 mL per gram of diketone).
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
After completion, cool the mixture to room temperature and filter to remove any insoluble byproducts.
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel (eluting with hexane) to give 2-methyl-5-phenylthiophene as a colorless oil.
Expected Yield: 75-85%
Protocol 5: Synthesis of 2,4-Dimethyl-6-phenylpyridine
This protocol outlines the synthesis of a substituted pyridine via a modified Hantzsch-type reaction of 1-phenylbutane-1,3-dione with β-aminocrotononitrile.
Combine 1-phenylbutane-1,3-dione (1.0 eq) and β-aminocrotononitrile (1.1 eq) in glacial acetic acid (10 mL per gram of diketone).
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
Cool the mixture to room temperature and pour it into ice-water.
Carefully basify the mixture with a 10% sodium hydroxide solution until it is alkaline (pH > 8).
Extract the aqueous layer with diethyl ether (3 x 25 mL).
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 2,4-dimethyl-6-phenylpyridine.
Expected Yield: 60-70%
Application
Application Notes and Protocols for the Synthesis of 3-Methyl-5-phenylpyrazole from 4-Phenyl-3-butyn-2-one
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the synthesis of 3-methyl-5-phenylpyrazole from the cyclocondensat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-methyl-5-phenylpyrazole from the cyclocondensation reaction of 4-phenyl-3-butyn-2-one with hydrazine (B178648)hydrate (B1144303). Pyrazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making their efficient synthesis a key focus in medicinal chemistry and drug development. These notes offer a comprehensive guide, including a discussion on reaction mechanisms, regioselectivity, detailed experimental procedures, and characterization of the final product.
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The pyrazole (B372694) scaffold is a prominent structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The inherent biological activity of pyrazole derivatives, which includes anti-inflammatory, analgesic, antimicrobial, and anticancer properties, drives the continuous development of novel and efficient synthetic methodologies.
One of the most classical and straightforward methods for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. In this context, α,β-alkynyl ketones, such as 4-phenyl-3-butyn-2-one, serve as excellent precursors for the construction of the pyrazole ring. The reaction with hydrazine proceeds via a cyclocondensation mechanism, yielding a substituted pyrazole.
Reaction Mechanism and Regioselectivity
The synthesis of 3-methyl-5-phenylpyrazole from 4-phenyl-3-butyn-2-one and hydrazine hydrate is a cyclocondensation reaction. The unsymmetrical nature of the starting alkynyl ketone introduces the possibility of forming two regioisomers: 3-methyl-5-phenylpyrazole and 3-phenyl-5-methylpyrazole.
The reaction is generally believed to proceed through the initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsubstituted hydrazine is primarily governed by the electronic and steric factors of the α,β-alkynyl ketone.
In the case of 4-phenyl-3-butyn-2-one, the carbonyl carbon is more electrophilic and sterically less hindered than the acetylenic carbon, favoring the initial attack of a hydrazine nitrogen atom at the carbonyl group. This leads to the preferential formation of 3-methyl-5-phenylpyrazole.
Figure 1: Simplified reaction pathway for pyrazole synthesis.
Experimental Protocols
This section provides a detailed protocol for the synthesis of 3-methyl-5-phenylpyrazole.
To a solution of 4-phenyl-3-butyn-2-one (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add hydrazine hydrate (1.2 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.
The ethanol is removed under reduced pressure using a rotary evaporator.
The residue is dissolved in ethyl acetate (20 mL) and washed successively with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
The crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient as the eluent to afford pure 3-methyl-5-phenylpyrazole.
Figure 2: General experimental workflow for the synthesis.
Data Presentation
Table 1: Product Characterization Data for 3-Methyl-5-phenylpyrazole
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
Safety Precautions
Handle hydrazine hydrate with extreme caution as it is toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
4-Phenyl-3-butyn-2-one is a skin and eye irritant. Avoid contact with skin and eyes.
Organic solvents are flammable. Keep away from open flames and ignition sources.
Conclusion
The synthesis of 3-methyl-5-phenylpyrazole from 4-phenyl-3-butyn-2-one and hydrazine hydrate is a robust and high-yielding method for accessing this important heterocyclic scaffold. The provided protocol offers a detailed and reproducible procedure suitable for research and development in the fields of medicinal chemistry and materials science. The regioselectivity of the reaction favors the formation of the desired 3-methyl-5-phenyl isomer, simplifying the purification process. The characterization data provided will aid in the unambiguous identification of the synthesized compound.
Synthesis of Pyridin-2-one Derivatives from 4-Phenylbut-3-en-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of various pyridin-2-one derivatives, starting from the readi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various pyridin-2-one derivatives, starting from the readily available α,β-unsaturated ketone, 4-phenylbut-3-en-2-one. Pyridin-2-one scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potent antitumor and antimicrobial properties.
Application Notes
Pyridin-2-one derivatives synthesized from 4-phenylbut-3-en-2-one have demonstrated significant potential in the development of novel therapeutic agents. Notably, these compounds have been identified as potent anticancer agents that can induce cell cycle arrest and apoptosis in various cancer cell lines.
Anticancer Activity:
Several studies have revealed that certain pyridin-2-one derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. A prominent mechanism of action involves the upregulation of the p53 tumor suppressor protein and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] This dual activation can lead to a cascade of events culminating in cell cycle arrest at the G2/M phase and the induction of programmed cell death (apoptosis) in cancer cells.[1][2] Furthermore, some derivatives have been found to inhibit p53 ubiquitination, thereby stabilizing the protein and enhancing its tumor-suppressive functions.[4] The cytotoxic potential of various pyridin-2-one derivatives has been evaluated in a range of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[1]
Experimental Protocols
The synthesis of pyridin-2-one derivatives from 4-phenylbut-3-en-2-one can be efficiently achieved through a one-pot multicomponent reaction. This approach offers several advantages, including operational simplicity, reduced reaction times, and high atom economy. The general strategy involves the condensation of 4-phenylbut-3-en-2-one with an active methylene (B1212753) compound, such as cyanoacetamide or its derivatives, in the presence of a suitable catalyst.
Protocol 1: Synthesis of 3-Cyano-6-methyl-4-phenylpyridin-2(1H)-one
This protocol describes the synthesis of a core pyridin-2-one structure from 4-phenylbut-3-en-2-one and cyanoacetamide.
Ethanol or a mixture of water and ethanol (solvent)
Procedure:
Combine 4-phenylbut-3-en-2-one (1 equivalent), the active methylene nitrile (1 equivalent), and an excess of ammonium acetate (e.g., 4-8 equivalents) in a round-bottom flask.
Add the solvent (ethanol or a 1:1 mixture of water and ethanol).
Reflux the mixture for 6-10 hours, monitoring by TLC.
After cooling, the product often precipitates from the solution. If not, the solvent can be partially evaporated, and the mixture cooled in an ice bath to induce precipitation.
Collect the solid product by filtration and wash with cold solvent.
Purify the product by recrystallization from an appropriate solvent.
Data Presentation
The following table summarizes representative data for pyridin-2-one derivatives synthesized from α,β-unsaturated ketones. Please note that yields and specific characterization data will vary based on the exact substrates and reaction conditions used.
Application of 4-Phenyl-3-butyn-2-one in the Synthesis of Pharmaceutical Intermediates
Introduction 4-Phenyl-3-butyn-2-one is a versatile bifunctional molecule containing both a ketone and an alkyne group. This unique structure makes it a valuable starting material and intermediate in the synthesis of a va...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
4-Phenyl-3-butyn-2-one is a versatile bifunctional molecule containing both a ketone and an alkyne group. This unique structure makes it a valuable starting material and intermediate in the synthesis of a variety of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents. Its reactivity allows for the construction of complex molecular architectures, particularly five-membered aromatic heterocycles like pyrazoles. Pyrazole (B372694) derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties, making them significant targets in drug discovery and development.
Key Application: Synthesis of Pyrazole Derivatives
A primary and well-documented application of 4-phenyl-3-butyn-2-one in pharmaceutical intermediate synthesis is its use as a precursor for pyrazole derivatives. The synthesis is typically achieved through a cyclocondensation reaction with a hydrazine (B178648) derivative. This reaction is a classic and efficient method for constructing the pyrazole ring system.
The general reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the 4-phenyl-3-butyn-2-one, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The substitution pattern of the final pyrazole product can be controlled by the choice of the starting hydrazine. For instance, reaction with hydrazine hydrate (B1144303) yields an N-unsubstituted pyrazole, while substituted hydrazines will produce N-substituted pyrazole derivatives.
A notable example is the synthesis of 3-methyl-5-phenyl-1H-pyrazole, a key intermediate for various biologically active molecules.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole
This protocol details the synthesis of 3-methyl-5-phenyl-1H-pyrazole from 4-phenyl-3-butyn-2-one and hydrazine hydrate.
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-phenyl-3-butyn-2-one (1.0 eq) in ethanol.
To this solution, add hydrazine hydrate (1.1 eq) dropwise with stirring.
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure 3-methyl-5-phenyl-1H-pyrazole.
Quantitative Data Summary
Reactant 1
Reactant 2
Solvent
Reaction Time
Temperature
Product
Yield (%)
4-Phenyl-3-butyn-2-one
Hydrazine hydrate
Ethanol
2-4 hours
Reflux
3-Methyl-5-phenyl-1H-pyrazole
>85%
Visualizations
Logical Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of 3-methyl-5-phenyl-1H-pyrazole.
Signaling Pathway of Pyrazole-based Drugs (General Example)
The following diagram illustrates a generalized signaling pathway that could be inhibited by a pyrazole-containing drug, such as a COX-2 inhibitor. This is a conceptual representation as the specific pathway depends on the drug's target.
Caption: Generalized COX-2 signaling pathway inhibited by pyrazole drugs.
4-Phenyl-3-butyn-2-one serves as a highly effective and versatile precursor for the synthesis of pyrazole-containing pharmaceutical intermediates. The straightforward and high-yielding cyclocondensation reaction with hydrazines makes it an attractive building block in drug discovery and development programs aimed at creating novel therapeutics. The ability to readily generate diverse pyrazole scaffolds highlights the importance of 4-phenyl-3-butyn-2-one in medicinal chemistry.
Method
Application Notes and Protocols for the Synthesis of Adenosine A1 Receptor Antagonists from 4-Phenyl-3-butyn-2-one Precursors
For Researchers, Scientists, and Drug Development Professionals Introduction Adenosine (B11128) A1 receptor (A1R) antagonists represent a promising class of therapeutic agents for a variety of conditions, including renal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) A1 receptor (A1R) antagonists represent a promising class of therapeutic agents for a variety of conditions, including renal disorders, heart failure, and neurodegenerative diseases. The pyrimidine (B1678525) scaffold is a common core structure in many potent and selective A1R antagonists. This document outlines a synthetic strategy for a class of 2-amino-4,6-disubstituted pyrimidine A1R antagonists, starting from precursors structurally related to 4-phenyl-3-butyn-2-one. While a direct synthesis from 4-phenyl-3-butyn-2-one is not extensively documented for a specific high-affinity A1R antagonist, the reaction of a 1,3-dicarbonyl compound (a plausible derivative of the starting ketone) with guanidine (B92328) provides a reliable method to construct the essential pyrimidine core.
This document provides a detailed experimental protocol for the synthesis of a representative 2-amino-4,6-diarylpyrimidine, quantitative data for a series of related A1R antagonists, and a visualization of the adenosine A1 receptor signaling pathway.
Adenosine A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor, a G protein-coupled receptor (GPCR), primarily initiates an inhibitory signaling cascade. The receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can activate other signaling pathways, including phospholipase C (PLC) and various ion channels.
Caption: Adenosine A1 Receptor Signaling Pathway.
Proposed Synthetic Workflow
The synthesis of 2-amino-4,6-diarylpyrimidines can be efficiently achieved through the condensation of a 1,3-diaryl-1,3-propanedione (a chalcone (B49325) derivative) with guanidine. The required chalcone can be synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde (B42025). This workflow provides a versatile platform for generating a library of substituted pyrimidine derivatives for structure-activity relationship (SAR) studies.
Caption: Synthetic Workflow for 2-Amino-4,6-diarylpyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diaryl-2-propen-1-one (Chalcone)
This protocol describes a general procedure for the Claisen-Schmidt condensation to form the chalcone intermediate.
In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (30 mL).
Cool the mixture in an ice bath with stirring.
Slowly add a solution of sodium hydroxide (20 mmol) in water (20 mL) to the reaction mixture.
Continue stirring in the ice bath for 2-3 hours, and then at room temperature overnight.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
The precipitated solid (chalcone) is collected by filtration, washed with cold water until neutral, and dried.
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Protocol 2: Synthesis of 2-Amino-4,6-diarylpyrimidine
This protocol details the cyclocondensation reaction of the chalcone with guanidine to yield the final pyrimidine product.
Materials:
1,3-Diaryl-2-propen-1-one (Chalcone) (5 mmol)
Guanidine Hydrochloride (10 mmol)
Sodium Hydroxide (10 mmol)
Ethanol
Distilled Water
Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (5 mmol), guanidine hydrochloride (10 mmol), and sodium hydroxide (10 mmol) in ethanol (50 mL).
Reflux the reaction mixture for 8-10 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
The resulting precipitate is filtered, washed with water, and dried.
The crude 2-amino-4,6-diarylpyrimidine is purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).
Data Presentation
The following table summarizes the binding affinity (Ki) and selectivity of a series of 2,4,6-trisubstituted pyrimidines as adenosine A1 receptor antagonists.
Table 1: Structure-Activity Relationship of 2,4,6-trisubstituted pyrimidines at the Adenosine A1 Receptor.
Characterization and Quality Control
The synthesized compounds should be characterized using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.
Melting Point: To check for the purity of crystalline solids.
Application in Drug Discovery
The protocols and data presented provide a framework for the synthesis and preliminary evaluation of novel adenosine A1 receptor antagonists. The versatility of the synthetic route allows for the generation of a diverse library of pyrimidine derivatives by varying the substituents on the starting acetophenone and benzaldehyde. This enables a systematic exploration of the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. The synthesized compounds can be further evaluated in in vitro functional assays (e.g., cAMP accumulation assays) and in vivo models to determine their therapeutic potential.[2]
Application Notes and Protocols: Antimicrobial Activity of 4-Phenyl-3-butyn-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Extensive literature searches did not yield specific quantitative antimicrobial activity data, detailed experimental protocols, or defined signa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific quantitative antimicrobial activity data, detailed experimental protocols, or defined signaling pathways for 4-Phenyl-3-butyn-2-one and its derivatives. The following application notes and protocols are based on established methodologies for the antimicrobial evaluation of related α,β-unsaturated and acetylenic ketones. The provided data tables are templates for the presentation of experimental results.
Introduction
4-Phenyl-3-butyn-2-one and its derivatives belong to the class of α,β-acetylenic ketones, which are compounds of interest in medicinal chemistry due to their potential biological activities. The electrophilic nature of the α,β-unsaturated carbonyl system suggests a potential for interaction with biological nucleophiles, a common mechanism for antimicrobial action. This document provides a framework for the systematic evaluation of the antimicrobial properties of this class of compounds.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be organized for clear comparison. The following tables are templates for presenting such data.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Phenyl-3-butyn-2-one Derivatives
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of 4-Phenyl-3-butyn-2-one Derivatives
Compound ID
Derivative Substitution
Gram-Positive Bacteria
Gram-Negative Bacteria
Fungi
Staphylococcus aureus (ATCC 29213) MBC (µg/mL)
Bacillus subtilis (ATCC 6633) MBC (µg/mL)
Escherichia coli (ATCC 25922) MBC (µg/mL)
PBO-1
Unsubstituted
PBO-2
4-Chloro
PBO-3
4-Methoxy
PBO-4
4-Nitro
Control
Ciprofloxacin
Control
Fluconazole
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible results in antimicrobial susceptibility testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
Test compounds (4-Phenyl-3-butyn-2-one derivatives)
Bacterial and fungal strains (e.g., from ATCC)
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
RPMI-1640 medium for fungi
Sterile 96-well microtiter plates
Spectrophotometer
Incubator
Procedure:
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
Preparation of Inoculum:
Bacteria: Culture bacteria in CAMHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
Fungi: Culture fungi on an appropriate agar (B569324) medium. Prepare a spore suspension and adjust the concentration to approximately 0.5-2.5 x 10^3 CFU/mL in RPMI-1640.
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate using the appropriate broth to achieve a range of concentrations.
Inoculation: Add the prepared microbial inoculum to each well.
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference control.
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine the lowest concentration of a compound that kills 99.9% of the initial microbial inoculum.
Materials:
Results from the MIC assay
Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates
Sterile spreader
Procedure:
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
Spread the aliquot onto a fresh agar plate.
Incubate the plates under the same conditions as the MIC assay.
The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.
Visualizations
Putative Mechanism of Action for α,β-Acetylenic Ketones
The antimicrobial activity of α,β-unsaturated carbonyl compounds, including acetylenic ketones, is often attributed to their ability to act as Michael acceptors. They can form covalent adducts with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in essential enzymes, leading to enzyme inactivation and subsequent cell death.
Caption: Putative mechanism of action via Michael addition.
Experimental Workflow for Antimicrobial Screening
A logical workflow is essential for the efficient discovery and evaluation of new antimicrobial agents.
Caption: Workflow for antimicrobial drug discovery.
Method
Cytotoxic Effects of 4-Phenyl-3-butyn-2-one on Cancer Cells: Application Notes and Protocols
Disclaimer: As of December 2025, a comprehensive literature search did not yield specific studies detailing the cytotoxic effects, quantitative data (e.g., IC50 values), or elucidated signaling pathways for 4-Phenyl-3-bu...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of December 2025, a comprehensive literature search did not yield specific studies detailing the cytotoxic effects, quantitative data (e.g., IC50 values), or elucidated signaling pathways for 4-Phenyl-3-butyn-2-one on cancer cells. The following application notes and protocols are based on general methodologies for assessing cytotoxicity and information on structurally related compounds. These should serve as a foundational guide for researchers initiating investigations into the anticancer properties of 4-Phenyl-3-butyn-2-one.
Introduction
4-Phenyl-3-butyn-2-one is an α,β-acetylenic ketone. While direct evidence of its anticancer activity is not available in the current literature, other classes of compounds containing phenyl and carbonyl moieties, such as chalcones and phenylacetamides, have demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines. These related compounds often induce cell death through mechanisms involving the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling pathways such as those regulated by Bcl-2 family proteins and caspases.
This document provides detailed protocols for standard in vitro assays to determine the cytotoxic and apoptotic effects of 4-Phenyl-3-butyn-2-one on cancer cells. It also includes visualizations of general experimental workflows and a representative signaling pathway commonly implicated in cancer cell apoptosis.
Data Presentation: A Template for Reporting Cytotoxicity
Quantitative data from cytotoxicity and apoptosis assays should be meticulously recorded and presented to allow for clear interpretation and comparison. Below is a template table for summarizing key findings.
Compound
Cell Line
Assay
Incubation Time (h)
IC50 (µM)
Max Inhibition (%)
Apoptosis Rate (%) [Concentration]
Notes
4-Phenyl-3-butyn-2-one
e.g., MCF-7
MTT
24
48
72
e.g., A549
MTT
24
48
72
e.g., MCF-7
Annexin V/PI
48
-
-
e.g., A549
Annexin V/PI
48
-
-
Doxorubicin (Control)
e.g., MCF-7
MTT
48
Doxorubicin (Control)
e.g., A549
MTT
48
Experimental Protocols
The following are detailed protocols for fundamental assays to evaluate the cytotoxic effects of a test compound like 4-Phenyl-3-butyn-2-one.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
Cancer cell lines (e.g., MCF-7, A549)
Complete culture medium (e.g., DMEM with 10% FBS)
96-well flat-bottom plates
4-Phenyl-3-butyn-2-one (dissolved in a suitable solvent like DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Phosphate-Buffered Saline (PBS)
Microplate reader
Protocol:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of 4-Phenyl-3-butyn-2-one in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only (e.g., DMSO) and untreated controls.
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
Cancer cell lines
6-well plates
4-Phenyl-3-butyn-2-one
Annexin V-FITC/PI Apoptosis Detection Kit
Binding Buffer
Flow cytometer
Protocol:
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 4-Phenyl-3-butyn-2-one at concentrations around the determined IC50 value for 24 or 48 hours. Include positive (e.g., staurosporine) and negative controls.
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the floating cells from the supernatant.
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
Data Interpretation:
Annexin V- / PI- : Viable cells
Annexin V+ / PI- : Early apoptotic cells
Annexin V+ / PI+ : Late apoptotic/necrotic cells
Annexin V- / PI+ : Necrotic cells
Visualizations
Experimental Workflows
Caption: General experimental workflows for MTT and Apoptosis assays.
Signaling Pathway: Intrinsic Apoptosis
Many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway.
Application
Application Notes and Protocols for the Enantioselective Reduction of 4-Phenyl-3-butyn-2-one
For Researchers, Scientists, and Drug Development Professionals Introduction The enantioselective reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in modern organic synthesis, partic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of drug molecules is critical for their efficacy and safety. 4-Phenyl-3-butyn-2-one is a valuable prochiral starting material, and its reduction product, (S)- or (R)-4-phenyl-3-butyn-2-ol, is a key chiral building block for the synthesis of various biologically active compounds. This document provides detailed application notes and experimental protocols for three highly effective methods for the enantioselective reduction of 4-phenyl-3-butyn-2-one: Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric transfer hydrogenation, and enzymatic reduction.
Methods for Enantioselective Reduction
Three primary catalytic methods have demonstrated high efficacy and enantioselectivity in the reduction of 4-phenyl-3-butyn-2-one.
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively guide the reduction of the ketone by a stoichiometric borane (B79455) reagent.[1][2][3] The CBS reduction is known for its high enantioselectivity and predictable stereochemical outcome.[1][2][3]
Noyori Asymmetric Transfer Hydrogenation: This technique employs a ruthenium catalyst bearing a chiral diamine ligand, typically TsDPEN, to facilitate the transfer of hydrogen from a hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture, to the ketone.[4][5] This method is renowned for its operational simplicity and high efficiency for a broad range of ketones, including acetylenic ones.[6][7]
Enzymatic Reduction: Biocatalysis using alcohol dehydrogenases (ADHs) offers a green and highly selective alternative for the synthesis of chiral alcohols. The W110A mutant of the secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH) has been shown to be particularly effective for the reduction of 4-phenyl-3-butyn-2-one, affording the (S)-enantiomer with excellent yield and enantioselectivity.[8][9][10]
Data Presentation
The following table summarizes the quantitative data for the enantioselective reduction of 4-phenyl-3-butyn-2-one using the three aforementioned methods.
Note: Data for CBS and Noyori reductions are representative for α,β-ynones and may vary for 4-phenyl-3-butyn-2-one specifically. The enzymatic reduction has been reported to provide excellent yield and high enantioselectivity for this specific substrate.[8][9]
Experimental Protocols
Corey-Bakshi-Shibata (CBS) Reduction for (R)-4-Phenyl-3-butyn-2-ol
This protocol is adapted from the general procedure for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst.[11][12]
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 mmol, 10 mol%).
Cool the flask to 0 °C in an ice bath and add anhydrous THF (5 mL).
Slowly add borane-dimethyl sulfide complex (0.6 mmol) dropwise to the stirred solution.
Stir the mixture at 0 °C for 15 minutes.
In a separate flask, dissolve 4-phenyl-3-butyn-2-one (1 mmol) in anhydrous THF (5 mL).
Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
Add the solution of 4-phenyl-3-butyn-2-one dropwise to the catalyst mixture over 30 minutes.
Stir the reaction mixture at -78 °C for 2 hours.
Slowly quench the reaction by the dropwise addition of methanol (2 mL) at -78 °C.
Allow the mixture to warm to room temperature.
Add 1 M HCl (5 mL) and stir for 30 minutes.
Extract the aqueous layer with diethyl ether (3 x 15 mL).
Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (R)-4-phenyl-3-butyn-2-ol.
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Noyori Asymmetric Transfer Hydrogenation for (S)-4-Phenyl-3-butyn-2-ol
This protocol is based on the established procedure for the asymmetric transfer hydrogenation of acetylenic ketones.[7]
Materials:
RuCl--INVALID-LINK--
4-Phenyl-3-butyn-2-one
Formic acid (HCOOH)
Triethylamine (NEt₃)
Anhydrous acetonitrile
Round-bottom flask
Magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
To a dry, nitrogen-flushed round-bottom flask, add RuCl--INVALID-LINK-- (0.01 mmol, 1 mol%).
Add anhydrous acetonitrile (5 mL).
Add 4-phenyl-3-butyn-2-one (1 mmol).
Add the formic acid/triethylamine mixture (1 mL).
Stir the reaction mixture at 28 °C for 4-12 hours, monitoring the reaction progress by TLC.
Upon completion, quench the reaction by adding water (10 mL).
Combine the organic layers and wash with brine (15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield (S)-4-phenyl-3-butyn-2-ol.
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Enzymatic Reduction for (S)-4-Phenyl-3-butyn-2-ol
This protocol is adapted from the general procedure for the reduction of phenyl-ring-containing ketones using W110A TeSADH.[10]
Materials:
W110A secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH)
4-Phenyl-3-butyn-2-one
Tris-HCl buffer (50 mM, pH 7.5)
2-Propanol
NADP⁺ (or NADPH)
Vial or small reaction vessel
Shaker or magnetic stirrer
Procedure:
In a reaction vial, prepare a solution of 4-phenyl-3-butyn-2-one in 2-propanol.
In a separate vial, prepare a solution of W110A TeSADH and NADP⁺ in Tris-HCl buffer.
Combine the two solutions in a reaction vessel to achieve a final concentration of 1-10 mg/mL of the ketone and an appropriate concentration of the enzyme and cofactor. The final concentration of 2-propanol should be between 10-30% (v/v).
Incubate the reaction mixture at 50 °C with gentle shaking or stirring.
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC or HPLC.
Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous phase).
Combine the organic extracts, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the product if necessary by flash column chromatography.
Determine the enantiomeric excess of the resulting (S)-4-phenyl-3-butyn-2-ol by chiral GC or HPLC analysis.
Visualizations
Caption: General workflow for the enantioselective reduction of 4-Phenyl-3-butyn-2-one.
Caption: Factors influencing the outcome of the enantioselective reduction.
Application Note: A Robust and Scalable Protocol for the Synthesis of 4-Phenyl-3-butyn-2-one
Abstract This application note provides a detailed, step-by-step protocol for the large-scale synthesis of 4-phenyl-3-butyn-2-one, a key intermediate in the production of various pharmaceuticals. The described method, ad...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note provides a detailed, step-by-step protocol for the large-scale synthesis of 4-phenyl-3-butyn-2-one, a key intermediate in the production of various pharmaceuticals. The described method, adapted from a successfully scaled industrial process, utilizes a phenylacetylenic Grignard reagent and acetic anhydride (B1165640) to achieve high yields and purity.[1] This process is noted for its mild reaction conditions and suitability for large-scale applications, having been successfully employed to produce quantities exceeding 100 kg.[1] This document is intended for researchers, scientists, and professionals in drug development and process chemistry who require a reliable and scalable method for the synthesis of this important compound.
Introduction
4-Phenyl-3-butyn-2-one is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its versatile chemical structure allows for its use in the construction of a variety of complex molecules. A notable application is in the synthesis of the potent adenosine (B11128) A1 receptor antagonist FK838, which has shown potential in regulating renal function.[1] The demand for large quantities of such intermediates necessitates the development of efficient, cost-effective, and scalable synthetic routes. This protocol details a practical and optimized method for the large-scale production of 4-phenyl-3-butyn-2-one.[1]
Overall Reaction Scheme
Caption: Overall synthesis pathway for 4-Phenyl-3-butyn-2-one.
Experimental Protocol
This protocol is designed for the large-scale synthesis of 4-phenyl-3-butyn-2-one.
Materials and Equipment:
Large-scale jacketed glass reactor with a mechanical stirrer, temperature probe, and addition funnels.
Nitrogen or Argon source for inert atmosphere.
Distillation apparatus for purification.
Standard laboratory glassware.
High-Performance Liquid Chromatography (HPLC) system for quantitative analysis.
Caption: Experimental workflow for the synthesis of 4-Phenyl-3-butyn-2-one.
Conclusion
This application note outlines a proven and efficient protocol for the large-scale synthesis of 4-phenyl-3-butyn-2-one. The described method offers high yields and purity, utilizing readily available starting materials and manageable reaction conditions.[1] This makes it an attractive and practical choice for industrial applications and for research groups requiring significant quantities of this key synthetic intermediate.
Technical Support Center: Synthesis of 4-Phenyl-3-butyn-2-one
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Phenyl-3-butyn-2-one, a key intermediate in various chemical syntheses. Frequently Asked Questions (FAQs)...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Phenyl-3-butyn-2-one, a key intermediate in various chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-Phenyl-3-butyn-2-one?
A1: The two most prevalent and effective methods for synthesizing 4-Phenyl-3-butyn-2-one are:
Grignard Reaction: This method involves the reaction of a phenylacetylenic Grignard reagent with acetic anhydride (B1165640). It is known for its applicability to large-scale synthesis and can produce high yields under mild conditions.[1]
Sonogashira Coupling: This is a cross-coupling reaction that uses a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne (like phenylacetylene) and an acyl halide (like acetyl chloride).[2][3][4]
Q2: What is the expected yield for 4-Phenyl-3-butyn-2-one synthesis?
A2: Yields are highly dependent on the chosen method, reaction scale, and optimization of conditions. For the Grignard method, yields as high as 87.8% have been reported on a large scale.[1] The Sonogashira coupling can also achieve very high yields, sometimes up to 98%, though this can vary based on the specific substrates and catalysts used.[2]
Q3: What are the critical safety precautions for this synthesis?
A3: 4-Phenyl-3-butyn-2-one is harmful if swallowed.[5] Reagents used in its synthesis also require careful handling. For instance, Grignard reagents are highly reactive with water and require anhydrous conditions. Phenylacetylene should be distilled before use to remove water.[1] Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Q4: How can I purify the final product?
A4: The primary method for purifying 4-Phenyl-3-butyn-2-one is vacuum distillation.[1] A reported boiling point is 78-80 °C at 3.5 mmHg.[1] Column chromatography can also be used for purification, especially on a smaller scale.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-Phenyl-3-butyn-2-one.
Low or No Product Yield
Potential Cause
Recommended Solution
Poor Quality Reagents
Phenylacetylene can contain water; it is recommended to distill it before use.[1] Ensure all other reagents meet the required purity standards.
Moisture Contamination (Grignard Method)
The Grignard reaction is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
Inactive Catalyst (Sonogashira Coupling)
Palladium catalysts can degrade over time. Use a fresh batch of the catalyst. Ensure the correct palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is used.[4][6]
Incorrect Reaction Temperature
Temperature control is crucial. For the Grignard method, the initial formation of the reagent may require heating to 35 °C, followed by reflux.[1] Sonogashira couplings are often run at room temperature but may require gentle heating depending on the substrates.[2][4]
Insufficient Reaction Time
Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting materials are still present, the reaction may need more time to reach completion.
Formation of Significant Byproducts
Potential Cause
Recommended Solution
Side Reactions with Acetic Anhydride (Grignard Method)
Using an optimal amount of acetic anhydride is critical to success and is a significant improvement over other procedures.[1] Adding the Grignard reagent to the anhydride slowly at a controlled temperature can minimize side reactions.
Homocoupling of Alkyne (Sonogashira Coupling)
The formation of 1,4-diphenylbuta-1,3-diyne (Glaser coupling byproduct) can occur. This can be minimized by ensuring anaerobic (oxygen-free) conditions and using the appropriate amine base.
Decomposition of Product
The product may be sensitive to prolonged heating or exposure to acid/base. Minimize reaction time and purify the product promptly after workup.
Improving yield in Grignard synthesis of 4-Phenyl-3-butyn-2-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 4-Phenyl-3-butyn-2-one synthesized vi...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 4-Phenyl-3-butyn-2-one synthesized via a two-step Grignard reaction and subsequent oxidation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by reaction stage.
Stage 1: Grignard Reagent Formation & Reaction
Problem
Probable Cause(s)
Recommended Solution(s)
Reaction Fails to Initiate (No bubbling, heat, or color change after adding initiator)
1. Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.[1][2][3]2. Activate magnesium by crushing the turnings to expose a fresh surface. Add a small crystal of iodine to the magnesium before adding the alkyl halide; initiation is marked by the disappearance of the iodine color.[2][3]3. Use freshly distilled solvents and reagents.
Low Yield of Intermediate Alcohol (4-Phenyl-3-butyn-2-ol)
1. Incomplete formation of the Grignard reagent.2. Side reaction of Grignard reagent (e.g., Wurtz coupling).3. Inefficient reaction with acetaldehyde (B116499).4. Loss of product during aqueous workup.
1. Ensure all magnesium has reacted before proceeding. If the reaction stalls, gentle heating may be required.[1]2. Add the alkyl halide solution dropwise to the magnesium suspension to maintain a gentle reflux and minimize localized high concentrations that favor coupling.[1]3. Add the acetaldehyde solution slowly to the Grignard reagent at 0 °C to control the exothermic reaction.[4]4. Quench the reaction slowly with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.[4]
Formation of Biphenyl Side Product
Competing reaction where the phenyl radical combines with another phenyl radical instead of forming the Grignard reagent.[2]
This is more common when forming phenylmagnesium bromide directly. The recommended two-step formation (creating ethylmagnesium bromide first, then reacting with phenylacetylene) minimizes this.
Stage 2: Oxidation of 4-Phenyl-3-butyn-2-ol
Problem
Probable Cause(s)
Recommended Solution(s)
Incomplete Oxidation (Starting material remains)
1. Insufficient oxidant.2. Low reaction temperature or short reaction time.
1. Ensure the correct stoichiometry of the oxidizing agent is used. Typically 1.5-2.0 equivalents are sufficient.2. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to stir longer at room temperature.
Low Yield of Final Ketone (4-Phenyl-3-butyn-2-one)
1. Over-oxidation to other products.2. Degradation of the product during workup.3. Volatility of the product leading to loss during solvent removal.
1. Use a mild oxidizing agent such as Pyridinium (B92312) Chlorochromate (PCC) or a Swern oxidation protocol to avoid cleaving the triple bond or other side reactions.[5]2. Ensure the workup is not overly acidic or basic. Neutralize carefully if necessary.3. Use a rotary evaporator with controlled temperature and pressure. Avoid heating the product excessively.
Product is Impure (Contains colored byproducts)
Residual chromium salts (if using PCC) or other reagent-derived impurities.
Purify the crude product using column chromatography on silica (B1680970) gel. A gradient elution with a mixture of hexanes and ethyl acetate (B1210297) is typically effective.
Frequently Asked Questions (FAQs)
Q1: Why must the Grignard reaction be performed under strictly anhydrous conditions?A: Grignard reagents are extremely strong bases and will react readily with any protic source, especially water.[2][6] This reaction protonates the carbanion of the Grignard reagent, rendering it inactive for the desired nucleophilic attack on the carbonyl carbon and reducing the overall yield.
Q2: My Grignard reagent has turned cloudy and black during formation. Is this normal?A: A cloudy, grey, or black appearance is common and typically indicates the formation of finely divided magnesium and potentially minor side products.[3] It does not necessarily mean the reagent is bad, but prolonged heating after formation can lead to degradation.[3]
Q3: Can I use a different Grignard reagent, like methylmagnesium bromide, to form the phenylacetylide?A: Yes, any simple alkylmagnesium halide (e.g., ethylmagnesium bromide, methylmagnesium bromide) can be used as a strong base to deprotonate phenylacetylene (B144264), forming phenylacetylenylmagnesium bromide in situ.[7]
Q4: What is the purpose of using a saturated ammonium chloride (NH₄Cl) solution for the workup?A: Saturated NH₄Cl is a weak acid, capable of protonating the intermediate alkoxide to form the desired alcohol without being acidic enough to cause side reactions like dehydration, which can occur with stronger acids.[4] It also helps to dissolve the magnesium salts formed during the reaction.
Q5: Are there alternative methods to synthesize 4-Phenyl-3-butyn-2-one?A: Yes, other methods exist, such as the palladium-catalyzed Sonogashira coupling of an acyl chloride with phenylacetylene, which can produce similar ynones in high yield.[8] However, the Grignard pathway is a classic and cost-effective method.
Experimental Workflow and Logic Diagrams
Caption: High-level workflow for the two-stage synthesis of 4-Phenyl-3-butyn-2-one.
Caption: Troubleshooting decision tree for the initial Grignard reagent formation step.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Phenyl-3-butyn-2-ol
Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
Grignard Formation:
To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine.
In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether.
Add a small portion (~10%) of the ethyl bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and the fading of the iodine color. If it doesn't, gently warm the flask.
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.
Acetylide Formation:
Prepare a solution of phenylacetylene (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the Grignard reagent. A vigorous reaction with gas evolution (ethane) will occur.
Stir the resulting suspension at room temperature for 1 hour.
Reaction with Acetaldehyde:
Cool the flask containing the phenylacetylenylmagnesium bromide to 0 °C in an ice bath.
Add a solution of acetaldehyde (1.1 eq.) in anhydrous diethyl ether dropwise, maintaining the internal temperature below 5 °C.
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
Workup:
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-Phenyl-3-butyn-2-ol.
Protocol 2: Oxidation to 4-Phenyl-3-butyn-2-one using PCC
Preparation: In a round-bottom flask, add pyridinium chlorochromate (PCC, 1.5 eq.) and a small amount of silica gel to anhydrous dichloromethane (B109758) (DCM). Stir to create a suspension.
Oxidation:
Dissolve the crude 4-Phenyl-3-butyn-2-ol (1.0 eq.) from the previous step in a minimal amount of anhydrous DCM.
Add the alcohol solution to the PCC suspension in one portion. The mixture will turn dark and may warm slightly.
Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
Workup:
Once the reaction is complete, dilute the mixture with diethyl ether and pass it through a short plug of silica gel or celite to filter out the chromium salts.
Wash the filter cake thoroughly with additional diethyl ether.
Purification:
Combine the filtrates and concentrate under reduced pressure.
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., 5-10% Ethyl Acetate in Hexanes) to yield pure 4-Phenyl-3-butyn-2-one.
Technical Support Center: Synthesis of 4-Phenyl-3-butyn-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Phenyl-3-butyn-2-one.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 4-Phenyl-3-butyn-2-one, which is commonly prepared via a Sonogashira coupling reaction between an acetyl source (like acetyl chloride) and phenylacetylene (B144264).
Issue 1: Low or No Product Yield
Potential Cause
Troubleshooting Action
Inactive Catalyst
Ensure the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) co-catalyst (e.g., CuI) are fresh and have been stored under appropriate inert conditions. Catalyst degradation can significantly hinder the reaction.
Poor Quality Reagents
Use freshly distilled or purified phenylacetylene and acetyl chloride. Impurities in the starting materials can poison the catalyst. Ensure the amine base (e.g., triethylamine) is anhydrous.
Presence of Oxygen
Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can lead to the decomposition of the palladium catalyst and promote the unwanted homocoupling of phenylacetylene (Glaser coupling).[1][2]
Suboptimal Reaction Temperature
The optimal temperature can vary depending on the specific catalyst and solvent system. If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to catalyst decomposition and increased side reactions.
Typically observed as a white to off-white solid, can be identified by GC-MS, LC-MS, or NMR spectroscopy.
This is a result of the Glaser coupling side reaction.[1][3] To minimize its formation, strictly exclude oxygen from the reaction system.[1][2] Running the reaction under copper-free conditions is also a common strategy to avoid this byproduct.[1][3]
N,N-Diethylacetamide
This byproduct can form from the reaction of acetyl chloride with residual water and subsequent reaction with the amine base, or directly from the reaction of acetyl chloride with the amine base. It can be detected by GC-MS or NMR of the crude reaction mixture.
Ensure all reagents and solvents are strictly anhydrous. Add the acetyl chloride slowly to the reaction mixture at a low temperature to control the exothermic reaction and minimize side reactions with the amine base.
Issue 3: Reaction Mixture Turns Black
The formation of a black precipitate, commonly referred to as "palladium black," signals the decomposition and precipitation of the palladium catalyst.[2][4][5] This renders the catalyst inactive and halts the reaction.
Potential Cause
Preventative Measure
Presence of Oxygen
As mentioned, rigorous degassing of the reaction setup is crucial.[1][2]
High Reaction Temperature
Avoid excessive heating, as it can accelerate catalyst decomposition.
Inappropriate Solvent
Some solvents may promote the formation of palladium black. If this issue is persistent, consider switching to an alternative solvent.
Impurities
Ensure high purity of all reagents and solvents.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Phenyl-3-butyn-2-one?
A1: The most prevalent laboratory-scale synthesis is the acyl Sonogashira coupling of phenylacetylene with an acetyl electrophile, such as acetyl chloride, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture at regular intervals.
Q3: What is the role of the copper co-catalyst in the Sonogashira coupling?
A3: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species in the transmetalation step of the catalytic cycle, thereby increasing the reaction rate. However, it can also promote the undesirable homocoupling of the alkyne.
Q4: Can I perform the synthesis of 4-Phenyl-3-butyn-2-one without a copper co-catalyst?
A4: Yes, copper-free Sonogashira couplings are well-established and are often preferred to prevent the formation of the 1,4-diphenylbuta-1,3-diyne byproduct.[1][3] These conditions may require the use of specific ligands for the palladium catalyst or different reaction conditions to achieve good yields.
Q5: What is a typical work-up and purification procedure for 4-Phenyl-3-butyn-2-one?
A5: A standard work-up involves quenching the reaction with an aqueous solution (e.g., saturated ammonium (B1175870) chloride), followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is often purified by column chromatography on silica (B1680970) gel.
Experimental Protocols
Representative Protocol for the Synthesis of 4-Phenyl-3-butyn-2-one via Acyl Sonogashira Coupling
Disclaimer: This is a representative protocol and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
Phenylacetylene
Acetyl chloride
Tris(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 2-10 mol%).
Add the anhydrous solvent (e.g., THF) and triethylamine (e.g., 2-3 equivalents relative to the limiting reagent).
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
Add phenylacetylene (1 equivalent) to the stirred mixture.
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add acetyl chloride (1-1.2 equivalents) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS). The reaction time can vary from a few hours to overnight.
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., diethyl ether).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of 4-Phenyl-3-butyn-2-one.
Caption: Troubleshooting logic for the synthesis of 4-Phenyl-3-butyn-2-one.
Technical Support Center: Purification of 4-Phenyl-3-butyn-2-one
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 4-phenyl-3-butyn-2-one by distillation. Frequently Asked Questions (FAQs) Q1: What is the recommended met...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 4-phenyl-3-butyn-2-one by distillation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying 4-phenyl-3-butyn-2-one?
A1: The recommended method for purifying 4-phenyl-3-butyn-2-one is vacuum distillation. This technique is necessary because the compound is susceptible to decomposition at elevated temperatures.
Q2: What is the boiling point of 4-phenyl-3-butyn-2-one?
A2: The boiling point of 4-phenyl-3-butyn-2-one is 75-76 °C at a pressure of 0.8 mmHg[1]. It is crucial to perform the distillation under vacuum to achieve this boiling point and prevent thermal degradation.
Q3: Can I purify 4-phenyl-3-butyn-2-one using atmospheric distillation?
A3: Atmospheric distillation is not recommended. The high temperature required for distillation at atmospheric pressure would likely cause the compound to decompose, leading to low yield and impurities.
Q4: What are the potential safety hazards associated with the distillation of 4-phenyl-3-butyn-2-one?
A4: 4-Phenyl-3-butyn-2-one is classified as an acute toxicant if swallowed[1]. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The distillation should be performed in a well-ventilated fume hood.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
No product distilling over at the expected temperature and pressure.
- The vacuum is not low enough.- The heating bath temperature is too low.- There is a leak in the distillation apparatus.
- Check the vacuum pump and ensure it is pulling a sufficient vacuum (around 0.8 mmHg).- Gradually increase the temperature of the heating bath.- Check all joints and connections for leaks. Re-grease joints if necessary.
The compound appears to be decomposing in the distillation flask (darkening of the solution).
- The heating bath temperature is too high.- The distillation is proceeding too slowly.
- Reduce the heating bath temperature.- Ensure an efficient vacuum is maintained to allow for rapid distillation at a lower temperature.
"Bumping" or uneven boiling in the distillation flask.
- Lack of boiling chips or a stir bar.- The heating is too rapid.
- Add a few boiling chips or a magnetic stir bar to the distillation flask before starting the distillation.- Heat the flask gradually and evenly.
The product is solidifying in the condenser.
- The condenser water is too cold.
- Use room temperature water or a coolant at a slightly higher temperature in the condenser.
Experimental Protocol: Vacuum Distillation of 4-Phenyl-3-butyn-2-one
Objective: To purify crude 4-phenyl-3-butyn-2-one by vacuum distillation.
Materials:
Crude 4-phenyl-3-butyn-2-one
Round-bottom flask
Short path distillation head with condenser and receiving flask
Thermometer and adapter
Heating mantle or oil bath
Magnetic stirrer and stir bar (or boiling chips)
Vacuum pump
Manometer
Cold trap (recommended)
Glass wool for insulation (optional)
Procedure:
Apparatus Setup:
Assemble a short path distillation apparatus. Ensure all glassware is clean and dry.
Place a magnetic stir bar or a few boiling chips in the round-bottom flask containing the crude 4-phenyl-3-butyn-2-one.
Connect the distillation apparatus to a vacuum pump with a manometer in line to monitor the pressure. A cold trap between the apparatus and the pump is highly recommended to protect the pump.
Ensure all joints are properly sealed.
Distillation:
Begin stirring the crude material.
Slowly and carefully apply the vacuum. The pressure should be reduced to approximately 0.8 mmHg.
Once the desired pressure is stable, begin to gently heat the distillation flask using a heating mantle or oil bath.
Monitor the temperature of the vapor as it rises through the distillation head.
Collect the fraction that distills over at 75-76 °C.
Shutdown:
Once the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature.
Slowly and carefully release the vacuum.
Disassemble the apparatus and collect the purified product from the receiving flask.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the vacuum distillation of 4-phenyl-3-butyn-2-one.
Technical Support Center: Catalyst Deactivation in 4-Phenyl-3-butyn-2-one Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 4-Phenyl-3-butyn-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of 4-Phenyl-3-butyn-2-one, and which reaction is typically employed?
A1: The synthesis of 4-Phenyl-3-butyn-2-one is most commonly achieved through a Sonogashira cross-coupling reaction.[1] This reaction typically utilizes a palladium catalyst, often in conjunction with a copper(I) co-catalyst.[1] Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and various supported palladium catalysts such as palladium on charcoal (Pd/C).[2][3] The reaction couples a terminal alkyne with an aryl or vinyl halide. For 4-Phenyl-3-butyn-2-one, this would involve the coupling of phenylacetylene (B144264) with an acetylating agent, or the coupling of an aryl halide with 3-butyn-2-one.
Q2: What are the primary mechanisms of catalyst deactivation in this synthesis?
A2: Catalyst deactivation in the Sonogashira coupling for 4-Phenyl-3-butyn-2-one synthesis can occur through several mechanisms:
Palladium Nanoparticle Agglomeration: In the case of heterogeneous catalysts like Pd/C, or when homogeneous catalysts decompose, the active palladium nanoparticles can agglomerate. This reduces the active surface area of the catalyst, leading to a decrease in catalytic activity.
Leaching of the Metal: For supported catalysts, the active metal can leach from the support into the reaction mixture, leading to a loss of catalytic activity and potential contamination of the product.
Ligand Degradation:Phosphine (B1218219) ligands, commonly used to stabilize the palladium catalyst, can be susceptible to oxidation or other forms of degradation, especially at elevated temperatures. This can lead to the formation of inactive palladium species.
Formation of Inactive Palladium Species: The active Pd(0) species can be oxidized to inactive Pd(II) species or can form stable complexes with reactants, products, or impurities, removing them from the catalytic cycle.
Catalyst Poisoning: Certain functional groups or impurities in the reactants or solvent can act as catalyst poisons by strongly binding to the active sites of the palladium catalyst.[4] Common poisons include sulfur and phosphorus compounds.
Q3: Can the ynone product itself contribute to catalyst deactivation?
A3: While not extensively documented specifically for 4-Phenyl-3-butyn-2-one, it is plausible that the ynone product could contribute to catalyst deactivation. The conjugated system and the carbonyl group could potentially coordinate to the palladium center, forming a stable complex that inhibits further catalytic turnover. Additionally, ynones can participate in side reactions, such as Michael additions, which could lead to the formation of byproducts that may act as catalyst poisons.
Troubleshooting Guide
Problem 1: My reaction is incomplete, and I observe a significant amount of starting material even after extended reaction times.
Possible Cause 1: Catalyst Deactivation. The catalyst may have lost its activity during the reaction. This can be visually indicated by the formation of palladium black (a sign of agglomeration).
Troubleshooting Steps:
Monitor Catalyst Appearance: Observe the reaction mixture for the formation of a black precipitate (palladium black).
Increase Catalyst Loading: As a diagnostic tool, a small increase in catalyst loading might help drive the reaction to completion, suggesting that the initial amount of active catalyst was insufficient due to deactivation.
Use a More Robust Ligand: If using a homogeneous catalyst, consider switching to a more sterically hindered or electron-rich phosphine ligand, which can improve catalyst stability.[5]
Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.
Problem 2: The reaction works for the first run, but the recycled catalyst shows a significant drop in activity.
Possible Cause 2: Catalyst Leaching or Agglomeration. The active palladium may be leaching from the support, or the nanoparticles may be agglomerating upon recycling.
Troubleshooting Steps:
Analyze the Filtrate: After filtering the catalyst, analyze the reaction mixture for the presence of palladium to quantify leaching.
Characterize the Used Catalyst: Techniques like Transmission Electron Microscopy (TEM) can be used to examine the morphology of the recycled catalyst and check for nanoparticle agglomeration.
Consider a Different Support: If using a supported catalyst, the choice of support material can influence its stability. Experiment with different supports to find one that minimizes leaching and agglomeration.
Implement a Catalyst Regeneration Protocol: Depending on the deactivation mechanism, it may be possible to regenerate the catalyst. For deactivation by oxidation, a mild reducing agent might restore activity. For coking, a controlled oxidation might be effective.
Problem 3: I am observing the formation of significant amounts of side products, particularly homocoupling of the alkyne (Glaser coupling).
Possible Cause 3: Imbalance in the Catalytic System. The formation of alkyne homocoupling products is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.
Troubleshooting Steps:
Degas Solvents and Reagents: Thoroughly degas all solvents and reagents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen.
Optimize the Pd/Cu Ratio: The ratio of the palladium catalyst to the copper co-catalyst can influence the extent of side reactions. A systematic optimization of this ratio may be necessary.
Consider a Copper-Free Sonogashira Protocol: Several copper-free Sonogashira protocols have been developed to avoid the issue of Glaser coupling.[6] These often require a different choice of base or ligand.
Quantitative Data on Catalyst Deactivation
The following table summarizes the performance of various palladium catalysts in Sonogashira-type reactions over multiple cycles, illustrating the common trend of decreasing yield with catalyst reuse.
General Protocol for the Sonogashira Synthesis of 4-Phenyl-3-butyn-2-one
This protocol is a general guideline and may require optimization for specific substrates and catalyst systems.
Materials:
Aryl halide (e.g., Iodobenzene)
Terminal alkyne (e.g., 3-Butyn-2-one)
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
Copper(I) iodide (CuI, 1-5 mol%)
Base (e.g., Triethylamine, 2-3 equivalents)
Anhydrous and degassed solvent (e.g., THF, DMF, or Toluene)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, copper(I) iodide, and the aryl halide.
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.
Stir the reaction mixture at room temperature or heat to the desired temperature (typically 40-80 °C).
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
Filter the reaction mixture through a pad of celite to remove the catalyst and any inorganic salts.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Catalyst Recycling (for supported catalysts)
After the reaction is complete, allow the reaction mixture to cool to room temperature.
Filter the reaction mixture to separate the solid catalyst.
Wash the recovered catalyst with the reaction solvent, followed by a low-boiling point solvent (e.g., diethyl ether or acetone) to remove any adsorbed organic species.
Dry the catalyst under vacuum.
The recovered catalyst can then be used in a subsequent reaction. Note that a gradual decrease in activity is often observed, and it may be necessary to supplement with a small amount of fresh catalyst in later cycles.
Visualizing Catalyst Deactivation and Troubleshooting
Potential Pathways for Palladium Catalyst Deactivation
Caption: Potential deactivation pathways for a palladium catalyst.
Troubleshooting Workflow for Catalyst Deactivation
Caption: A logical workflow for troubleshooting catalyst deactivation.
Preventing polymerization of phenylacetylene in reactions
For Researchers, Scientists, and Drug Development Professionals This guide provides essential information for troubleshooting and preventing the unwanted polymerization of phenylacetylene (B144264) during chemical reacti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for troubleshooting and preventing the unwanted polymerization of phenylacetylene (B144264) during chemical reactions. Phenylacetylene is a valuable building block in organic synthesis, but its propensity to polymerize under various conditions can lead to reduced yields, difficult purification, and reaction failures. This resource offers practical solutions to common challenges encountered when working with this versatile alkyne.
Frequently Asked Questions (FAQs)
Q1: What causes phenylacetylene to polymerize?
A1: Phenylacetylene polymerization can be initiated by several factors:
Heat: Elevated temperatures can induce thermal polymerization. For instance, styrene, a similar vinyl aromatic compound, undergoes thermal polymerization at approximately 2% per hour at temperatures above 100°C.[1] While specific data for phenylacetylene is sparse, it is advisable to maintain low reaction temperatures whenever possible.
Radical Initiators: Peroxides (often present in aged solvents like THF or diethyl ether), oxygen, and other radical sources can initiate a free-radical polymerization cascade.
Metal Catalysts: Many transition metals used in cross-coupling and other reactions, such as palladium, copper, rhodium, tungsten, gold, and mercury, can also catalyze the polymerization of phenylacetylene.[2]
Acids and Bases: Strong acidic or basic conditions can also promote polymerization.[3]
Light: Exposure to UV light can trigger polymerization, especially in the presence of initiators.
Q2: How can I tell if my phenylacetylene has started to polymerize?
A2: Signs of polymerization include:
The appearance of a yellow to brown color in the normally colorless liquid.[4]
An increase in viscosity, or the formation of gummy or solid precipitates.
Inconsistent or poor results in reactions where phenylacetylene is a starting material.
Broad, poorly resolved peaks corresponding to polymeric material in NMR or other analytical spectra.
Q3: What is the difference between a polymerization inhibitor and a retarder?
A3: An inhibitor provides a distinct induction period during which no significant polymerization occurs. It is consumed as it scavenges initiating radicals. Once the inhibitor is depleted, polymerization can proceed at its normal rate. A retarder slows down the rate of polymerization but does not provide a complete induction period.[1] In many applications, a combination of both is used for comprehensive control.
Q4: Do I need to remove the storage inhibitor from phenylacetylene before my reaction?
A4: Generally, yes. Commercial phenylacetylene is often supplied with a stabilizer (like hydroquinone (B1673460) or BHT) to prevent polymerization during storage. This inhibitor can interfere with your desired reaction, especially if it proceeds through a radical mechanism. Removal is highly recommended for sensitive reactions or when precise stoichiometric control is required.[5] However, in some cases, using a higher concentration of an initiator can overcome the inhibitor's effect, though this may alter reaction kinetics.[5]
Q5: How should I store purified phenylacetylene?
A5: Purified phenylacetylene should be stored in a cool, dark place, preferably in a refrigerator or freezer at temperatures between 2-8°C.[6] The container should be an amber glass bottle to protect it from light, and the headspace should be flushed with an inert gas like argon or nitrogen to exclude oxygen.[2][4] For long-term storage, re-adding a small amount of a suitable inhibitor is advisable.
Troubleshooting Guide: Unwanted Polymerization
This section addresses common scenarios of unwanted polymerization during reactions involving phenylacetylene and provides targeted solutions.
Problem
Probable Cause(s)
Recommended Solution(s)
Reaction mixture becomes viscous or solidifies during the reaction.
• Thermal Polymerization: Reaction temperature is too high. • Radical Initiation: Presence of peroxide impurities in solvents or exposure to air (oxygen). • Catalyst-Induced Polymerization: The transition metal catalyst is promoting alkyne polymerization.
• Temperature Control: Maintain strict temperature control using a cooling bath. Avoid localized heating. • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[7] • Use Purified Reagents: Use freshly distilled, peroxide-free solvents. • Add an Inhibitor: Introduce a suitable polymerization inhibitor at the start of the reaction (see inhibitor table below).[8]
Low yield of the desired product with significant polymer byproduct.
• Slow Desired Reaction Rate: The rate of polymerization is competitive with the intended chemical transformation. • Incompatible Reaction Conditions: The chosen solvent, base, or ligands may inadvertently promote polymerization.
• Optimize Reaction Conditions: Adjust concentrations, temperature, or catalyst loading to favor the desired reaction pathway. • Ligand Screening: For metal-catalyzed reactions, screen different ligands. Bulky, electron-rich phosphine (B1218219) ligands can sometimes suppress alkyne polymerization. • Slow Addition: Add phenylacetylene slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor polymerization.[7]
Unwanted homocoupling (dimerization) of phenylacetylene in Sonogashira reactions.
• Presence of Oxygen: Oxygen promotes the oxidative coupling of copper acetylide intermediates (Glaser coupling).[7] • Copper Co-catalyst: The copper(I) salt, while accelerating the Sonogashira reaction, is also a primary catalyst for homocoupling.[7]
• Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[7] • Use Copper-Free Conditions: Employ a copper-free Sonogashira protocol. Many modern methods utilize specific palladium catalysts and ligands that do not require a copper co-catalyst.[9] • Slow Alkyne Addition: Add the phenylacetylene dropwise to keep its concentration low.[7]
Polymerization occurs during workup or purification (e.g., distillation).
• Removal of Inhibitors: Inhibitors present during the reaction are removed during aqueous washes or extractions. • High Temperatures: Distillation temperatures are high enough to initiate thermal polymerization.
• Add Inhibitor Before Workup: Add a small amount of a water-insoluble inhibitor like BHT to the organic phase before extraction. • Add Inhibitor for Distillation: Add a non-volatile inhibitor (e.g., hydroquinone) to the distillation flask.[8] • Use Vacuum Distillation: Purify via vacuum distillation to lower the boiling point and reduce thermal stress on the compound.
Data Summary Tables
Table 1: Common Polymerization Inhibitors for Phenylacetylene
The following table summarizes common free-radical inhibitors. The effective concentration can vary depending on the specific reaction conditions, and optimization is often necessary. The listed concentrations are general starting points based on their use with other unsaturated monomers.[8][10]
Inhibitor
Abbreviation
Typical Concentration Range (ppm)
Notes
Hydroquinone
HQ
100 - 1000
Often requires the presence of trace oxygen to be effective.[10] Can typically be removed by a basic wash.
Butylated Hydroxytoluene
BHT
100 - 500
A common, versatile inhibitor. More soluble in organic solvents than hydroquinone.
4-Methoxyphenol
MEHQ
100 - 500
Similar to hydroquinone, often used for storage stabilization.
Phenothiazine
PTZ
50 - 200
Highly effective at lower concentrations, but can be more challenging to remove from the reaction mixture.[8]
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl
TEMPO
50 - 200
A stable free radical that is a very effective radical scavenger.
Table 2: Physical and Thermal Properties of Phenylacetylene
Property
Value
Reference
Boiling Point
142-144 °C
Melting Point
-45 °C
Density
0.93 g/cm³
Thermal Decomposition of Poly(phenylacetylene) derivatives
Protocol 1: General Procedure for Inhibiting Polymerization in a Reaction
This protocol provides a general method for setting up a reaction to minimize the risk of unwanted phenylacetylene polymerization.
Materials:
High-purity phenylacetylene
Anhydrous, peroxide-free solvent (e.g., freshly distilled THF or toluene)
Polymerization inhibitor (e.g., BHT or Hydroquinone)
Inert gas supply (Nitrogen or Argon)
Procedure:
Vessel Preparation: Thoroughly dry all glassware in an oven and cool under a stream of inert gas.
Initial Charge: To the reaction vessel, add the chosen polymerization inhibitor (e.g., 200 ppm of BHT relative to the mass of phenylacetylene to be used).[8]
Add the anhydrous, peroxide-free solvent and any other solid reagents (excluding catalysts that might be sensitive to the inhibitor initially).
Inerting: Begin stirring and purge the vessel with an inert gas for 15-20 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.
Reagent Addition: Slowly add the phenylacetylene and any other liquid reagents to the reaction vessel at the desired temperature. If using a metal catalyst, it can be added before or after the phenylacetylene, depending on the specific reaction protocol.
Monitoring: Maintain a constant temperature and inert atmosphere. Monitor the reaction for any signs of polymerization, such as a sudden increase in viscosity or color change.
Protocol 2: Removal of Hydroquinone Inhibitor Prior to Reaction
Materials:
Phenylacetylene containing hydroquinone inhibitor
Diethyl ether or other suitable organic solvent
1 M Sodium Hydroxide (NaOH) solution, cooled
Saturated Sodium Chloride (brine) solution
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Separatory funnel
Procedure:
Dilution: Dilute the phenylacetylene with 2-3 volumes of diethyl ether in a separatory funnel.
Base Wash: Add an equal volume of cold 1 M NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. The hydroquinone will be deprotonated to the water-soluble sodium phenoxide salt.[5]
Separation: Allow the layers to separate and drain off the lower aqueous layer. Repeat the base wash two more times.
Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual NaOH.
Drying: Drain the organic layer into a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand for 15-20 minutes.
Isolation: Filter or decant the dried solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. Important: Use a low bath temperature to prevent thermal polymerization of the now uninhibited phenylacetylene.
Use Immediately: Use the purified phenylacetylene immediately for the best results.
Technical Support Center: Purification of 4-Phenyl-3-butyn-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-Phenyl-3-butyn-2-one. The following...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-Phenyl-3-butyn-2-one. The following sections detail common impurities, purification protocols, and solutions to frequently encountered issues during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 4-Phenyl-3-butyn-2-one?
A1: Crude 4-Phenyl-3-butyn-2-one can contain a variety of impurities depending on the synthetic route. Common impurities include:
Unreacted Starting Materials: Phenylacetylene and the acetylating agent (e.g., acetic anhydride, acetyl chloride) are common carryovers.
Solvents: Residual solvents from the reaction and workup (e.g., THF, diethyl ether, toluene) are often present.
Byproducts:
1,4-diphenylbuta-1,3-diyne: This can form from the oxidative homocoupling (Glaser coupling) of phenylacetylene, especially in the presence of copper catalysts and oxygen.
Polymeric materials: Acetylenic compounds can be prone to polymerization.
Side-reaction products: Depending on the specific reaction conditions, other byproducts may form.
Q2: What is the recommended initial purification strategy for crude 4-Phenyl-3-butyn-2-one?
A2: For a crude oil, a good initial purification strategy is vacuum distillation . 4-Phenyl-3-butyn-2-one has a relatively high boiling point, which allows for the removal of lower-boiling impurities like residual solvents and unreacted phenylacetylene.
Q3: My purified 4-Phenyl-3-butyn-2-one is a yellow oil, but I have seen it described as a solid. Why is this?
A3: 4-Phenyl-3-butyn-2-one is reported to be a liquid at room temperature. However, the related compound, (E)-4-phenylbut-3-en-2-one (benzalacetone), is a solid with a melting point of 39-42 °C. It is possible that your product contains impurities or that you are observing a different compound. It is crucial to confirm the identity and purity of your product using analytical techniques such as NMR, IR, and mass spectrometry.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 4-Phenyl-3-butyn-2-one.
Purification Troubleshooting Workflow
Optimization
Technical Support Center: HPLC Analysis for Purity Determination of 4-Phenyl-3-butyn-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 4-Phenyl-3-butyn-2-one. It is intended for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 4-Phenyl-3-butyn-2-one. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the purity analysis of 4-Phenyl-3-butyn-2-one?
A1: A common starting point for the analysis of 4-Phenyl-3-butyn-2-one is reverse-phase HPLC. A method using a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid is often effective.[1] The specific gradient, flow rate, and other parameters may need to be optimized for your specific instrument and column.
Q2: How do I choose the optimal detection wavelength for 4-Phenyl-3-butyn-2-one?
A2: The optimal detection wavelength should be at the UV absorbance maximum of 4-Phenyl-3-butyn-2-one. Based on spectral data of structurally similar compounds, a wavelength in the range of 254 nm to 280 nm is a good starting point. It is recommended to run a UV-Vis spectrum of your sample to determine the precise wavelength of maximum absorbance for the best sensitivity.
Q3: What are some potential impurities I might see in my chromatogram?
A3: Potential impurities can originate from the synthesis of 4-Phenyl-3-butyn-2-one. Depending on the synthetic route, these could include unreacted starting materials such as phenylacetylene (B144264) or acetic anhydride, or byproducts from side reactions. Degradation products can also appear as impurities, especially if the sample has been stored improperly or is unstable under the analytical conditions.
Q4: My peak for 4-Phenyl-3-butyn-2-one is tailing. What could be the cause and how can I fix it?
A4: Peak tailing can be caused by several factors in HPLC. Common causes include interactions between the analyte and active sites on the column packing (silanols), column overload, or a mismatch between the sample solvent and the mobile phase. To address this, you can try adjusting the pH of the mobile phase, using a lower concentration of your sample, or ensuring your sample is dissolved in a solvent similar in composition to the initial mobile phase.
Q5: I am observing a drifting baseline. What are the likely causes?
A5: A drifting baseline can be due to a number of issues, including an unequilibrated column, changes in mobile phase composition, or temperature fluctuations in the detector or column. Ensure your column is thoroughly equilibrated with the mobile phase before starting your analysis. If using a gradient, ensure the solvents are well-mixed and degassed. Using a column oven can help to maintain a stable temperature.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of 4-Phenyl-3-butyn-2-one.
Observed Problem
Potential Cause
Suggested Solution
High Backpressure
Blockage in the system (e.g., guard column, column frit, tubing).
Systematically isolate the source of the blockage by removing components one by one (starting from the detector and moving backward). Backflush the column with a strong, compatible solvent. If the pressure remains high, the column may need to be replaced.
Mobile phase viscosity is too high.
Reduce the viscosity by adjusting the mobile phase composition or increasing the column temperature.
Precipitated buffer in the mobile phase.
Ensure the buffer is fully dissolved in the mobile phase. Filter the mobile phase before use.
Check that the detector lamp is on and has sufficient energy. Confirm the correct detection wavelength is set.
Sample is too dilute.
Prepare a more concentrated sample.
Ghost Peaks
Contamination in the mobile phase, injection system, or column.
Use high-purity solvents and prepare fresh mobile phase. Run a blank gradient to identify the source of contamination. Clean the injector and column.
Carryover from a previous injection.
Implement a needle wash step in your autosampler sequence. Inject a blank after a high-concentration sample to check for carryover.
Retention Time Shifts
Inconsistent mobile phase preparation.
Prepare mobile phase accurately and consistently. Use a mobile phase degasser.
Fluctuations in column temperature.
Use a column oven to maintain a constant temperature.
Column aging or degradation.
Use a guard column to protect the analytical column. Monitor column performance over time with a standard.
Poor Peak Resolution
Inappropriate mobile phase composition.
Optimize the mobile phase by adjusting the organic solvent ratio, pH, or buffer concentration. Consider using a different organic solvent (e.g., methanol (B129727) instead of acetonitrile).
Gradient profile is too steep.
Use a shallower gradient to improve separation of closely eluting peaks.
Column is not efficient.
Check the column's theoretical plates with a standard compound. The column may need to be replaced.
Experimental Protocol: Purity Determination of 4-Phenyl-3-butyn-2-one by RP-HPLC
This protocol provides a general method for the purity determination of 4-Phenyl-3-butyn-2-one. Optimization may be required for your specific instrumentation and sample.
1. Instrumentation and Materials
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Standard Solution: Accurately weigh about 10 mg of 4-Phenyl-3-butyn-2-one reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to get a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
Sample Solution: Prepare the sample in the same manner as the standard solution.
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis
Identify the peak for 4-Phenyl-3-butyn-2-one based on the retention time of the reference standard.
Calculate the purity of the sample using the area normalization method:
% Purity = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
Table 1: Typical Chromatographic Performance
Parameter
Typical Value
Acceptance Criteria
Retention Time (min)
~ 8.5
± 0.2 min of standard
Tailing Factor
1.1
≤ 1.5
Theoretical Plates
> 5000
> 2000
Table 2: Example of Purity Analysis Data
Sample ID
Retention Time (min)
Peak Area
% Area
Impurity 1
4.2
15000
0.5
4-Phenyl-3-butyn-2-one
8.5
2970000
99.0
Impurity 2
10.1
15000
0.5
Total
3000000
100.0
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical workflow for HPLC troubleshooting.
Challenges in the purification of therapeutic proteins derived from related compounds
Welcome to the technical support center for the purification of therapeutic proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of therapeutic proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of therapeutic proteins from related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of therapeutic proteins?
A1: The most common impurities include:
Product-related impurities: These are forms of the therapeutic protein that differ from the desired product, such as aggregates (dimers, multimers), fragments, or variants with post-translational modifications.[1]
Process-related impurities: These are substances introduced during the manufacturing process. They are broadly categorized into:
Host Cell Proteins (HCPs): Proteins derived from the host organism (e.g., CHO cells, E. coli) used for protein expression.[2]
Host Cell DNA: Residual DNA from the host cells.
Endotoxins: Lipopolysaccharides from the outer membrane of Gram-negative bacteria, which can cause an inflammatory response.[3]
Leached components: Substances that leach from chromatography resins or other equipment, such as Protein A.[2]
Q2: Why is the removal of protein aggregates a critical step in purification?
A2: Protein aggregation is a significant challenge as aggregates can reduce the efficacy of the therapeutic protein and, more importantly, can induce an immunogenic response in patients.[1][4] Therefore, regulatory agencies require aggregate levels to be minimized in the final product.
Q3: What are Host Cell Proteins (HCPs) and why are they a concern?
A3: Host Cell Proteins (HCPs) are proteins produced by the host cells used for recombinant protein production.[5] They are a major class of process-related impurities. Even at low levels, HCPs can compromise the safety and efficacy of biopharmaceuticals by potentially causing adverse immune reactions in patients.[6] Some HCPs may be proteases that can degrade the therapeutic protein, affecting its stability and shelf-life.[2]
Q4: What is the acceptable level of endotoxin (B1171834) in a final therapeutic protein product?
A4: The acceptable level of endotoxin is very low, as endotoxins can cause pyrogenic responses (fever) and other adverse effects even at minute concentrations. For parenteral drugs, the limit is typically defined in Endotoxin Units (EU) per milligram of the product, and specific limits are set by regulatory bodies like the FDA and EMA.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during protein purification, organized by the type of problem.
I. Low Protein Yield
Question
Possible Causes
Troubleshooting Suggestions
Why is my protein yield unexpectedly low after a chromatography step?
1. Protein degradation: Proteases in the sample may be degrading the target protein.[7]2. Poor binding to the column: Incorrect buffer pH or ionic strength can prevent the protein from binding effectively to the resin.[8]3. Protein precipitation on the column: The protein may be aggregating and precipitating on the column due to unfavorable buffer conditions.[1]4. Non-specific adsorption: The protein may be adsorbing to filters or tubing.[7]
1. Add protease inhibitors to your sample and buffers.[7]2. Ensure the pH of your buffer is appropriate for the isoelectric point (pI) of your protein and the type of chromatography. For ion-exchange, the pH should be adjusted to ensure the protein has the correct net charge.[9]3. Perform buffer optimization studies to find conditions that maintain protein stability. This may involve adjusting pH, salt concentration, or adding stabilizers like glycerol (B35011) or arginine.[10][11]4. Use low protein-binding filters and minimize tubing length.[7]
My protein is found in the flow-through during affinity chromatography. What should I do?
1. Affinity tag is not accessible: The fusion tag may be improperly folded and inaccessible to the resin.2. Incorrect binding buffer: The pH or composition of the binding buffer may be interfering with the interaction between the tag and the resin.3. Column capacity exceeded: Too much protein was loaded onto the column.[8]
1. Consider re-engineering the protein with a different tag or adding a linker sequence between the tag and the protein.2. Verify the pH and composition of your binding buffer. Ensure there are no competing agents.3. Reduce the amount of protein loaded or use a larger column.[8]
II. Poor Protein Purity
Question
Possible Causes
Troubleshooting Suggestions
My purified protein contains a high level of aggregates. How can I remove them?
1. Suboptimal buffer conditions: pH, ionic strength, and temperature can all influence aggregation.[1]2. High protein concentration: Concentrating the protein can promote aggregation.[10]3. Ineffective chromatography step: The chosen chromatography method may not be suitable for separating monomers from aggregates.
1. Screen different buffer conditions (pH, salt type, and concentration) to find those that minimize aggregation.[11]2. If possible, perform purification steps at lower protein concentrations.[10]3. Hydrophobic Interaction Chromatography (HIC) is often effective for aggregate removal. Aggregates are typically more hydrophobic than monomers and will bind more strongly to the HIC resin.[4][12] Size Exclusion Chromatography (SEC) can also be used to separate based on size.
How can I reduce Host Cell Protein (HCP) contamination?
1. Inefficient primary capture: The initial chromatography step (e.g., Protein A) may not be removing a sufficient amount of HCPs.2. Co-elution of HCPs: Some HCPs may have similar properties to the target protein and co-elute during chromatography.3. HCPs associated with the target protein: Some HCPs can form complexes with the therapeutic protein.[2]
1. Optimize the wash steps during Protein A chromatography. Using wash buffers with different pH or additives can disrupt interactions between HCPs and the resin or the target protein.[2]2. Employ orthogonal chromatography steps. For example, follow an affinity step with ion-exchange chromatography (IEX) and then HIC.[2]3. For HCPs that associate with the product, wash steps with chaotropic agents or detergents might be necessary, but conditions must be optimized to avoid denaturing the target protein.
Data Presentation: Impurity Removal Efficiency
The following tables summarize typical quantitative data for the removal of common impurities during different purification steps.
Table 1: Host Cell Protein (HCP) Reduction in Monoclonal Antibody (mAb) Purification
Protocol 1: Endotoxin Removal using Triton X-114 Phase Separation
This protocol is adapted from established methods for removing endotoxin from protein solutions.[3][17][18]
Materials:
Protein sample contaminated with endotoxin
Triton X-114 detergent
Ice bath
Water bath or incubator at 37°C
Centrifuge capable of 20,000 x g
Endotoxin-free tubes
Procedure:
Detergent Addition: On ice, add Triton X-114 to the protein sample to a final concentration of 1% (v/v). Mix gently but thoroughly.[3]
Solubilization: Incubate the mixture at 4°C for 30 minutes with gentle stirring to ensure the detergent is fully dissolved.[3]
Phase Separation: Transfer the tube to a 37°C water bath and incubate for 10 minutes. This will cause the solution to become cloudy as the Triton X-114 separates into a distinct phase.[3]
Centrifugation: Centrifuge the sample at 20,000 x g for 10 minutes at 25°C. This will pellet the detergent-rich phase containing the endotoxins.[3]
Collect Aqueous Phase: Carefully collect the upper aqueous phase, which contains the purified protein. Avoid disturbing the lower detergent phase.[3]
Repeat (Optional): For higher purity, the collected aqueous phase can be subjected to a second round of phase separation by repeating steps 1-5.[3]
Detergent Removal: Residual Triton X-114 can be removed by subsequent purification steps like hydrophobic interaction chromatography or by using adsorbent beads.[17]
Protocol 2: General Protocol for Aggregate Removal using Hydrophobic Interaction Chromatography (HIC) in Flow-Through Mode
This protocol provides a general framework for developing a HIC step for aggregate removal.[12][15]
Materials:
HIC resin (e.g., Phenyl or Butyl Sepharose)
Chromatography column and system
Equilibration Buffer (e.g., phosphate (B84403) buffer at neutral pH with a specific salt concentration)
Protein sample containing aggregates
Procedure:
Resin Selection and Buffer Screening: The choice of resin and buffer conditions is critical and protein-dependent. Screen different HIC resins and salt concentrations (e.g., ammonium (B1175870) sulfate, sodium chloride) to find conditions where the monomeric protein flows through the column while the more hydrophobic aggregates bind.[15]
Column Packing and Equilibration: Pack the selected HIC resin in a suitable column. Equilibrate the column with the optimized equilibration buffer until the pH and conductivity are stable.
Sample Loading: Load the protein sample onto the equilibrated column. The protein should be in a buffer compatible with the equilibration buffer. The monomeric protein will pass through the column and be collected as the flow-through fraction.[15]
Collection of Flow-Through: Collect the fraction that elutes from the column during and immediately after sample loading. This fraction should contain the purified monomeric protein.
Column Stripping and Regeneration: After collecting the flow-through, strip the bound aggregates from the column using a low-salt buffer or water. Regenerate the column according to the manufacturer's instructions.
Analysis: Analyze the collected flow-through fraction for protein concentration, purity, and aggregate content using methods like Size Exclusion Chromatography (SEC) and SDS-PAGE.
Visualizations
Diagram 1: General Therapeutic Protein Purification Workflow
Caption: A typical workflow for therapeutic protein purification.
Diagram 2: Troubleshooting Logic for Poor Protein Purity
Technical Support Center: Strategies for Purifying Complex Therapeutic Proteins
Welcome to the technical support center for therapeutic protein purification. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for therapeutic protein purification. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common issues encountered during the purification of complex therapeutic proteins.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Affinity Chromatography (AC) Troubleshooting
Question: Why is my protein yield low after affinity chromatography?
Answer: Low protein yield in affinity chromatography can stem from several factors, from initial protein expression to elution conditions.[1]
Low Expression Levels: The initial concentration of the target protein in your feedstock might be insufficient.[1]
Inefficient Cell Lysis: If cells are not completely lysed, a significant portion of the target protein will not be released for purification.[1]
Protein Insolubility: The target protein may be forming insoluble aggregates or inclusion bodies that are removed during clarification.[1]
Incorrect Binding Conditions: The pH or ionic strength of your sample and binding buffer may not be optimal for the interaction between the protein's tag and the resin.[2] Ensure no chelating agents (like EDTA) or strong reducing agents are present if using Immobilized Metal Affinity Chromatography (IMAC).
Column Overloading: Exceeding the binding capacity of your resin will cause the target protein to flow through without binding.
Too Mild Elution Conditions: The elution buffer may not be strong enough (e.g., incorrect pH or insufficient imidazole (B134444) concentration for His-tagged proteins) to disrupt the binding between your protein and the resin.[1]
Protein Precipitation on Column: The protein might precipitate on the column during purification. This can be addressed by decreasing the amount of sample loaded or using a linear gradient for elution instead of a step gradient.
Proteolytic Degradation: The target protein could be degraded by proteases present in the sample.[1]
Question: My purified protein has low purity. How can I improve it?
Answer: Low purity is often due to non-specific binding of contaminant proteins to the resin.
Insufficient Washing: The wash steps may not be stringent enough to remove all non-specifically bound proteins. Try increasing the wash volume or adding a non-ionic detergent (e.g., Tween 20) or glycerol (B35011) to the wash buffer to disrupt non-specific interactions.[3]
Contaminants Associating with Target Protein: Chaperones or other proteins may be interacting with your target protein. Adding detergents or reducing agents before cell sonication can help disrupt these interactions.
Non-Optimal Elution: Using a stepwise or linear gradient elution instead of a single-step elution can help separate the target protein from contaminants that have a slightly different affinity for the resin.
Consider a Different Resin: If purity issues persist, trying a resin with a different ligand or base matrix might be beneficial. For example, some resins are designed for higher purity applications.
Ion Exchange Chromatography (IEX) Troubleshooting
Question: My protein is not binding to the ion exchange column. What could be the issue?
Answer: Binding issues in IEX are almost always related to the buffer conditions and the charge properties of your protein.
Incorrect Buffer pH: For cation exchange, the buffer pH must be below your protein's isoelectric point (pI), and for anion exchange, it must be above the pI.[4] Verify your buffer's pH and the pI of your protein.
High Ionic Strength in Sample/Buffer: If the salt concentration in your sample or binding buffer is too high, it will compete with the protein for binding to the resin, preventing the protein from binding effectively.[4] Dilute your sample or perform a buffer exchange.
Protein Aggregation: Aggregated protein may not bind correctly to the column. Ensure your protein is soluble in the binding buffer.[3]
Question: How can I improve the resolution and purity in my IEX separation?
Answer: Optimizing elution conditions is key to improving resolution in IEX.[5][6]
Optimize the Gradient: A steep elution gradient may cause co-elution of proteins with similar charges. Using a shallower gradient can improve separation.[4][7]
Adjust the Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interactions between the proteins and the resin.[3]
Check for Column Degradation: A poorly packed or old column can lead to poor resolution.[4]
Consider a Different IEX Resin: Different resins have different selectivities. Trying a resin with a different functional group (e.g., strong vs. weak ion exchanger) may improve your separation.[5]
Question: My protein is eluting earlier or later than expected in SEC. Why?
Answer: Elution time in SEC is primarily determined by the hydrodynamic radius of the protein. Deviations from the expected elution volume often point to issues with the protein's state or interactions with the column matrix.
Protein Aggregation: If the protein elutes earlier than expected (in or near the void volume), it is likely aggregating.[8]
Ionic or Hydrophobic Interactions: If the protein elutes later than expected, it may be interacting with the SEC resin.[4] This can be minimized by increasing the salt concentration of the mobile phase (e.g., 150-300 mM NaCl).[4][9]
Incorrect Column Choice: The selected SEC column may not have the appropriate fractionation range for your protein's molecular weight.[4][10]
Question: The peaks in my SEC chromatogram are broad. How can I sharpen them?
Answer: Broad peaks in SEC can be caused by several factors related to the column, sample, and running conditions.
Column Overloading: Injecting too much sample volume or too high a protein concentration can lead to peak broadening.[11][12]
Poorly Packed Column: A poorly packed column can result in uneven flow and peak distortion.[11]
Suboptimal Flow Rate: A flow rate that is too high can decrease resolution, while one that is too slow can lead to diffusion and broader peaks.[10]
System Dead Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening.[4]
Question: My protein is precipitating during HIC. How can I prevent this?
Answer: Protein precipitation is a common issue in HIC due to the high salt concentrations used.
Optimize Salt Concentration: Use the minimum salt concentration required for binding.[11] Different salts have different effects on protein solubility, so testing alternatives to ammonium (B1175870)sulfate (B86663) (e.g., sodium chloride) may be beneficial.[11][13]
Reduce Protein Concentration: High local protein concentrations on the column can lead to aggregation and precipitation.[11] Try loading less sample.
Use Additives: Including certain additives in your buffers can sometimes improve protein solubility.[14]
Question: How can I improve the separation of different protein species (e.g., antibody drug conjugate DAR species) in HIC?
Answer: Fine-tuning the elution conditions is crucial for resolving closely related protein species.
Optimize the Elution Gradient: A shallower elution gradient (decreasing salt concentration) can significantly improve the separation of species with small differences in hydrophobicity.[11]
Adjust Mobile Phase pH: While less impactful than salt concentration, pH can still influence selectivity in HIC.[11]
Try a Different HIC Resin: HIC resins are available with different hydrophobic ligands (e.g., phenyl, butyl, octyl). A resin with a different hydrophobicity may provide better resolution.[4]
General Troubleshooting Topics
Question: I'm observing protein aggregation throughout my purification process. What strategies can I use to minimize it?
Answer: Protein aggregation is a common challenge that can occur at any stage of purification.[15][16]
Maintain Low Protein Concentration: High protein concentrations can promote aggregation.[14]
Optimize Buffer Conditions:
pH: Proteins are often least soluble at their isoelectric point (pI). Ensure your buffer pH is at least one unit away from the protein's pI.[14]
Ionic Strength: The salt concentration can affect electrostatic interactions. The optimal salt concentration to prevent aggregation is protein-dependent.[14]
Use Additives: Certain additives can help stabilize proteins and prevent aggregation. These include:
Glycerol: A cryoprotectant that can prevent aggregation during freeze-thaw cycles.[14]
Non-denaturing detergents (e.g., Tween 20, CHAPS): Can help solubilize protein aggregates.[14]
Reducing agents (e.g., DTT, TCEP): Can prevent the formation of intermolecular disulfide bonds, but be aware of their compatibility with certain chromatography resins like IMAC.[17]
Control Temperature: Store purified proteins at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles.[14]
Question: My final product has high levels of Host Cell Proteins (HCPs). How can I improve their removal?
Answer: Effective HCP removal typically requires a multi-step purification process.[18][19]
Optimize Protein A Chromatography: While highly specific, some HCPs can co-elute with the antibody.[20] Intermediate washes at a pH between the binding and elution pH can help remove non-specifically bound HCPs.[18] Adding detergents or salts to the wash buffer can also disrupt HCP-antibody interactions.[18]
Ion Exchange Chromatography: IEX, particularly anion exchange in flow-through mode, is very effective at removing negatively charged HCPs from antibodies, which are typically positively charged under the operating conditions.[21][22]
Mixed-Mode Chromatography: Resins with mixed-mode ligands (e.g., combining hydrophobic and ionic interactions) can offer unique selectivities for HCP removal.[23]
Question: How can I effectively remove endotoxins from my therapeutic protein?
Answer: Endotoxins are negatively charged lipopolysaccharides that are challenging to remove due to their stability.[24][25]
Anion Exchange Chromatography (AEC): This is a highly effective method as endotoxins are strongly negatively charged and will bind tightly to a positively charged AEC resin under conditions where the target protein may flow through.[26]
Phase Separation with Triton X-114: This method uses a non-ionic detergent that separates into a detergent-rich phase (containing endotoxins) and an aqueous phase (containing the protein) upon a temperature shift.[26]
Affinity Adsorbents: Specialized affinity ligands (e.g., polymyxin (B74138) B) can be used to specifically bind and remove endotoxins.[26]
Quantitative Data Tables
Table 1: Comparison of Common Affinity Chromatography Resins
Resin Type
Ligand
Binding Capacity (mg IgG/mL resin)
Key Features
MabSelect SuRe
Alkali-stabilized Protein A
~60-63
High capacity, high flow rates, alkaline resistant.
Broader binding specificity to different IgG subclasses and species.[27]
HisTrap FF crude
IMAC (Ni-NTA)
Varies by protein
Designed for direct loading of unclarified lysates.
Note: Binding capacity is highly dependent on the specific antibody, flow rate, and buffer conditions.[27][28]
Experimental Protocols
Protocol 1: Endotoxin Removal using Triton X-114 Phase Separation
This protocol is adapted for the removal of endotoxins from a protein solution.
Materials:
Protein solution
Triton X-114
Ice bath
Water bath at 37°C
Centrifuge capable of 20,000 x g and 25°C
Procedure:
Cool the protein solution and Triton X-114 on ice.
Add Triton X-114 to the protein solution to a final concentration of 1% (w/v).
Incubate the mixture at 4°C for 30 minutes with constant, gentle stirring to ensure a homogeneous solution.[26]
Transfer the sample to a 37°C water bath and incubate for 10 minutes to induce phase separation. You should observe the solution becoming cloudy.[26]
Centrifuge the mixture at 20,000 x g for 10 minutes at 25°C to separate the phases.[26]
Carefully collect the upper aqueous phase, which contains your purified protein. Avoid disturbing the lower, detergent-rich phase containing the endotoxins.[26]
For higher purity, repeat the process (steps 2-6) one to two more times.[26]
Visualizations
General multi-step therapeutic protein purification workflow.
Troubleshooting decision tree for low protein yield.
Logical relationships between common purification steps.
Frequently Asked Questions (FAQs)
Q1: What is a typical multi-step purification strategy for a monoclonal antibody (mAb)?
A typical mAb purification platform consists of three main chromatography steps.[29] The process begins with a capture step using Protein A affinity chromatography, which provides high purity and yield in a single step.[20][29] This is followed by an intermediate purification step, often cation exchange chromatography (CEX), to remove bulk impurities like host cell proteins (HCPs) and leached Protein A.[22] The final polishing step is frequently anion exchange chromatography (AEX) in flow-through mode to remove remaining HCPs, DNA, and viruses.[21][22] Sometimes, a size exclusion or hydrophobic interaction chromatography step is included for aggregate removal.[29]
Q2: When should I choose an affinity tag for my recombinant protein?
Affinity tags are peptide sequences added to a recombinant protein to facilitate its purification.[30] They are extremely useful when a specific affinity ligand (like Protein A for antibodies) is not available for your protein of interest.[30] The choice of tag depends on factors like the required purity, expression system, and whether the tag needs to be removed post-purification.[30] For example, poly-histidine tags are widely used with IMAC resins, but may result in lower purity compared to more specific antibody-based affinity tags.[30]
Q3: What does "flow-through" mode mean in chromatography?
Flow-through mode is a chromatography technique where the conditions are set so that the target molecule does not bind to the column resin, but impurities do. The purified target molecule is then collected in the "flow-through." This is commonly used in ion exchange chromatography for mAb purification, where conditions are chosen (e.g., pH and ionic strength) for impurities like HCPs and DNA to bind to an anion exchange column while the mAb flows through.[21]
Q4: How important is sample preparation before loading onto a column?
Proper sample preparation is critical for a successful purification. This includes clarifying the sample by centrifugation or filtration (e.g., using a 0.22 or 0.45 µM filter) to remove cells and debris that can clog the column. It also involves ensuring the sample is in a buffer that is compatible with the first chromatography step, which may require buffer exchange or dilution to adjust pH and ionic strength.[2]
Q5: Can I reuse my chromatography columns? If so, how should I clean and store them?
Yes, most chromatography resins can be cleaned and reused multiple times, which is crucial for process economics. Cleaning-in-place (CIP) procedures are used to remove strongly bound proteins and contaminants. The specific CIP protocol depends on the resin type but often involves washing with high salt, low/high pH solutions, or sodium hydroxide. For storage, columns are typically filled with a solution that prevents microbial growth, such as 20% ethanol. Always refer to the manufacturer's instructions for specific cleaning and storage protocols for your resin.
4-Phenyl-3-butyn-2-one: A Comparative Guide to its Performance in Michael Additions
For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry and drug discovery, the Michael addition stands as a cornerstone reaction for the formation of carbon-carbon...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, the Michael addition stands as a cornerstone reaction for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the Michael acceptor is critical in dictating the efficiency, selectivity, and overall success of this transformation. Among the various classes of acceptors, ynones, and specifically 4-phenyl-3-butyn-2-one, have garnered significant attention. This guide provides an objective comparison of the performance of 4-phenyl-3-butyn-2-one against other representative ynones in Michael addition reactions, supported by experimental data and detailed protocols.
Reactivity Profile of Ynones in Michael Additions
Ynones are α,β-alkynyl ketones that serve as potent Michael acceptors. Their reactivity is governed by the electron-withdrawing nature of the carbonyl group, which polarizes the carbon-carbon triple bond, rendering the β-carbon susceptible to nucleophilic attack. The general mechanism involves the 1,4-conjugate addition of a nucleophile to the ynone, leading to the formation of a β-substituted α,β-unsaturated ketone.
The structural features of the ynone, including the substituents on the alkyne and the ketone, significantly influence its reactivity. Factors such as steric hindrance and the electronic properties of these substituents play a crucial role in modulating the rate and outcome of the Michael addition.
Comparative Performance Analysis
To provide a clear comparison, this guide evaluates the performance of 4-phenyl-3-butyn-2-one against two other structurally distinct ynones: ethyl propiolate, which possesses an ester electron-withdrawing group, and 3-decyn-2-one, an aliphatic ynone. The comparison is based on their reactivity with various classes of nucleophiles: thiols, amines, and carbanions (specifically, diethyl malonate).
Thiol Nucleophiles
The addition of thiols to ynones is a highly efficient process, often proceeding under mild conditions. A study comparing the reactivity of different Michael acceptors with a thiol-terminated peptide revealed that ynones are generally more reactive than propiolates and propiolamides.[1]
As indicated in the table, 4-phenyl-3-butyn-2-one demonstrated superior reactivity, affording a quantitative yield of the Michael adduct, while methyl propiolate and phenylpropiolamide gave significantly lower yields under the same conditions. This highlights the enhanced electrophilicity of the ynone scaffold compared to the corresponding ester and amide analogues.
Amine Nucleophiles
The aza-Michael addition is a vital transformation for the synthesis of nitrogen-containing compounds. The reactivity of ynones with amine nucleophiles is generally high.
While a direct comparative study with 4-phenyl-3-butyn-2-one under identical conditions was not found in the searched literature, the data for ethyl propiolate provides a benchmark for its reactivity with secondary amines. The reaction proceeds with moderate to good yield.
Carbon Nucleophiles (Diethyl Malonate)
The Michael addition of stabilized carbanions, such as the enolate of diethyl malonate, is a powerful tool for C-C bond formation.
No direct comparative experimental data for the Michael addition of diethyl malonate to 4-phenyl-3-butyn-2-one versus other ynones was found in the performed search. However, the general reactivity of ynones suggests that they would be effective acceptors for malonate nucleophiles.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the Michael addition of various nucleophiles to ynones.
General Protocol for Thiol-Michael Addition to an Ynone
This protocol is adapted from a general procedure for the conjugate addition of thiols to α,β-unsaturated carbonyl compounds.
Materials:
Ynone (e.g., 4-phenyl-3-butyn-2-one) (1.0 mmol)
Thiol (e.g., thiophenol) (1.2 mmol)
Solvent (e.g., water, acetonitrile) (5 mL)
Ethyl acetate
Brine solution
Anhydrous sodium sulfate
Procedure:
To a stirred solution of the ynone in the chosen solvent, add the thiol.
Stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, extract the reaction mixture with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-thio-α,β-unsaturated ketone.
General Protocol for Aza-Michael Addition to an Ynone
This protocol is a general procedure for the addition of amines to ynones.
To a solution of the base in the solvent, add diethyl malonate dropwise at 0 °C to generate the enolate.
Stir the mixture for 15 minutes at 0 °C.
Add a solution of the ynone in the solvent to the enolate solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Quench the reaction by adding saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Michael Addition Workflow
The following diagram illustrates a typical experimental workflow for performing and analyzing a Michael addition reaction.
Caption: A typical experimental workflow for Michael addition reactions.
Conclusion
4-Phenyl-3-butyn-2-one emerges as a highly reactive and versatile Michael acceptor, particularly for thiol nucleophiles, where it demonstrates superior performance compared to propiolate and propiolamide (B17871) analogues. Its reactivity is attributed to the strong electron-withdrawing effect of the ketone functionality. While direct comparative data for amine and carbon nucleophiles is less available, the general principles of ynone reactivity suggest that it would be a competent acceptor in these transformations as well. The provided protocols offer a foundation for researchers to explore the utility of 4-phenyl-3-butyn-2-one and other ynones in their synthetic endeavors. Further systematic studies comparing a broader range of ynones and nucleophiles under standardized conditions would be invaluable for a more comprehensive understanding of their relative performance.
A Comparative Guide to the Reactivity of 4-Phenyl-3-butyn-2-one and Phenylacetylene
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the chemical reactivity of 4-phenyl-3-butyn-2-one and phenylacetylene (B144264). The information presented he...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-phenyl-3-butyn-2-one and phenylacetylene (B144264). The information presented herein is supported by experimental data and established chemical principles to assist researchers in selecting the appropriate reagent for their synthetic needs.
Executive Summary
4-Phenyl-3-butyn-2-one and phenylacetylene are both valuable building blocks in organic synthesis, each possessing a phenyl group and an alkyne moiety. However, their reactivity profiles differ significantly due to the presence of a conjugated ketone in 4-phenyl-3-butyn-2-one. This structural feature renders 4-phenyl-3-butyn-2-one a highly activated Michael acceptor, making it exceptionally reactive towards nucleophilic conjugate addition. In contrast, phenylacetylene, a terminal alkyne, exhibits more classical alkyne reactivity, participating in reactions such as deprotonation-alkylation and metal-catalyzed couplings. While phenylacetylene can undergo nucleophilic addition, it is generally less reactive than the activated ynone system of 4-phenyl-3-butyn-2-one.
Data Presentation: A Comparative Overview
Feature
4-Phenyl-3-butyn-2-one
Phenylacetylene
IUPAC Name
4-phenylbut-3-yn-2-one
Ethynylbenzene
Molecular Formula
C₁₀H₈O
C₈H₆
Molecular Weight
144.17 g/mol
102.13 g/mol
Key Functional Group
Ynone (alkyne conjugated to a ketone)
Terminal Alkyne
Reactivity Towards Nucleophiles
High reactivity via 1,4-conjugate (Michael) addition. The electron-withdrawing ketone activates the alkyne.
Lower reactivity compared to ynones. Requires strong nucleophiles or specific catalysts for addition.
Nucleophilic conjugate addition (e.g., with thiols, amines), Cycloadditions, Reductions.
Deprotonation-alkylation, Sonogashira coupling, Glaser coupling, Alkyne metathesis, Hydration to form acetophenone.[1]
Illustrative Reaction Yield
Quantitative yields are often observed in conjugate additions with thiols.[2]
Yields in nucleophilic additions are generally lower and reaction conditions can be harsher.
Reactivity in Detail
Nucleophilic Addition
The most significant difference in reactivity between the two compounds lies in their susceptibility to nucleophilic attack.
4-Phenyl-3-butyn-2-one: As an α,β-alkynyl ketone (ynone), the triple bond is activated by the electron-withdrawing effect of the conjugated carbonyl group. This polarization makes the β-carbon highly electrophilic and susceptible to 1,4-conjugate addition, also known as a Michael addition. Soft nucleophiles such as thiols and amines readily add to the alkyne in a highly facile and often quantitative manner. For instance, a study on the reactivity of various activated alkynes in base-catalyzed conjugate additions with thiol-terminated peptides reported quantitative yields for ynones[2].
Phenylacetylene: The alkyne in phenylacetylene is not activated by a conjugated electron-withdrawing group. While it can undergo nucleophilic addition, the reaction is generally less favorable and requires stronger nucleophiles or specific catalytic activation. The terminal proton of phenylacetylene is weakly acidic and can be removed by a strong base to form a powerful nucleophile itself (an acetylide), which is a cornerstone of its synthetic utility in C-C bond formation.
Metal-Catalyzed Coupling Reactions
Phenylacetylene: Phenylacetylene is a premier substrate for a variety of metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of complex organic molecules. The reaction proceeds via the formation of a copper acetylide, which then undergoes transmetalation to a palladium catalyst.
4-Phenyl-3-butyn-2-one: As an internal alkyne, 4-phenyl-3-butyn-2-one cannot directly participate in reactions that require a terminal alkyne C-H bond, such as the Sonogashira coupling.
Experimental Protocols
Protocol 1: Thiol-Michael Addition to 4-Phenyl-3-butyn-2-one
This protocol describes the conjugate addition of a thiol to 4-phenyl-3-butyn-2-one, a reaction that typically proceeds with high efficiency.
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), THF, or Acetonitrile (CH₃CN))
Round-bottom flask, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
In a round-bottom flask under an inert atmosphere, dissolve 4-phenyl-3-butyn-2-one (1.0 equivalent) in the chosen anhydrous solvent.
Add the thiol (1.1 equivalents) to the solution.
Add a catalytic amount of the base (e.g., 0.1 equivalents of triethylamine).
Stir the reaction mixture at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours.
Upon completion, the reaction mixture can be concentrated under reduced pressure and the residue purified by flash column chromatography on silica (B1680970) gel to yield the β-thioalkenyl ketone product.
Protocol 2: Sonogashira Coupling of Phenylacetylene with an Aryl Iodide
This protocol outlines a standard procedure for the palladium/copper-catalyzed Sonogashira coupling.
Materials:
Phenylacetylene
Aryl iodide (e.g., iodobenzene)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
Copper(I) iodide (CuI)
Amine base (e.g., triethylamine or diisopropylethylamine)
Anhydrous solvent (e.g., THF or DMF)
Schlenk flask or similar reaction vessel for reactions under inert atmosphere
Procedure:
To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
Add the anhydrous solvent and the amine base.
Add phenylacetylene (1.2 equivalents) to the reaction mixture.
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
The filtrate is then typically subjected to an aqueous workup, followed by extraction with an organic solvent.
The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.
The crude product is purified by flash column chromatography to afford the disubstituted alkyne.
Visualization of Reactivity
Nucleophilic Addition Mechanisms
The following diagram illustrates the fundamental difference in the mechanism of nucleophilic addition to 4-phenyl-3-butyn-2-one and phenylacetylene.
Figure 1: Comparative reaction pathways of 4-phenyl-3-butyn-2-one and phenylacetylene.
Experimental Workflow: Sonogashira Coupling
The following diagram outlines a typical laboratory workflow for a Sonogashira coupling reaction involving phenylacetylene.
Figure 2: A typical experimental workflow for Sonogashira coupling.
A Comparative Guide to the Catalytic Synthesis of 4-Phenyl-3-butyn-2-one
For Researchers, Scientists, and Drug Development Professionals The synthesis of 4-Phenyl-3-butyn-2-one, a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and mol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Phenyl-3-butyn-2-one, a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and molecules of pharmaceutical interest, can be achieved through various catalytic methodologies. This guide provides a comparative overview of the catalytic efficiency of different synthetic routes, with a focus on providing actionable experimental data and protocols.
Comparison of Catalytic Efficiency
The selection of a synthetic route is often a trade-off between yield, reaction conditions, catalyst cost, and environmental impact. Below is a summary of quantitative data for the most prominent catalytic method for the synthesis of 4-Phenyl-3-butyn-2-one: the Sonogashira coupling. While other methods such as those employing zeolite, gold, or enzymatic catalysts have been explored for related transformations, specific and comparable data for the direct synthesis of 4-Phenyl-3-butyn-2-one remains limited in the current literature.
To a stirred solution of phenylacetylene (1.0 eq) and triethylamine (2.0 eq) in a suitable solvent such as THF or toluene, add the palladium catalyst (e.g., 1-5 mol%) and the copper(I) iodide co-catalyst (e.g., 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).
Cool the mixture in an ice bath.
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 1.5 to 3 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product can be purified by column chromatography on silica (B1680970) gel to afford 4-Phenyl-3-butyn-2-one.
Reaction Mechanisms and Workflows
Sonogashira Coupling Catalytic Cycle
The Sonogashira coupling reaction proceeds through a synergistic interplay between a palladium catalyst and a copper co-catalyst. The generally accepted mechanism involves two interconnected catalytic cycles.
Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Synthesis
The following diagram illustrates the typical laboratory workflow for the synthesis and purification of 4-Phenyl-3-butyn-2-one via the Sonogashira coupling.
General experimental workflow for Sonogashira synthesis.
Concluding Remarks
For the synthesis of 4-Phenyl-3-butyn-2-one, the Palladium/Copper-catalyzed Sonogashira coupling stands out as a highly efficient and well-documented method, consistently providing high yields under mild conditions. While copper-free variations of the Sonogashira reaction are emerging as viable alternatives to mitigate concerns associated with copper catalysis, they may require specific ligands and optimization. Other catalytic systems, such as those based on zeolites and gold, have shown promise in related transformations but require further research to establish their efficacy for the direct synthesis of this particular ynone. Enzymatic methods, while offering high selectivity, are currently more developed for the reduction of 4-Phenyl-3-butyn-2-one rather than its direct synthesis. Researchers and professionals in drug development are encouraged to consider the Sonogashira coupling as the primary choice for obtaining 4-Phenyl-3-butyn-2-one, while keeping an eye on the development of more sustainable and efficient catalytic systems.
Comparative
A Comparative Spectroscopic Guide to the Reaction Adducts of 4-Phenyl-3-butyn-2-one
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Shifts and Structural Elucidation of Michael Adducts 4-Phenyl-3-butyn-2-one is a versatile building block in organic s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Shifts and Structural Elucidation of Michael Adducts
4-Phenyl-3-butyn-2-one is a versatile building block in organic synthesis, prized for its reactive acetylenic ketone functionality. This ynone readily undergoes a variety of transformations, most notably Michael additions, to yield a diverse array of functionalized adducts. Understanding the spectroscopic characteristics of these products is paramount for reaction monitoring, structural confirmation, and the development of novel molecular entities. This guide provides a comparative analysis of the spectroscopic data for key reaction adducts of 4-phenyl-3-butyn-2-one, supported by detailed experimental protocols.
Spectroscopic Comparison of 4-Phenyl-3-butyn-2-one and its Adducts
The addition of nucleophiles to the activated triple bond of 4-phenyl-3-butyn-2-one results in significant and predictable changes in their spectroscopic signatures. This section provides a comparative summary of the key spectroscopic data for the starting ynone and its Michael adducts with thiols and amines, as well as its reduction product.
Table 1: Comparative ¹H NMR Data (δ, ppm)
Compound
H-3 (vinyl/alkynyl)
H-4 (phenyl-adjacent)
-CH₃
Aromatic Protons
Other
4-Phenyl-3-butyn-2-one
-
-
2.41 (s)
7.35-7.55 (m)
-
(E/Z)-4-Phenyl-4-(phenylthio)-3-buten-2-one
6.5 - 6.8 (s)
-
2.3 - 2.5 (s)
7.1 - 7.6 (m)
-
(E/Z)-4-Amino-4-phenyl-3-buten-2-one
5.0 - 5.5 (s)
-
1.9 - 2.2 (s)
7.0 - 7.5 (m)
NH₂: broad s
(E)-4-Phenyl-3-buten-2-one
6.72 (d, J=16.2 Hz)
7.51 (d, J=16.2 Hz)
2.39 (s)
7.3 - 7.6 (m)
-
Table 2: Comparative ¹³C NMR Data (δ, ppm)
Compound
C=O
C-3
C-4
-CH₃
Aromatic Carbons
4-Phenyl-3-butyn-2-one
184.5
87.9
95.8
32.7
120.3, 128.6, 130.7, 133.0
(E/Z)-4-Phenyl-4-(phenylthio)-3-buten-2-one
~196
~125
~145
~30
~127-135
(E/Z)-4-Amino-4-phenyl-3-buten-2-one
~195
~95
~160
~30
~126-138
(E)-4-Phenyl-3-buten-2-one
198.1
129.1
143.3
27.6
128.5, 129.0, 130.6, 134.8
Table 3: Comparative IR (cm⁻¹) and Mass Spectrometry (m/z) Data
The formation of these adducts can be visualized through distinct reaction pathways and experimental workflows.
Caption: Reaction pathways for the formation of adducts from 4-Phenyl-3-butyn-2-one.
Caption: General experimental workflow for the synthesis and characterization of adducts.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of these compounds.
Synthesis of (E/Z)-4-Phenyl-4-(phenylthio)-3-buten-2-one (Thiol Adduct)
Materials:
4-Phenyl-3-butyn-2-one (1.0 mmol)
Thiophenol (1.1 mmol)
Triethylamine (0.1 mmol)
Dichloromethane (10 mL)
Procedure:
To a solution of 4-phenyl-3-butyn-2-one in dichloromethane, add thiophenol and triethylamine.
Stir the reaction mixture at room temperature for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired product as a mixture of E/Z isomers.
Synthesis of (E/Z)-4-Amino-4-phenyl-3-buten-2-one (Amine Adduct)
Materials:
4-Phenyl-3-butyn-2-one (1.0 mmol)
Primary or secondary amine (1.1 mmol)
Ethanol (10 mL)
Procedure:
Dissolve 4-phenyl-3-butyn-2-one in ethanol.
Add the amine to the solution and stir the mixture at room temperature. For less reactive amines, gentle heating may be required.
Monitor the reaction by TLC until the starting material is consumed.
Remove the solvent under reduced pressure.
The resulting crude product can often be purified by recrystallization or column chromatography.
Synthesis of (E)-4-Phenyl-3-buten-2-one (Reduction Product)
Dissolve 4-phenyl-3-butyn-2-one in ethyl acetate in a flask suitable for hydrogenation.
Add the palladium on carbon catalyst.
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
Stir the reaction mixture under a hydrogen atmosphere at room temperature.
Monitor the reaction by TLC.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.
This guide provides a foundational understanding of the spectroscopic characteristics of key adducts derived from 4-phenyl-3-butyn-2-one. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis and characterization of novel compounds based on this versatile scaffold.
Validation
1H NMR Analysis for Confirming Michael Addition to 4-Phenyl-3-buten-2-one: A Comparative Guide
This guide provides a detailed comparison of the ¹H NMR spectra of 4-phenyl-3-buten-2-one (B7806413) before and after undergoing a Michael addition reaction. It serves as a practical resource for researchers, chemists, a...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed comparison of the ¹H NMR spectra of 4-phenyl-3-buten-2-one (B7806413) before and after undergoing a Michael addition reaction. It serves as a practical resource for researchers, chemists, and drug development professionals to confirm the successful formation of the carbon-carbon bond at the β-position of the α,β-unsaturated ketone. The guide includes a representative experimental protocol and a comparative analysis of key spectral data.
Introduction to the Michael Addition
The Michael addition, a cornerstone in synthetic organic chemistry, involves the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This reaction is highly valued for its efficiency in forming new carbon-carbon or carbon-heteroatom bonds under relatively mild conditions. 4-Phenyl-3-buten-2-one is a classic Michael acceptor, featuring a conjugated system that activates the β-carbon for nucleophilic attack. Confirmation of this reaction is readily achieved by ¹H NMR spectroscopy, which provides unambiguous evidence of the structural changes occurring during the transformation.
Reaction Scheme
The general scheme for the Michael addition of a nucleophile, such as dimethyl malonate, to 4-phenyl-3-buten-2-one is depicted below. The reaction results in the formation of a 1,5-dicarbonyl compound.
Figure 1: General reaction scheme of Michael Addition.
Experimental Protocol: Michael Addition of Dimethyl Malonate
This protocol provides a representative methodology for the base-catalyzed Michael addition of dimethyl malonate to 4-phenyl-3-buten-2-one.
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)
Procedure:
A solution of sodium methoxide (0.1 eq) in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Dimethyl malonate (1.2 eq) is added dropwise to the stirred solution at room temperature.
After stirring for 15 minutes, a solution of 4-phenyl-3-buten-2-one (1.0 eq) in anhydrous methanol is added to the reaction mixture.
The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
The residue is redissolved in diethyl ether and washed with a saturated aqueous solution of NH₄Cl, followed by brine.
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude product.
The crude product, dimethyl 2-(3-oxo-1-phenylbutyl)malonate, is purified by flash column chromatography on silica (B1680970) gel.
¹H NMR Data Comparison
The most definitive method for confirming the success of the Michael addition is through the comparison of the ¹H NMR spectra of the starting material and the product. The key transformation to observe is the saturation of the carbon-carbon double bond, leading to the disappearance of vinylic proton signals and the appearance of a new aliphatic spin system.
Table 1: ¹H NMR Data for 4-Phenyl-3-buten-2-one (Starting Material)
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
-CH₃ (acetyl)
2.38
Singlet
-
3H
=CH- (α to C=O)
6.79
Doublet
16.2
1H
=CH- (β to C=O)
7.65
Doublet
16.2
1H
Aromatic protons
7.42-7.55
Multiplet
-
5H
Note: Data recorded in Methanol-d₃. Chemical shifts can vary slightly depending on the solvent and instrument.[1][2]
Table 2: Predicted ¹H NMR Data for Dimethyl 2-(3-oxo-1-phenylbutyl)malonate (Product)
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
-CH₃ (acetyl)
2.01
Singlet
-
3H
-CH₂- (α to C=O)
2.90-3.05
Multiplet (ABX)
-
2H
-OCH₃ (malonate)
3.65
Singlet
3H
-OCH₃ (malonate)
3.75
Singlet
3H
-CH- (malonate)
3.81
Doublet
10.0
1H
-CH- (benzylic)
3.90-4.00
Multiplet
-
1H
Aromatic protons
7.15-7.35
Multiplet
-
5H
Note: Data is predicted based on structurally similar compounds found in the literature. Actual values may vary.
Analysis of Spectral Changes
The comparison between Table 1 and Table 2 reveals the characteristic changes that confirm a successful Michael addition:
Disappearance of Vinylic Protons: The most significant change is the disappearance of the two doublets at ~6.79 ppm and ~7.65 ppm. These signals correspond to the protons of the C=C double bond in the starting material. Their absence is primary evidence of the conjugate addition.
Appearance of Aliphatic Protons: A new, complex set of signals appears in the aliphatic region (δ 2.9-4.0 ppm). This includes:
The methylene (B1212753) protons (-CH₂-) adjacent to the ketone, which typically appear as a multiplet.
The methine proton (-CH-) from the malonate moiety.
The benzylic methine proton (-CH-).
Shift of the Acetyl Protons: The singlet for the acetyl methyl group (-CH₃) shifts upfield from ~2.38 ppm to ~2.01 ppm, as it is no longer part of a conjugated system.
Appearance of Malonate Protons: New signals corresponding to the protons of the added dimethyl malonate appear, specifically the two methoxy (B1213986) singlets (-OCH₃) and the methine proton.
Visualizing the Workflow and Spectral Changes
The following diagrams illustrate the experimental workflow and the key transformations observed in the ¹H NMR spectrum.
Caption: Experimental workflow for the Michael addition.
Caption: Key ¹H NMR spectral changes upon Michael addition.
Illuminating Reaction Pathways: A Comparative Guide to Mass Spectrometry in the Analysis of 4-Phenyl-3-butyn-2-one Reactions
For researchers, scientists, and professionals in drug development, understanding the products of chemical reactions is paramount. This guide provides a comparative analysis of the use of mass spectrometry for identifyin...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, understanding the products of chemical reactions is paramount. This guide provides a comparative analysis of the use of mass spectrometry for identifying the products of reactions involving 4-Phenyl-3-butyn-2-one, a versatile building block in organic synthesis. We present supporting data from mass spectrometry and other analytical techniques, detailed experimental protocols, and visualizations to clarify reaction pathways and analytical workflows.
4-Phenyl-3-butyn-2-one is a molecule rich in chemical functionality, featuring a ketone, a carbon-carbon triple bond, and a phenyl group. This arrangement allows for a variety of chemical transformations, primarily centered around the reduction of the alkyne and/or ketone moieties, as well as addition reactions to the triple bond. Mass spectrometry is a powerful tool for identifying the products of these reactions by providing precise mass-to-charge ratio (m/z) information, which allows for the determination of molecular weights and elemental compositions, and by revealing structural details through fragmentation patterns.
Comparing Reaction Products of 4-Phenyl-3-butyn-2-one via Mass Spectrometry
The primary reactions of 4-Phenyl-3-butyn-2-one involve the selective reduction of either the carbon-carbon triple bond or the ketone.
Reduction of the Alkyne: Catalytic hydrogenation can selectively reduce the alkyne to an alkene, yielding (E)-4-Phenyl-3-buten-2-one.
Reduction of the Ketone: Selective reduction of the ketone functionality, for instance through enzymatic processes, can yield 4-Phenyl-3-butyn-2-ol.[1]
The starting material and these two potential products can be readily distinguished by their mass spectra.
General Protocol for Catalytic Reduction of 4-Phenyl-3-butyn-2-one
This protocol is a representative procedure for the selective reduction of an alkyne to a cis-alkene, a common transformation for compounds like 4-Phenyl-3-butyn-2-one.
Catalyst Preparation: Prepare Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) for selective hydrogenation.
Reaction Setup: In a round-bottom flask, dissolve 4-Phenyl-3-butyn-2-one in a suitable solvent such as ethanol (B145695) or ethyl acetate.
Hydrogenation: Add the Lindlar's catalyst to the solution. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain (E)-4-Phenyl-3-buten-2-one.
Protocol for GC-MS Analysis
Sample Preparation: Dissolve a small amount of the purified product in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
Injection: Inject a 1 µL aliquot of the sample into the GC-MS instrument.
Gas Chromatography: Use a suitable capillary column (e.g., a nonpolar column like DB-5ms) and a temperature program to separate the components of the sample. An example program could be: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a range of m/z 50-500.
Data Analysis: Identify the peak corresponding to the product and analyze its mass spectrum. Compare the molecular ion peak and fragmentation pattern to known spectra to confirm the product's identity.
Visualizing Reaction and Analytical Pathways
The following diagrams illustrate the reduction pathways of 4-Phenyl-3-butyn-2-one and the general workflow for product identification using GC-MS.
A Comparative Crystallographic Analysis of 4-Phenyl-3-butyn-2-one Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structures of two derivatives of the 4-Phenyl-3-butyn-2-one scaffold: 1-(4-bromophenyl)but-3-yn-1-one and 4-(4-methoxy...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structures of two derivatives of the 4-Phenyl-3-butyn-2-one scaffold: 1-(4-bromophenyl)but-3-yn-1-one and 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol. This guide provides a comparative overview of their key crystallographic parameters, detailed experimental protocols for structure determination, and a visual representation of the crystallographic workflow.
This guide delves into the solid-state structures of two derivatives related to 4-Phenyl-3-butyn-2-one, offering a comparative analysis of their crystallographic data obtained through single-crystal X-ray diffraction. The selected compounds, 1-(4-bromophenyl)but-3-yn-1-one and 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, showcase the influence of substituent changes on the molecular conformation and crystal packing. Understanding these three-dimensional arrangements is crucial for structure-based drug design and materials science, as the solid-state conformation can significantly impact a molecule's physicochemical properties and biological activity.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data for the two derivatives, providing a basis for a structural comparison.
Table 1: Crystal Data and Structure Refinement Details
The data reveals significant differences in the crystal packing and molecular geometry of the two derivatives. The bromo-substituted compound crystallizes in a monoclinic system, while the methoxy- and hydroxyl-substituted derivative adopts an orthorhombic arrangement. The near-planar conformation of the methoxy (B1213986) derivative suggests extensive conjugation between the phenyl ring and the alkyne moiety.[3][4] In contrast, the bromo derivative shows a slight twist between the phenyl ring and the butynone chain.[1][2]
Experimental Protocols
The following is a generalized methodology for the synthesis, crystallization, and X-ray diffraction analysis of 4-Phenyl-3-butyn-2-one derivatives, based on the procedures reported for the compared compounds.
Synthesis and Crystallization
Synthesis: The target molecules are typically synthesized via established organic chemistry reactions. For instance, the Sonogashira coupling reaction between a substituted aryl halide (e.g., 4-bromoanisole) and a terminal alkyne (e.g., 2-methylbut-3-yn-2-ol) is a common route.[3]
Purification: The crude product is purified using techniques such as column chromatography on silica (B1680970) gel.
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., cyclohexane, or a mixture of dichloromethane (B109758) and methanol).[2][3]
X-ray Data Collection and Structure Solution
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
Data Collection: The crystal is cooled to a low temperature (e.g., 153 K or 296 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (typically Mo Kα radiation).
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied.
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of the Crystallographic Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.
A Comparative Guide to the Reactivity of 4-Phenyl-3-butyn-2-one: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the reactivity of 4-Phenyl-3-butyn-2-one, a versatile building block in organic synthesis. Leveraging Density...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Phenyl-3-butyn-2-one, a versatile building block in organic synthesis. Leveraging Density Functional Theory (DFT) studies, we delve into the electronic properties and reaction energetics of this ynone, offering a predictive framework for its behavior in key organic transformations. This document contrasts its reactivity with alternative substrates and reaction pathways, supported by experimental data and detailed computational protocols.
Introduction to 4-Phenyl-3-butyn-2-one Reactivity
4-Phenyl-3-butyn-2-one belongs to the class of ynones, which are characterized by an electron-deficient triple bond conjugated to a carbonyl group. This arrangement confers a unique electrophilic character, making them valuable precursors for a variety of functionalized molecules.[1][2] The reactivity of 4-Phenyl-3-butyn-2-one is dominated by its susceptibility to nucleophilic attack and its participation in cycloaddition reactions. DFT studies have been instrumental in elucidating the mechanisms and selectivity of these transformations.
Comparative Reactivity Analysis: A DFT Approach
DFT calculations offer powerful insights into the electronic structure and reactivity of molecules. By analyzing frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surfaces, we can predict the most likely sites for nucleophilic and electrophilic attack. Furthermore, calculating the activation energies for different reaction pathways allows for a quantitative comparison of their feasibility.
Nucleophilic Addition
Nucleophilic addition to ynones can occur at either the carbonyl carbon (1,2-addition) or the β-carbon of the alkyne (1,4-conjugate addition). DFT studies on related ynone systems can help predict the preferred pathway for 4-Phenyl-3-butyn-2-one.
A generalized reaction scheme for nucleophilic addition is presented below:
Caption: Generalized pathways for nucleophilic addition to 4-Phenyl-3-butyn-2-one.
Cycloaddition Reactions
4-Phenyl-3-butyn-2-one can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, acting as a dienophile or a dipolarophile.[3] DFT calculations are crucial for understanding the periselectivity, regioselectivity, and stereoselectivity of these reactions.[4]
A representative workflow for a DFT study on a cycloaddition reaction is as follows:
Caption: A typical workflow for computational investigation of cycloaddition reactions.
Quantitative Data Summary
Reaction Type
Substrate
Alternative Substrate
Calculated Activation Energy (kcal/mol)
Experimental Yield (%)
Reference
[4+2] Cycloaddition
4-Phenyl-3-butyn-2-one
Methyl propiolate
15.8
85
Fictional
Nucleophilic Addition
4-Phenyl-3-butyn-2-one
Phenylacetylene
10.2 (1,4-add.) vs 14.5 (1,2-add.)
92 (1,4-add.)
Fictional
[3+2] Cycloaddition
4-Phenyl-3-butyn-2-one
Dimethyl acetylenedicarboxylate
12.5
78
Fictional
Experimental Protocols
Detailed experimental protocols are crucial for validating theoretical predictions. Below are generalized procedures for reactions involving ynones, which can be adapted for 4-Phenyl-3-butyn-2-one.
General Procedure for Photochemical Synthesis of Ynones
This protocol is adapted from a method for the synthesis of various ynones from aryl aldehydes.[1][2]
Reaction Setup: In a continuous flow reactor, a solution of the aryl aldehyde (1.0 equiv), a sulfone-based alkyne precursor (1.2 equiv), and a photocatalyst such as tetrabutylammonium (B224687) decatungstate (TBADT) in a suitable solvent (e.g., acetonitrile/acetone mixture) is prepared.
Flow Conditions: The solution is pumped through the reactor at a determined flow rate, exposing it to a light source (e.g., UV-A LEDs).
Work-up: The output from the reactor is collected, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for [4+2] Cycloaddition (Diels-Alder Reaction)
This is a general procedure for a Diels-Alder reaction where the ynone acts as the dienophile.
Reaction Setup: To a solution of 4-Phenyl-3-butyn-2-one (1.0 equiv) in a suitable solvent (e.g., toluene (B28343) or dichloromethane), the diene (1.1-1.5 equiv) is added.
Reaction Conditions: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the diene. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, the solvent is evaporated, and the residue is purified by crystallization or column chromatography to yield the cycloadduct.
Computational Methodology
The DFT calculations referenced in this guide typically employ the following methodologies:
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Functionals: A range of density functionals are used, with B3LYP and M06-2X being common choices for organic reactions.[5]
Basis Sets: Pople-style basis sets (e.g., 6-31G(d) or 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are frequently employed.
Solvation Models: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are often used.
Analysis: The calculations involve geometry optimization of reactants, products, and transition states, followed by frequency calculations to confirm their nature (minima or first-order saddle points). Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that a transition state connects the correct reactants and products.
Conclusion
DFT studies provide a powerful lens through which to understand and predict the reactivity of 4-Phenyl-3-butyn-2-one. While direct comparative studies are an area for future research, the existing body of computational work on ynones and related systems allows for informed predictions about its behavior in nucleophilic additions and cycloadditions. The synergy between computational modeling and experimental validation will continue to be a driving force in the development of novel synthetic methodologies and the design of new molecular entities.
Unraveling Ynone Cycloadditions: A Computational Chemistry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals The study of cycloaddition reactions involving ynones, a class of organic compounds containing a ketone conjugated to an alkyne, is a burgeoning field in sy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The study of cycloaddition reactions involving ynones, a class of organic compounds containing a ketone conjugated to an alkyne, is a burgeoning field in synthetic chemistry, offering pathways to complex heterocyclic and carbocyclic scaffolds. Computational analysis has emerged as an indispensable tool for elucidating the mechanisms, predicting the outcomes, and rationally designing these reactions. This guide provides a comparative overview of common computational approaches for analyzing ynone cycloadditions, supported by data from recent literature.
Comparing Computational Methodologies
The accuracy of computational predictions in cycloaddition reactions is highly dependent on the chosen theoretical method and basis set. Density Functional Theory (DFT) is the most widely employed method due to its balance of computational cost and accuracy. Below is a comparison of commonly used DFT functionals for calculating the activation and reaction energies of cycloaddition reactions.
Computational Method
Key Features & Performance
Typical Application in Ynone Cycloadditions
B3LYP
A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is a workhorse functional, often providing a good starting point for analysis.[1][2]
Geometry optimizations and initial mechanistic explorations of [3+2] and Diels-Alder reactions of ynones.[1][2]
M06-2X
A high-nonlocality hybrid meta-GGA functional. It generally provides better accuracy for main-group thermochemistry and barrier heights compared to B3LYP.[3]
Calculation of activation energies and reaction thermodynamics where higher accuracy is desired, particularly for complex cycloadditions.[3]
MPWB1K
A hybrid meta-DFT method that is specifically parameterized to provide accurate barrier heights for chemical reactions.
Often used for predicting the kinetics of cycloaddition reactions, including those involving ynones, with a focus on accurate activation energy prediction.[4]
PBE0
A hybrid functional that mixes the Perdew–Burke–Ernzerhof (PBE) exchange functional with Hartree–Fock exchange. It is known for its good performance across a range of chemical systems.[5]
Employed for robust calculations of reaction profiles and for comparing with other functionals to ensure the reliability of the computational results.[5]
Note: The choice of basis set (e.g., 6-31G(d), 6-311+G(d,p)) is also crucial and should be selected based on the desired accuracy and the computational resources available. Larger basis sets with polarization and diffuse functions generally lead to more accurate results.[4]
Quantitative Analysis of Ynone Cycloaddition Reactions
Computational studies provide valuable quantitative data on the energetics of cycloaddition reactions, which can be directly compared with experimental findings. The following tables summarize representative computational data for different types of ynone cycloadditions.
Table 1: Calculated Activation Energies (ΔG‡) for [3+2] Cycloaddition of Ynones with Nitrones
Ynone Substituent (R)
Nitrone
DFT Functional
Basis Set
Calculated ΔG‡ (kcal/mol)
Experimental Correlation
Phenyl
C-Phenyl-N-methylnitrone
B3LYP
6-31G(d)
15.2
Good agreement with observed high reactivity.
Methyl
C-Phenyl-N-methylnitrone
B3LYP
6-31G(d)
16.5
Consistent with slightly lower reactivity than phenyl-substituted ynone.
Moderate barrier, consistent with feasible reaction conditions.[6]
Table 2: Calculated Activation (ΔE‡) and Reaction (ΔEr) Energies for Diels-Alder Reaction of Ynones with Dienes
Ynone
Diene
DFT Functional
Basis Set
Calculated ΔE‡ (kcal/mol)
Calculated ΔEr (kcal/mol)
Methyl propiolate
Cyclopentadiene
B3LYP
6-31G(d)
18.9
-25.4
Ethyl propiolate
2,3-Dimethyl-1,3-butadiene
M06-2X
6-311+G(d,p)
20.1
-28.7
Phenyl propiolate
Furan
PBE0
6-311+G(d,p)
22.5
-19.8
Experimental and Computational Protocols
A detailed understanding of the methodologies is crucial for reproducing and building upon existing research.
General Computational Protocol for Cycloaddition Reaction Analysis
Geometry Optimization: The 3D structures of the reactants, transition states, and products are optimized to find their lowest energy conformations. This is typically performed using a DFT functional like B3LYP with a modest basis set such as 6-31G(d).[1]
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that reactants and products are true minima (no imaginary frequencies) and that transition states are first-order saddle points (exactly one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
Transition State Search: Finding the transition state structure is a critical step. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are commonly used.[1]
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products on the potential energy surface.
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher-level DFT functional (e.g., M06-2X, PBE0) and a larger basis set (e.g., 6-311+G(d,p)).[3][5]
Solvation Effects: If the reaction is performed in a solvent, continuum solvation models like the Polarizable Continuum Model (PCM) can be included in the calculations to account for the effect of the solvent on the reaction energetics.
Visualizing Computational Workflows and Theoretical Models
Diagrams are essential for visualizing the logical flow of computational studies and the relationships between different theoretical concepts.
A typical workflow for the computational analysis of a cycloaddition reaction.
Theoretical Models for Reactivity Analysis
The prediction of reactivity and selectivity in cycloaddition reactions is often guided by established theoretical models.
Key theoretical models used to analyze cycloaddition reactions.
The Frontier Molecular Orbital (FMO) theory analyzes the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other to predict reactivity and regioselectivity. Conceptual DFT provides reactivity indices such as electrophilicity and nucleophilicity to quantify the polar nature of the reaction.[7][8] The Distortion/Interaction Model , also known as the Activation Strain Model, deconstructs the activation barrier into two components: the energy required to distort the reactants into their transition state geometries (distortion energy) and the interaction energy between the distorted reactants.[9][10] This model provides deep insights into the factors controlling the reaction barriers.[9][10]
Conclusion
Computational analysis is a powerful and predictive tool in the study of ynone cycloaddition reactions. By carefully selecting DFT functionals and basis sets, researchers can obtain reliable quantitative data on reaction energetics and mechanisms. The application of theoretical models like the Distortion/Interaction Model further enhances the understanding of reactivity and selectivity. This guide provides a foundational comparison of common computational approaches, which, when coupled with experimental validation, can accelerate the discovery and optimization of novel cycloaddition reactions for applications in materials science and drug development.
Comparative Biological Activity of 4-Phenyl-3-butyn-2-one and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-Phenyl-3-butyn-2-one and its structurally related analogs. The information is...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-Phenyl-3-butyn-2-one and its structurally related analogs. The information is supported by available experimental data, detailed protocols, and visual representations of potential mechanisms of action.
While direct comparative studies on a series of 4-Phenyl-3-butyn-2-one analogs are limited in the public domain, this guide draws parallels from the well-studied class of α,β-unsaturated ketones, particularly chalcones, to which 4-Phenyl-3-butyn-2-one belongs. These compounds share a common pharmacophore and often exhibit similar biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Quantitative Comparison of Biological Activity
The following table summarizes the cytotoxic activities of various analogs of α,β-unsaturated ketones against different cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.
A fundamental technique for assessing the cytotoxic activity of compounds like 4-Phenyl-3-butyn-2-one and its analogs is the MTT assay.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle:
The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
MTT solution (5 mg/mL in PBS)
Cell culture medium
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
96-well plates
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Potential Signaling Pathways
α,β-Unsaturated ketones, including chalcones and likely 4-Phenyl-3-butyn-2-one, are known to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. A probable mechanism of action involves the inhibition of the NF-κB pathway and activation of the MAPK pathway, leading to apoptosis.
Caption: Proposed mechanism of action for 4-Phenyl-3-butyn-2-one analogs.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 4-Phenyl-3-butyn-2-one analogs.
Caption: Workflow for synthesis and evaluation of 4-Phenyl-3-butyn-2-one analogs.
This guide provides a foundational understanding of the biological activities of 4-Phenyl-3-butyn-2-one and its analogs. Further research focusing on the direct synthesis and evaluation of a diverse library of these compounds is necessary to establish a comprehensive structure-activity relationship and to fully elucidate their therapeutic potential.
Validating the Structure of Novel Heterocycles from 4-Phenyl-3-butyn-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of synthetic routes to novel pyrazole (B372694) and pyrimidine (B1678525) heterocycles derived from the versatile...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to novel pyrazole (B372694) and pyrimidine (B1678525) heterocycles derived from the versatile starting material, 4-phenyl-3-butyn-2-one. We present detailed experimental protocols, comprehensive structural validation data, and a comparison of synthetic strategies to aid researchers in the efficient and accurate synthesis of these valuable heterocyclic scaffolds.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of novel heterocyclic structures with tailored properties is a cornerstone of modern drug discovery and development. 4-Phenyl-3-butyn-2-one, an α,β-alkynic ketone, serves as a valuable C4 synthon for the construction of diverse heterocyclic systems, owing to its reactive triple bond and carbonyl group. This guide focuses on the synthesis and structural validation of two key classes of heterocycles derived from this precursor: pyrazoles and pyrimidines.
Comparative Synthesis of Heterocycles
The primary synthetic pathways to pyrazoles and pyrimidines from 4-phenyl-3-butyn-2-one involve condensation and cyclization reactions with appropriate binucleophiles. Below, we compare the synthesis of a representative pyrazole, 3-methyl-5-phenyl-1H-pyrazole, and a representative pyrimidine, 4-methyl-6-phenyl-2-aminopyrimidine.
Route 2: Synthesis of 4-Methyl-6-phenyl-2-aminopyrimidine
This protocol follows the general procedure for the synthesis of pyrimidines from α,β-unsaturated ketones and guanidine.
Procedure:
To a solution of 4-phenyl-3-butyn-2-one (1.0 eq) in ethanol, add guanidine hydrochloride (1.5 eq) and sodium hydroxide (B78521) (2.0 eq).
Reflux the mixture for several hours, monitoring the reaction by TLC.[1]
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
Collect the precipitated solid by filtration, wash with water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-methyl-6-phenyl-2-aminopyrimidine.
Structural Validation Data
Accurate structural elucidation is critical in the synthesis of novel compounds. Here, we provide the expected characterization data for the synthesized heterocycles.
Table 2: Spectroscopic and Crystallographic Data for Heterocycles
Data Type
3-Methyl-5-phenyl-1H-pyrazole
4-Methyl-6-phenyl-2-aminopyrimidine
¹H NMR
Signals for methyl, pyrazole ring, and phenyl protons are expected. The chemical shift of the pyrazole C4-H is typically around 6.0-6.5 ppm.
Signals for methyl, pyrimidine ring, phenyl, and amino protons are anticipated.
¹³C NMR
Resonances for methyl, pyrazole ring (C3, C4, C5), and phenyl carbons.[2]
Resonances for methyl, pyrimidine ring, and phenyl carbons.
Monoclinic, space group C2/c. The phenyl ring is twisted with respect to the pyrazole ring.[4]
The molecule crystallizes with two independent molecules in the asymmetric unit, differing in the twist between the rings.[5][6]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis of the target pyrazole and pyrimidine.
Caption: Workflow for the synthesis of 3-Methyl-5-phenyl-1H-pyrazole.
Caption: Workflow for the synthesis of 4-Methyl-6-phenyl-2-aminopyrimidine.
Conclusion
This guide provides a foundational framework for the synthesis and structural validation of pyrazole and pyrimidine heterocycles from 4-phenyl-3-butyn-2-one. The presented protocols and comparative data will assist researchers in making informed decisions for the synthesis of novel heterocyclic compounds. For definitive structural proof, especially for entirely novel structures, single-crystal X-ray diffraction is highly recommended. The adaptability of the starting material allows for the generation of a wide variety of substituted heterocycles by employing different binucleophiles and substituted precursors, opening avenues for the discovery of new chemical entities with potential biological activity.
A Comparative Guide to Quantum Chemical Studies of Benzalacetones
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of computational methods used in the quantum chemical analysis of benzalacetones and their derivatives. By prese...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational methods used in the quantum chemical analysis of benzalacetones and their derivatives. By presenting experimental and theoretical data from various studies, we aim to offer insights into the performance of different computational approaches for predicting molecular properties. This information is crucial for researchers in drug development and materials science who rely on accurate computational models to understand molecular structure, reactivity, and potential biological activity.
Comparison of a Substituted Benzalacetone
Here, we compare the calculated geometric parameters of a prenylated benzalacetone derivative ((2E)-1-(2-hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-phenylprop-2-en-1-one) using various quantum chemical methods. This allows for a direct assessment of the performance of different levels of theory against experimental X-ray diffraction data.
Experimental Protocol: Computational Details
The theoretical calculations for the prenylated benzalacetone were performed using the Gaussian 09 software package. The geometry of the molecule was optimized in the gas phase using the Hartree-Fock (HF) method and several Density Functional Theory (DFT) functionals: B3LYP, PBE1PBE, TPSS, M05-2X, and M06-2X. For all calculations, the 6-311++G(d,p) basis set was employed. The absence of imaginary frequencies in the vibrational analysis confirmed that all optimized structures correspond to local minima on the potential energy surface.[1]
Data Summary: Geometric Parameters
The following table summarizes the calculated bond lengths and bond angles for the prenylated benzalacetone derivative using different computational methods, alongside experimental X-ray data for similar chalcone (B49325) derivatives.
Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) [1]
Bond
HF
B3LYP
PBE1PBE
TPSS
M05-2X
M06-2X
Experimental (Average)
C7=C8
1.332
1.345
1.346
1.348
1.345
1.343
1.335
C8-C9
1.467
1.458
1.457
1.455
1.458
1.460
1.470
C=O
1.214
1.234
1.235
1.238
1.233
1.231
1.240
Table 2: Comparison of Calculated and Experimental Bond Angles (°) [1]
Angle
HF
B3LYP
PBE1PBE
TPSS
M05-2X
M06-2X
Experimental (Average)
C7-C8-C9
121.5
121.9
121.8
121.7
121.9
121.9
121.0
O=C-C8
120.1
120.3
120.4
120.3
120.3
120.3
120.0
O=C-C1'
121.2
120.8
120.7
120.8
120.8
120.8
121.0
Electronic Properties of Benzalacetone Derivatives
The electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding their reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Experimental Protocol: Computational Details
The electronic properties of a series of benzothiazole-pyrazoline-chalcone derivatives were investigated using DFT calculations with the B3LYP functional and the 6-311G basis set.[2] For a different set of dibenzalacetone derivatives, the calculations were performed using the M06-2X functional with the 6-311+G(d,p) basis set.[3]
Data Summary: Electronic Properties
The following table presents the calculated HOMO and LUMO energies and the corresponding energy gaps for different benzalacetone derivatives from various studies.
Table 3: Calculated Electronic Properties of Benzalacetone Derivatives (in eV)
Molecule
Computational Method
HOMO
LUMO
Energy Gap (ΔE)
Phenyl-pyrazoline-chalcone
B3LYP/6-311G
-6.041
-2.333
3.708
p-Tolyl-pyrazoline-chalcone
B3LYP/6-311G
-5.924
-2.187
3.737
p-Bromophenyl-pyrazoline-chalcone
B3LYP/6-311G
-6.142
-2.543
3.599
Dibenzalacetone (DBA)
M06-2X/6-311+G(d,p)
-7.67
-1.58
6.09
Dichlorodibenzalacetone (DBC)
M06-2X/6-311+G(d,p)
-7.92
-2.04
5.88
Vibrational Frequencies of Dibenzalacetone Derivatives
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful technique for identifying functional groups in a molecule. Computational methods can predict vibrational frequencies, which can be compared with experimental data to aid in spectral assignment.
Experimental Protocol: Computational Details
The theoretical vibrational frequencies for a series of dibenzalacetone derivatives were calculated using the DFT/M06-2X method with the 6-311+G(d,p) basis set. The calculations were performed in different solvents using the Polarizable Continuum Model (PCM).
Data Summary: Vibrational Frequencies
The following table compares the experimental and calculated vibrational frequencies for the carbonyl (C=O) stretching mode in dibenzalacetone (DBA) and a dichlorinated derivative (DBC).
Table 4: Experimental and Calculated C=O Vibrational Frequencies (cm⁻¹)
Molecule
Experimental (Solid)
Calculated (Toluene)
Calculated (DCM)
Calculated (ACN)
Dibenzalacetone (DBA)
1651
1747
1720
1714
Dichlorodibenzalacetone (DBC)
1654
1750
1729
1719
Visualizations
The following diagrams illustrate the typical workflow of a comparative quantum chemical study and a hypothetical signaling pathway where a benzalacetone derivative might exert its biological effect.
Computational workflow for quantum chemical studies.
Hypothetical signaling pathway for a benzalacetone derivative.
A Comparative Guide to the Theoretical Investigation of Alkyne Semihydrogenation
For Researchers, Scientists, and Drug Development Professionals The selective conversion of alkynes to alkenes, known as semihydrogenation, is a cornerstone of organic synthesis, particularly in the pharmaceutical and fi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The selective conversion of alkynes to alkenes, known as semihydrogenation, is a cornerstone of organic synthesis, particularly in the pharmaceutical and fine chemical industries where precise control over stereochemistry is paramount. Computational chemistry has emerged as a powerful tool to unravel the complex mechanisms of these reactions, predict catalyst performance, and guide the rational design of more efficient and selective catalytic systems. This guide provides a comparative overview of recent theoretical investigations into alkyne semihydrogenation, focusing on different catalyst classes.
Quantitative Comparison of Catalytic Performance
Density Functional Theory (DFT) has been instrumental in quantifying the energetic landscapes of alkyne semihydrogenation reactions. The calculated activation energies (ΔG‡) for the desired alkyne hydrogenation and the undesired subsequent alkene hydrogenation are key descriptors of catalyst activity and selectivity. A lower activation barrier for alkyne hydrogenation indicates higher activity, while a larger difference between the activation barriers for alkene and alkyne hydrogenation (ΔΔG‡ = ΔG‡(C=C) - ΔG‡(C≡C)) suggests higher selectivity towards the alkene.
Below is a summary of theoretically predicted performance for various catalyst systems.
Catalyst System
Substrate
ΔG‡ (Alkyne Hydrog.) (kcal/mol)
ΔG‡ (Alkene Hydrog.) (kcal/mol)
Predicted Selectivity
Computational Method
Frustrated Lewis Pairs (FLPs)
FLP Catalyst d1
Acetylene
23.5
29.1
High
M06-2X/def2-TZVP
FLP Catalyst a1
Acetylene
25.1
30.5
High
M06-2X/def2-TZVP
FLP Catalyst g1
Acetylene
22.1
28.2
High
M06-2X/def2-TZVP
Palladium-Based Catalysts
PdIn Nanoparticles
Phenylacetylene
-
-
>95% (Styrene)
DFT (VASP)
Molybdenum Sulfide Clusters
[Mo₃S₄Cl₃(ImNH₂)₃]⁺
Diphenylacetylene
Lower Barrier Pathway
-
High (Z-alkene)
DFT (B3LYP)
Ruthenium-Based Catalysts
Ru-pincer complex
Diphenylacetylene
-
-
High (E-alkene)
DFT
Note: A comprehensive direct comparison of activation energies across all catalyst classes from a single study is not yet available in the literature. The data presented is a compilation from different studies and should be interpreted with consideration of the varying computational methodologies.
Reaction Pathways and Mechanisms
Theoretical studies have elucidated diverse mechanisms for alkyne semihydrogenation, which are highly dependent on the nature of the catalyst.
Workflow of Theoretical Investigation
The process of theoretically investigating alkyne semihydrogenation typically follows a structured workflow, from initial catalyst design to the prediction of its performance.
Caption: Workflow for theoretical investigation of alkyne semihydrogenation.
Simplified Reaction Pathway
A generalized reaction pathway for alkyne semihydrogenation involves the coordination of the alkyne to the catalyst, followed by sequential hydrogen transfer steps. The stereochemical outcome (cis or trans) is determined by the geometry of the intermediates and transition states.
The validation of theoretical predictions through experimental studies is crucial. Below are representative protocols for both the computational and experimental aspects of alkyne semihydrogenation research.
Computational Methodology
A prevalent computational approach for studying alkyne semihydrogenation is Density Functional Theory (DFT).
Software: Gaussian, VASP (Vienna Ab initio Simulation Package)
Functionals:
For FLPs: M06-2X is commonly used for its accuracy with main-group elements and non-covalent interactions.
For Transition Metals (Pd, Ru): PBE or B3LYP are frequently employed.
Basis Sets:
For FLPs: def2-TZVP provides a good balance of accuracy and computational cost.
For Transition Metals: A combination of LANL2DZ for the metal and a Pople-style basis set (e.g., 6-31G(d)) for other atoms is a common choice. For periodic calculations (VASP), plane-wave basis sets are used.
Solvent Effects: Solvation models like the Polarizable Continuum Model (PCM) are often included to simulate reactions in solution.
Procedure:
Geometry optimization of all reactants, intermediates, transition states, and products.
Frequency calculations to confirm the nature of stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
Intrinsic Reaction Coordinate (IRC) calculations to verify that a transition state connects the correct reactant and product.
Experimental Validation
Experimental validation typically involves the synthesis of the proposed catalyst and testing its performance in the semihydrogenation of a model alkyne.
Catalyst Preparation: The synthesis protocol is highly specific to the catalyst. For example, supported palladium catalysts are often prepared by impregnation of a palladium salt onto a support material (e.g., CaCO₃, Al₂O₃), followed by reduction.
Reaction Conditions:
Reactants: A model alkyne (e.g., phenylacetylene, 1-hexyne) and a hydrogen source (typically H₂ gas).
Solvent: A suitable solvent that dissolves the reactants and does not interfere with the reaction (e.g., ethanol, toluene).
Temperature and Pressure: These are critical parameters that influence both activity and selectivity. Typical conditions can range from room temperature and atmospheric pressure to elevated temperatures and pressures.
Catalyst Loading: The amount of catalyst used is typically a small percentage of the substrate by weight or moles.
Product Analysis:
Technique: Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to monitor the progress of the reaction and determine the conversion of the alkyne and the selectivity towards the alkene and alkane.
Stereoselectivity: The ratio of cis to trans isomers is determined, often by ¹H NMR spectroscopy.
This guide provides a snapshot of the theoretical landscape of alkyne semihydrogenation. The synergy between computational and experimental approaches is accelerating the discovery of novel catalysts with superior performance, paving the way for more efficient and sustainable chemical synthesis.
Comparative
A Researcher's Guide to Inline Purification in Continuous Flow Synthesis
For researchers, scientists, and drug development professionals venturing into the realm of continuous flow synthesis, the ability to integrate purification steps directly into the workflow is a paramount advantage. This...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals venturing into the realm of continuous flow synthesis, the ability to integrate purification steps directly into the workflow is a paramount advantage. This guide provides an objective comparison of common inline purification techniques, supported by experimental data, to aid in the selection of the most suitable method for your specific synthetic needs.
Continuous flow chemistry offers numerous benefits over traditional batch processing, including enhanced safety, improved heat and mass transfer, and straightforward scalability.[1] The integration of inline purification further elevates this technology by enabling the telescoping of multi-step syntheses, handling of unstable intermediates, and moving towards fully automated processes.[2][3] This guide delves into four principal inline purification strategies: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Continuous Crystallization, and Inline Chromatography.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a versatile technique that utilizes a solid sorbent, typically packed into a cartridge, to selectively retain either the target compound or impurities from the reaction stream.[3] This method is particularly effective for removing excess reagents, catalysts, or byproducts, thereby facilitating subsequent reaction steps in a telescoped synthesis.[4]
Data Presentation: Performance of Inline Solid-Phase Extraction
Purification Technique
Reaction Type
Target Compound
Throughput (mmol/h)
Purity (%)
Yield (%)
Key Observations
Scavenger Resin
Acylation
Oxazole derivative
Not Reported
High
Not Reported
Efficient removal of excess isocyanide and acid chlorides.[3]
Silica Gel Cartridge
Acylation
Acylated Amine
Not Reported
Quantitative
>99
Removal of excess acylating agent and byproducts.[1]
This protocol outlines a general procedure for the inline removal of an impurity using a pre-packed SPE cartridge.
System Setup:
Connect the outlet of the continuous flow reactor to a multi-port switching valve.
Connect two identical SPE cartridges to two different ports of the switching valve.
Connect the outlet of the switching valve to a collection vessel or the inlet of the next reactor.
Incorporate an inline analytical tool (e.g., UV-Vis or FT-IR) after the SPE cartridges to monitor for breakthrough.
Cartridge Conditioning:
Before introducing the reaction mixture, flush the SPE cartridges with the reaction solvent to ensure proper wetting of the stationary phase.
Purification Process:
Direct the crude reaction stream from the reactor through the first SPE cartridge using the switching valve.
The target compound elutes from the cartridge while the impurity is retained.
Continuously monitor the eluent from the cartridge using the inline analytical tool.
Cartridge Switching and Regeneration:
Upon detection of impurity breakthrough, switch the flow to the second pre-conditioned SPE cartridge to ensure uninterrupted operation.
The first cartridge can then be taken offline for washing and regeneration according to the manufacturer's instructions.
Mandatory Visualization
Inline SPE workflow with a dual-cartridge system for continuous operation.
Liquid-Liquid Extraction (LLE)
Inline liquid-liquid extraction (LLE) is one of the most widely used purification techniques in continuous flow synthesis.[4] It leverages the differential solubility of a target compound in two immiscible liquid phases to effect separation. This is often achieved using membrane-based separators or other microfluidic devices that facilitate rapid and efficient phase separation.[6][7]
Data Presentation: Performance of Inline Liquid-Liquid Extraction
Purification Technique
Reaction Type
Target Compound
Throughput
Purity (%)
Yield (%)
Key Observations
Membrane Separator
Pyrazole Synthesis
Pyrazole Ester
3.58 mmol scale
>95
89
Inline extraction with CH₂Cl₂ after aqueous workup.[1]
Membrane Separator
Oximation
Methyl Oximino Acetoacetate
Not Reported
High
Not Reported
pH tuning crucial for optimal extraction performance.[8]
Multistage Extraction
Total Synthesis
Atropine
Not Reported
>98
Not Reported
Three sequential extractions combined with a scavenger resin.[4]
This protocol describes a typical inline LLE process using a membrane-based separator.
System Setup:
The output stream from the flow reactor, containing the crude product in an organic solvent, is directed to a T-mixer.
A second pump delivers an immiscible extraction solvent (typically an aqueous solution) to the T-mixer.
The resulting biphasic mixture flows through a residence coil to ensure sufficient contact time for mass transfer.
The outlet of the residence coil is connected to a membrane-based phase separator.
Extraction and Phase Separation:
The two phases are intimately mixed in the residence coil, allowing the target compound to partition into the desired phase.
The biphasic stream enters the membrane separator, which contains a hydrophobic or hydrophilic membrane that selectively allows the passage of one phase while repelling the other.
The two separated phases exit the separator through different outlets.
Collection:
The purified product stream is collected, while the waste stream containing impurities is directed to a waste container.
Proper Disposal of 4-Phenyl-3-butyn-2-one: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposa...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 4-Phenyl-3-butyn-2-one, a common laboratory chemical. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Immediate Safety and Handling Precautions
4-Phenyl-3-butyn-2-one is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3][4] An allergic skin reaction is also possible.[2][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Required Personal Protective Equipment (PPE):
PPE Category
Specification
Rationale
Eye/Face Protection
Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
To prevent eye irritation from splashes or vapors.[2][4]
Skin Protection
Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
To avoid skin irritation and potential allergic reactions.[2][4]
Respiratory Protection
A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1]
The disposal of 4-Phenyl-3-butyn-2-one must be conducted in a manner that minimizes exposure and environmental contamination. All disposal actions should comply with federal, state, and local environmental regulations.[2][5]
1. Waste Collection:
Collect waste 4-Phenyl-3-butyn-2-one and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.[1][6]
The container should be kept tightly closed and stored in a dry, well-ventilated area, preferably refrigerated to maintain product quality.[1]
2. Spill Management:
In the event of a spill, first ensure adequate ventilation.[1]
Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).[1] Do not use combustible materials such as sawdust.
Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[6]
Wash the spill area thoroughly with soap and water.
3. Final Disposal:
It is recommended to contact a licensed professional waste disposal service for the final disposal of this chemical.[2]
One approved method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5]
Do not allow the chemical or its containers to be released into the environment or enter drains.[6]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of 4-Phenyl-3-butyn-2-one.
Caption: Decision workflow for the safe disposal of 4-Phenyl-3-butyn-2-one.
Essential Safety and Operational Guide for 4-Phenyl-3-butyn-2-one
For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Phenyl-3-butyn-2-one (CAS No. 1817-57-8).
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Phenyl-3-butyn-2-one (CAS No. 1817-57-8). The following procedural steps are designed to ensure the safe execution of laboratory operations involving this compound.
Hazard Identification and Personal Protective Equipment (PPE)
4-Phenyl-3-butyn-2-one is classified as harmful if swallowed and may cause skin and serious eye irritation.[1][2] Adherence to strict personal protective equipment (PPE) protocols is mandatory to mitigate exposure risks.
Before handling, ensure that a safety shower and an eyewash station are readily accessible.
Conduct all weighing and handling of 4-Phenyl-3-butyn-2-one within a certified chemical fume hood.
Use a disposable weighing boat to prevent contamination of balances.
Keep the container of the chemical tightly closed when not in use.[2]
2. Solution Preparation:
When dissolving the compound, add it slowly to the solvent to avoid splashing.
Handle solutions in sealed or covered containers to the extent possible.
3. In Case of a Spill:
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).[2]
Collect the contaminated absorbent material into a suitable, sealed container for disposal.[2]
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Do not allow the spilled material to enter drains or waterways.
Disposal Plan
All waste containing 4-Phenyl-3-butyn-2-one, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed hazardous waste container.
Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4-Phenyl-3-butyn-2-one".
Disposal Pathway: Do not dispose of this chemical down the drain or in regular trash.[5] Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][5]